molecular formula C8H7Cl2NO B1581096 2-chloro-N-(4-chlorophenyl)acetamide CAS No. 3289-75-6

2-chloro-N-(4-chlorophenyl)acetamide

Cat. No.: B1581096
CAS No.: 3289-75-6
M. Wt: 204.05 g/mol
InChI Key: UDRCRMHFHHTVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-chlorophenyl)acetamide (CAS 3289-75-6), also known as 2,4'-Dichloroacetanilide, is a solid organic compound with the molecular formula C₈H₇Cl₂NO and a molecular weight of 204.05 g/mol . This chemical is characterized as a white to light yellow crystalline powder with a melting point of approximately 168-173 °C . It is intended for research and development purposes only and is not approved for medicinal, household, or other personal uses. In research settings, this compound has demonstrated significant biological activity as a fungistatic agent. Studies indicate it is effective against T. asteroides , showing a minimum inhibitory concentration (MIC) value of 6.25 μg/mL, highlighting its value in microbiological and antifungal research . Please note that this compound is air-sensitive and should be stored under inert gas in a cool, dark place to maintain stability . Safety data indicates it causes serious eye damage (H318), and researchers must wear appropriate personal protective equipment, including eye and face protection, when handling this material .

Properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRCRMHFHHTVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186544
Record name Acetamide, 2-chloro-N-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3289-75-6
Record name Acetamide, 2-chloro-N-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3289-75-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-chloro-N-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-Dichloroacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-chloro-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis of 2-chloro-N-(4-chlorophenyl)acetamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core synthetic pathway, delves into the mechanistic underpinnings, presents detailed experimental protocols, and emphasizes critical safety considerations.

Introduction: Significance and Applications

This compound, also known as 2,4'-dichloroacetanilide, serves as a versatile building block in organic synthesis. Its structure, featuring a reactive chloroacetyl group and a substituted phenyl ring, allows for further functionalization to create more complex molecules with desired biological activities. This compound is an important precursor in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides.[1][2]

The Core Synthetic Pathway: Chloroacetylation of 4-chloroaniline

The most prevalent and efficient method for synthesizing this compound is through the chloroacetylation of 4-chloroaniline. This reaction involves the nucleophilic acyl substitution of chloroacetyl chloride with 4-chloroaniline.

Reaction Mechanism

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Here is a visual representation of the reaction mechanism:

Synthesis_Mechanism cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct 4-chloroaniline 4-Chloroaniline product This compound 4-chloroaniline->product Nucleophilic Attack chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product Electrophile hcl HCl

Caption: Nucleophilic acyl substitution for this compound synthesis.

Key Reaction Parameters and Optimization

The yield and purity of the final product are highly dependent on several factors that can be optimized:

  • Choice of Base: A base is crucial to neutralize the HCl generated during the reaction. Common bases include pyridine, triethylamine, or sodium acetate.[3] The choice of base can influence the reaction rate and the formation of byproducts.

  • Solvent: The reaction is typically carried out in an inert organic solvent such as dichloromethane, toluene, or acetic acid.[3][4][5] The solvent should be chosen based on the solubility of the reactants and its compatibility with the reaction conditions.

  • Temperature: The reaction is often initiated at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction, and then allowed to proceed at room temperature or with gentle heating.[3][5]

  • Stoichiometry: The molar ratio of the reactants should be carefully controlled to maximize the yield and minimize the formation of impurities. A slight excess of the acylating agent is sometimes used.[3]

Detailed Experimental Protocol

This section provides a representative, step-by-step laboratory procedure for the synthesis of this compound.

Materials and Reagents:

  • 4-Chloroaniline

  • Chloroacetyl chloride

  • Acetic acid (glacial)

  • Sodium acetate

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 mmol of 4-chloroaniline in 30 mL of glacial acetic acid.[3][4]

  • Cooling: Place the flask in an ice bath to cool the solution.[3][4]

  • Addition of Acylating Agent: While stirring, add 1.2 mmol of chloroacetyl chloride dropwise to the cooled solution using a dropping funnel.[3] Maintain the temperature of the reaction mixture below 10°C during the addition.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.[4]

  • Precipitation: To the reaction mixture, add a solution of sodium acetate in water to neutralize the excess acid and precipitate the product.[3] Stir for 30 minutes until a solid precipitate forms.[3]

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel.[3][4]

  • Washing: Wash the collected solid with cold water to remove any remaining salts and impurities.[3][4]

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification by Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound as colorless crystals.[3][6]

Data Presentation: Synthesis Parameters and Outcomes
ParameterConditionObservation/ResultReference
Reactants 4-chloroaniline, Chloroacetyl chloride-[3]
Solvent Acetic AcidEffective for dissolving 4-chloroaniline.[3][4]
Base Sodium AcetateNeutralizes HCl and facilitates product precipitation.[3]
Temperature 0°C to Room TemperatureControls the initial exothermicity of the reaction.[3][4]
Purification Recrystallization from EthanolYields high-purity crystalline product.[3][6]
Typical Yield ~90%High conversion rate is achievable.[7]

Safety and Handling: A Self-Validating System

The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.

  • 4-Chloroaniline: This compound is toxic and a suspected carcinogen.[8][9][10] It can be absorbed through the skin and is harmful if inhaled or swallowed.[11][12] Always handle 4-chloroaniline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[10]

  • Chloroacetyl Chloride: This is a highly corrosive and lachrymatory substance.[7][13] It reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[7][14][15][16] It can cause severe burns to the skin and eyes.[13] Handle chloroacetyl chloride with extreme care in a fume hood, using appropriate PPE.[7][14][15]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

All waste materials should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The chloroacetylation of 4-chloroaniline is a robust and efficient method for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to strict safety protocols, researchers can consistently obtain high yields of this valuable synthetic intermediate. The information provided in this guide is intended to equip scientists with the necessary knowledge to perform this synthesis safely and effectively in a research and development setting.

References

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Neliti. Retrieved from [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. (2008). ResearchGate. Retrieved from [Link]

  • Solid organic cpd.s when isolated from organic reaction. (n.d.). Retrieved from [Link]

  • Acetamide, N-(4-chlorophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (2020). Google Patents.
  • Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. (2016). YouTube. Retrieved from [Link]

  • (PDF) 2-(4-Chlorophenyl)acetamide. (2011). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. Retrieved from [Link]

  • 4-Chloroaniline | ClC6H4NH2 | CID 7812. (n.d.). PubChem. Retrieved from [Link]

  • Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • Safety Data Sheet: 4-Chloroaniline. (n.d.). Carl ROTH. Retrieved from [Link]

  • Optimization of conditions between 4-chloro-anisole and mor- pholine. [a]. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. (2025). ResearchGate. Retrieved from [Link]

  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019). Loba Chemie. Retrieved from [Link]

  • The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • 4-Chloroaniline (CICADS 48, 2003). (n.d.). INCHEM. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-N-(4-chlorophenyl)acetamide (CAS No. 3289-75-6), a compound of interest in various research and development sectors, including pharmaceuticals and agrochemicals. This document delves into the experimental and theoretical characterization of this molecule, offering insights into its solubility, stability, and other key parameters relevant to its handling, analysis, and potential applications. The methodologies for determining these properties are detailed, providing a self-validating framework for researchers.

Introduction

This compound, also known as 2,4'-dichloroacetanilide, is a halogenated acetanilide derivative.[1] Its chemical structure, featuring a chloro-substituted phenyl ring and an N-acetyl group with a chlorinated methyl, imparts specific chemical reactivity and physical characteristics that are crucial for its application and development. Understanding these properties is paramount for researchers in designing synthetic routes, formulating products, and assessing its biological and environmental fate. This guide serves as a detailed resource for scientists and professionals engaged in the study and application of this compound.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unequivocal identification and three-dimensional arrangement.

IdentifierValue
Chemical Name This compound
Synonyms 2,4'-Dichloroacetanilide, N-(4-Chlorophenyl)-2-chloroacetamide[1]
CAS Number 3289-75-6[1]
Molecular Formula C₈H₇Cl₂NO[2]
Molecular Weight 204.05 g/mol [2]
Chemical Structure Chemical structure of this compound

The molecular structure reveals an amide linkage, an aromatic ring, and two chlorine atoms. The amide group can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). The aromatic ring provides a hydrophobic character, while the chlorine atoms, being electronegative, influence the electronic distribution and reactivity of the molecule. Crystal structure analysis of a related compound, 2-(4-chlorophenyl)acetamide, shows that the acetamide group is twisted out of the benzene plane, and molecules are linked by N—H⋯O hydrogen bonds.[3] This type of intermolecular interaction is also expected to be significant in the crystal lattice of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, from reaction vessels to biological membranes.

Table of Physicochemical Properties
PropertyValueSource
Appearance White to light yellow to light orange powder/crystal[1][1]
Melting Point 169.0 to 173.0 °C[1][1]
Boiling Point Not experimentally determined; predicted to be high.-
Solubility Recrystallization from ethanol or ethanol-water mixtures suggests solubility in these polar protic solvents. Considered practically insoluble in cold water.Inferred from purification methods
pKa (predicted) ~13-14 (amide N-H)(Predicted)
logP (predicted) ~2.5 - 3.0(Predicted)
Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, the reported melting point range is 169.0 to 173.0 °C.[1] A sharp melting range within this window is indicative of high purity.

The determination of the melting point is a fundamental technique in the characterization of crystalline solids.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not already a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

    • For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has turned into a clear liquid (T2). The melting point is reported as the range T1-T2.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution and a sharper melting point.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate determination.

Solubility

A systematic qualitative solubility assessment can provide valuable insights into the polarity and functional groups present in a molecule.

Principle: The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The polarity of the solute and solvent, as well as specific interactions like hydrogen bonding, determine the extent of dissolution.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Spatula

  • Graduated pipettes or cylinders

Solvents:

  • Water (polar, protic)

  • Ethanol (polar, protic)

  • Acetone (polar, aprotic)

  • Dichloromethane (nonpolar)

  • Hexane (nonpolar)

  • 5% aq. HCl (for basic compounds)

  • 5% aq. NaOH (for acidic compounds)

Procedure:

  • Add approximately 10 mg of the compound to a test tube.

  • Add 1 mL of the chosen solvent.

  • Vortex the mixture for 30 seconds.

  • Visually observe if the solid has dissolved. Classify as "soluble," "partially soluble," or "insoluble."

  • For water-insoluble compounds, test solubility in 5% aq. HCl and 5% aq. NaOH to identify basic or acidic functional groups, respectively. The amide proton of this compound is not sufficiently acidic to dissolve in 5% NaOH.

Causality Behind Experimental Choices:

  • Choice of Solvents: A range of solvents with varying polarities is used to probe the overall polarity of the compound.

  • Acid/Base Solutions: These solutions help to identify ionizable functional groups. The formation of a salt dramatically increases aqueous solubility.

Acidity/Basicity (pKa)

The pKa of the amide proton (N-H) in this compound is predicted to be in the range of 13-14. This indicates that it is a very weak acid and will not be deprotonated under normal physiological conditions. The presence of the electron-withdrawing chloroacetyl and chlorophenyl groups will slightly increase the acidity of the N-H proton compared to a simple alkyl amide.

Lipophilicity (logP)

The partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity. A higher logP value indicates greater lipid solubility. For this compound, the logP is predicted to be in the range of 2.5 to 3.0. This moderate lipophilicity suggests that the compound may have the ability to cross biological membranes.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on its structure.

  • ¹H NMR:

    • Aromatic protons: Two doublets in the range of δ 7.0-8.0 ppm, corresponding to the four protons on the para-substituted chlorophenyl ring.

    • Amide proton (N-H): A broad singlet, typically in the range of δ 8.0-10.0 ppm, the exact position being dependent on concentration and solvent.

    • Aliphatic protons (-CH₂Cl): A singlet around δ 4.0-4.5 ppm.

  • ¹³C NMR:

    • Carbonyl carbon (C=O): A signal in the range of δ 165-175 ppm.

    • Aromatic carbons: Four signals in the aromatic region (δ 120-140 ppm).

    • Aliphatic carbon (-CH₂Cl): A signal around δ 40-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

  • N-H stretch: A sharp peak around 3300 cm⁻¹.

  • C=O stretch (amide I band): A strong absorption in the region of 1650-1680 cm⁻¹.

  • N-H bend (amide II band): An absorption around 1550 cm⁻¹.

  • C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

For the related compound 2-chloro-N-(4-hydroxyphenyl)acetamide, characteristic IR peaks were observed at 3200 cm⁻¹ (NH) and 1640 cm⁻¹ (C=O).[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 203 and 205 in a roughly 9:6:1 ratio due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the chloroacetyl group.

Chromatographic Analysis (HPLC and GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Apparatus:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Solvent filtration and degassing system

Procedure:

  • Mobile Phase Preparation: A typical mobile phase would be a mixture of acetonitrile or methanol and water. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent, is often effective for separating the target compound from impurities.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Detection: Monitor the elution profile at a suitable UV wavelength, which for this compound would be around 254 nm, where the aromatic ring absorbs.

  • Data Analysis: The purity of the sample can be determined by the relative area of the main peak.

Causality Behind Experimental Choices:

  • C18 Column: The C18 stationary phase is a versatile, nonpolar phase suitable for a wide range of organic molecules.

  • Gradient Elution: This allows for the efficient separation of compounds with a range of polarities in a single run.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase inject Inject Sample prep_mobile->inject prep_sample Prepare Sample Solution prep_sample->inject separate Separation on C18 Column inject->separate Mobile Phase Flow detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Assess Purity integrate->quantify

Caption: Workflow for HPLC purity analysis.

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then introduced into a mass spectrometer for identification.

Apparatus:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for chlorinated compounds (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume of the sample into the heated GC inlet, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. A temperature program is used to elute compounds based on their boiling points.

  • Ionization and Detection: As compounds elute from the column, they enter the mass spectrometer, are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio and detected.

  • Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be compared to a library for identification.

Causality Behind Experimental Choices:

  • Temperature Programming: This allows for the separation of compounds with a range of volatilities in a reasonable time frame.

  • Electron Ionization: EI is a robust ionization technique that produces reproducible fragmentation patterns, which are useful for library searching and structural elucidation.

Stability and Storage

This compound is noted to be air-sensitive.[2] Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. The presented data and experimental protocols offer a solid foundation for researchers working with this compound. A thorough understanding and application of this information are essential for ensuring the quality, efficacy, and safety of research and development activities involving this molecule.

References

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (URL: [Link])

  • (PDF) 2-(4-Chlorophenyl)acetamide - ResearchGate. (URL: [Link])

Sources

biological activity of 2-chloro-N-(4-chlorophenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Profiling and Synthetic Utility of 2-Chloro-N-(4-chlorophenyl)acetamide Scaffolds

Part 1: Executive Summary

This technical guide analyzes the biological activity and synthetic potential of This compound (CAS: 3289-75-6), also known as 2,4'-dichloroacetanilide.

In drug discovery, this molecule functions in two distinct capacities:

  • As a Covalent Warhead: The

    
    -chloroacetamide moiety acts as a moderate electrophile, capable of covalently modifying nucleophilic cysteine residues in target proteins (e.g., enzymes, receptors).
    
  • As a Divergent Intermediate: It serves as a high-yielding precursor for generating libraries of 2-amino, 2-thio, and 2-oxy substituted acetanilides with potent antimicrobial and kinase-inhibitory profiles.

This guide provides validated protocols for synthesis, biological evaluation, and mechanistic profiling, specifically tailored for researchers investigating covalent inhibitors and antimicrobial agents.

Part 2: Chemical Architecture & Synthesis

The core structure consists of a 4-chlorophenyl ring (lipophilic tail) linked via an amide bond to a chloromethyl group (electrophilic warhead). The electron-withdrawing nature of the para-chloro substituent on the phenyl ring decreases the electron density on the amide nitrogen, thereby increasing the acidity of the NH proton and subtly modulating the electrophilicity of the


-carbon.
Synthesis Protocol (Schotten-Baumann Conditions)

The synthesis involves the N-acylation of 4-chloroaniline with chloroacetyl chloride. We utilize a biphasic system or a non-nucleophilic base to scavenge the HCl byproduct.

Step-by-Step Methodology:

  • Reagents: 4-Chloroaniline (10 mmol), Chloroacetyl chloride (11 mmol), Triethylamine (12 mmol), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 4-chloroaniline in dry DCM (20 mL) and cool to 0°C in an ice bath.

    • Add Triethylamine (TEA) and stir for 10 minutes.

    • Critical Step: Add chloroacetyl chloride dropwise over 20 minutes. The slow addition prevents exotherms that could lead to bis-acylation.

    • Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate.
  • Purification: Recrystallize from ethanol/water to yield white needles.

    • Validation: Melting point should be 168–170°C.

Visual: Synthetic Pathway & Reactivity[1]

Synthesis Start 4-Chloroaniline (Nucleophile) Inter Tetrahedral Intermediate Start->Inter + TEA, DCM 0°C Reagent Chloroacetyl Chloride (Electrophile) Reagent->Inter Product This compound (Scaffold) Inter->Product - HCl Elimination Deriv Heterocyclic Derivatives (Piperazine/Morpholine subst.) Product->Deriv Nucleophilic Substitution (Amines/Thiols)

Figure 1: Synthetic route from aniline precursors to the alpha-chloroacetamide scaffold and subsequent derivatization.

Part 3: Mechanism of Action (MoA)

The biological activity of the parent molecule is driven by electrophilic alkylation .

  • Cysteine Targeting: The carbon-chlorine bond is susceptible to S

    
    2 attack by thiolate anions (S
    
    
    
    ) of cysteine residues in proteins.
  • Irreversible Inhibition: This results in the formation of a stable thioether adduct, permanently inactivating the enzyme.

  • Selectivity: While less reactive than iodoacetamides (reducing non-specific toxicity), chloroacetamides require a specific microenvironment (e.g., a nearby basic residue to lower the Cys pKa) to react efficiently.

Target Pathways:

  • Bacteria/Fungi: Inhibition of enzymes with active-site cysteines (e.g., sortases, dehydrogenases).

  • Plants: Inhibition of Very Long-Chain Fatty Acid (VLCFA) elongases (KCS enzymes), leading to cell membrane disruption.

Visual: Covalent Alkylation Mechanism

Mechanism Enzyme Target Enzyme (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent binding) Enzyme->Complex Inhibitor This compound Inhibitor->Complex Transition S_N2 Transition State (Cl leaving) Complex->Transition Nucleophilic Attack Adduct Covalent Thioether Adduct (Irreversible Inhibition) Transition->Adduct Release of Cl-

Figure 2: Mechanism of covalent inhibition via cysteine alkylation.

Part 4: Biological Activity Profile

Antimicrobial & Antifungal Activity

The this compound scaffold exhibits moderate to high activity against specific pathogens.[1] The lipophilicity provided by the p-chloro group enhances cell wall penetration.

  • Key Finding: High potency against Nocardia species and Dermatophytes.

  • Data Summary:

OrganismStrainMIC (µg/mL)Activity Level
Trichophyton asteroidesFungal6.25High
Candida albicansFungal12.5 - 50Moderate
Staphylococcus aureusGram (+)25 - 50Moderate
Escherichia coliGram (-)>100Low
Klebsiella pneumoniaeGram (-)>100Low

Note: The parent molecule is often less active against Gram-negatives due to efflux pumps. Derivatives where the Cl is replaced by heterocyclic amines (e.g., piperazine) often show significantly improved Gram-negative activity.

Herbicidal Activity

This molecule belongs to the chloroacetanilide class of herbicides (Group 15).

  • Target: VLCFA Synthase (Elongase).

  • Effect: Inhibition prevents the formation of cuticular waxes and cell membranes, halting cell division in emerging shoots.

  • Specificity: Highly effective against grasses (e.g., Echinochloa spp.) but requires safeners for use in crops like maize.

Cytotoxicity & Anticancer Potential

While the parent molecule is a general alkylator, derivatives substituted with thiazoles or pyrazoles at the alpha-position have shown specific inhibition of EGFR and CDK2 kinases.

  • Toxicity Warning: The parent compound causes serious eye damage (H318) and skin sensitization (H317). Methionine oxidation is a known off-target effect in proteomic studies.

Part 5: Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Standardized Broth Microdilution (CLSI Guidelines)

  • Preparation: Dissolve this compound in DMSO to create a 10 mg/mL stock.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations should range from 512 µg/mL to 0.5 µg/mL.

    • Control: DMSO control (max 1% v/v final concentration) to ensure solvent does not inhibit growth.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and dilute 1:100. Add 100 µL to each well.

  • Incubation: 37°C for 16–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Part 6: Structure-Activity Relationship (SAR)

The biological efficacy depends heavily on the substituents on the phenyl ring and the nature of the alpha-carbon group.

Structural RegionModificationEffect on ActivityMechanism
Alpha-Carbon (C2) Cl (Parent)ModerateElectrophilic warhead (Covalent).
Substituted with PiperazineIncreased Improved solubility & target binding (Non-covalent).
Substituted with ThiolVariableLoss of electrophilicity; potential metabolic precursor.
Phenyl Ring (C4) -Cl (Parent)Optimal Balances lipophilicity (logP) and electron withdrawal.
-H (Unsubstituted)DecreasedLower lipophilicity reduces membrane penetration.
-NO

(Nitro)
HighIncreases electrophilicity but often increases toxicity.
-CH

(Methyl)
DecreasedElectron-donating group reduces reactivity of the warhead.

Expert Insight: For drug development, the parent 2-chloro compound is best viewed as a "Lead Scaffold." It is rarely the final drug due to potential non-specific alkylation. The most promising strategy is to replace the alpha-chloro group with a secondary amine or heterocycle to create a reversible inhibitor with higher specificity.

References

  • Yusufov, M.S., et al. (2020).[2] Synthesis of 2-chloro-N-(3-hydroxyphenyl) Acetamide and 2-chloro-N-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Retrieved from [Link]

  • Abdel-Latif, E., et al. (2019).[3] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Retrieved from [Link]

  • Jablonkai, I. (2003).[4] Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. Retrieved from [Link]

Sources

Covalent Scaffolds: 2-Chloro-N-(4-chlorophenyl)acetamide & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical architecture, synthesis, and biological activity of 2-chloro-N-(4-chlorophenyl)acetamide (also known as N-chloroacetyl-4-chloroaniline) and its structural analogs.[1]

A Technical Guide to Synthesis, Reactivity, and Structure-Activity Relationships (SAR)

Executive Summary

This compound represents a foundational scaffold in the class of


-chloroacetanilides . While historically significant as a precursor to herbicides (e.g., Alachlor derivatives), its current relevance in drug discovery lies in its role as a covalent warhead .[1] The 

-chloroacetamide moiety functions as a moderately reactive electrophile, capable of targeting nucleophilic cysteine residues in proteins via nucleophilic substitution (

).[1] This guide analyzes the molecule's reactivity profile, provides optimized synthetic protocols, and evaluates the biological impact of 4-position ring substitutions.[1]

Chemical Architecture & Mechanism of Action

The Electrophilic Warhead

The biological activity of this scaffold is driven by the 2-chloroacetyl group. Unlike Michael acceptors (acrylamides) which are reversible or irreversible depending on context,


-chloroacetamides are classic alkylating agents.[1]
  • Reactivity: The electron-withdrawing carbonyl oxygen adjacent to the

    
    -carbon increases the electrophilicity of the methylene group (
    
    
    
    ).
  • Selectivity: While capable of reacting with various nucleophiles (amines, hydroxyls), these scaffolds show a marked preference for thiols (sulfhydryls) found in Cysteine residues due to the high nucleophilicity of the thiolate anion at physiological pH.[1]

Mechanism: Cysteine Alkylation

The mechanism is a bimolecular nucleophilic substitution (


).[1] The protein thiolate attacks the 

-carbon, displacing the chloride ion.

ReactionMechanism Cys Protein Cysteine (Nu: -S⁻) TS Transition State [S...C...Cl]‡ Cys->TS Nucleophilic Attack Scaffold This compound (Electrophile) Scaffold->TS Adduct Covalent Thioether Adduct (Irreversible Inhibition) TS->Adduct Bond Formation Cl Chloride Ion (Leaving Group) TS->Cl Elimination

Figure 1: Mechanism of covalent protein modification via S_N2 alkylation.[1]

Synthesis & Optimization

The synthesis of this compound is achieved via Schotten-Baumann acylation . This protocol is preferred over direct carboxylic acid coupling due to higher yields and simpler purification.

Optimized Protocol
  • Reagents: 4-Chloroaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (

    
    ) or 
    
    
    
    (1.5 eq).[1]
  • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid (for acid-catalyzed variants).[1]

  • Conditions:

    
     to Room Temperature (RT), 2–4 hours.
    
Step-by-Step Methodology:
  • Preparation: Dissolve 4-chloroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Add Triethylamine (15 mmol) as an HCl scavenger.[1]

  • Acylation: Cool the solution to

    
     in an ice bath. Add Chloroacetyl chloride (12 mmol) dropwise over 30 minutes. Note: Exothermic reaction; cooling prevents hydrolysis of the acyl chloride.
    
  • Reaction: Remove ice bath and stir at RT for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted aniline), followed by saturated

    
     and brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate. Recrystallize from Ethanol/Water (1:1)  to yield colorless needles.[1]
    

Self-Validation Check:

  • Yield: Expect 85–95%.

  • Melting Point: 168–170°C (Lit.[1] value).

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for a singlet at
    
    
    ppm (2H,
    
    
    -Cl) and a singlet at
    
    
    ppm (1H, NH).[1][2]

Structural Analogs & SAR Analysis

Modifications to the para-position of the phenyl ring significantly alter the compound's lipophilicity (


) and electronic density, affecting both cell permeability and the nucleophilicity of the amide nitrogen (which influences stability).
Comparative Activity Profile
Analog (R-Group)Hammett

Electronic EffectBiological ImpactKey Application
-Cl (Parent) +0.23Weak EWGBalanced lipophilicity/reactivity.[1]General antimicrobial; Reference std.[3]
-H (Unsub.) 0.00NeutralLower lipophilicity.[1]Baseline for toxicity studies.
-NO₂ +0.78Strong EWGIncreases acidity of NH; Metabolic stability.High antibacterial potency (K. pneumoniae).[1][4]
-OH -0.37EDGIncreases solubility; H-bond donor.Antifungal (C. albicans); Reduced cytotoxicity.[1]
-F +0.06Weak EWGMetabolic block; High dipole.Bioisostere for H; often improved potency.
  • EWG (Electron Withdrawing Groups): Analogs like 4-Nitro (

    
    ) pull density from the ring, making the amide hydrogen more acidic and potentially altering the binding pose in protein pockets.[1]
    
  • EDG (Electron Donating Groups): Analogs like 4-Hydroxy (

    
    ) increase electron density.[1] While often less toxic, they may be subject to faster metabolic oxidation.[1]
    
SAR Decision Workflow

Use the following logic flow when designing new analogs for drug development:

SAR_Logic Start Start: 2-chloro-N-phenylacetamide Scaffold Target Define Biological Target Start->Target Branch1 Target: Gram-Negative Bacteria (e.g., K. pneumoniae) Target->Branch1 Branch2 Target: Fungi (e.g., C. albicans) Target->Branch2 Branch3 Target: Mammalian Kinase (Covalent Inhibitor) Target->Branch3 Mod1 Add Strong EWG (4-NO2, 4-F) Increase Cell Permeability Branch1->Mod1 Mod2 Add Polar Group (4-OH) Improve Solubility Branch2->Mod2 Mod3 Extend Scaffold (e.g., 4-Thiazole linkage) Branch3->Mod3

Figure 2: Structure-Activity Relationship (SAR) optimization strategy.

Biological Applications

Antimicrobial Activity

Recent studies (Cordeiro et al., 2020) indicate that 2-chloro-N-(4-substituted)acetamides possess significant antibacterial properties, particularly against Klebsiella pneumoniae.[1][5][6]

  • Potency: The 4-fluoro-3-nitro analog demonstrated superior MIC values compared to the non-chlorinated acetamide, confirming that the chlorine atom is essential for activity (covalent mechanism).[1]

  • Synergy: These compounds show synergistic effects when combined with carbapenems (e.g., Meropenem), potentially by compromising bacterial stress response mechanisms.[1]

Cytotoxicity & Toxicology
  • Hepatotoxicity: Chloroacetanilides can deplete cellular Glutathione (GSH).[1] In HepG2 cells, toxicity is inversely related to GSH levels.[1]

  • Selectivity Index: The key challenge in developing these as drugs is the "Selectivity Window." The reactivity of the

    
    -chloro group must be tuned (via steric hindrance or electronic modulation) so it reacts with the target enzyme's cysteine but not with free cellular GSH.
    

References

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.[1][5][6][7] Molecules, 25(17), 3959.[1] Link

  • Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide: Synthesis, Crystal Structure and Hirshfeld Surface Analysis.[1] Acta Crystallographica Section E. Link[1]

  • Gowda, B. T., et al. (2007). Structure-Activity Studies of N-Chloroacetyl-4-chlorophenylacetamide.[1] Zeitschrift für Naturforschung. Link

  • Ecobichon, D. J., et al. Glutathione-dependent cytotoxicity of the chloroacetanilide herbicides alachlor, metolachlor, and propachlor in rat and human hepatoma-derived cultured cells.[1][8] Toxicology and Applied Pharmacology. Link

  • PrepChem. Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide Protocol.Link

Sources

solubility of 2-chloro-N-(4-chlorophenyl)acetamide in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Process Engineering of 2-Chloro-N-(4-chlorophenyl)acetamide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, thermodynamic behavior, and purification strategies for This compound (CAS: 3289-75-6). Also known as 2,4'-dichloroacetanilide, this compound is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Aceclofenac, and exhibits independent fungistatic properties.

This document is designed for process chemists and formulation scientists. It moves beyond static data to explain the causality of solubility behaviors and provides self-validating protocols for solubility determination and recrystallization.

Chemical Identity & Physicochemical Profile

Before addressing solubility, one must understand the solute's lattice energy and lipophilicity. The compound features a p-chlorophenyl ring (lipophilic) and an amide linkage (hydrogen bond donor/acceptor), creating a "push-pull" solubility dynamic.

PropertySpecification
IUPAC Name This compound
CAS Number 3289-75-6
Molecular Formula C₈H₇Cl₂NO
Molecular Weight 204.05 g/mol
Melting Point 168–173 °C (Crystalline Solid)
Appearance White to light yellow crystalline powder
Lipophilicity (LogP) ~2.3 (Estimated)

Solubility Landscape

The solubility of this compound is dictated by the "like dissolves like" principle, specifically the interaction between the solvent's dipole moment and the amide moiety of the solute.

Qualitative Solubility Data

The following table summarizes the solubility behavior in common industrial solvents at ambient temperature (25°C) and elevated temperatures (reflux).

Solvent ClassSolventSolubility (25°C)Solubility (Hot/Reflux)Process Application
Polar Aprotic DMSOHigh (>100 mg/mL)Very HighStock solutions for bioassays; difficult to remove.
Polar Aprotic DMFHigh Very HighReaction solvent; difficult to remove.
Polar Protic EthanolModerate High Ideal for Recrystallization. Large differential between hot/cold solubility.
Polar Protic MethanolModerate HighAlternative recrystallization solvent.
Chlorinated Dichloromethane (DCM)Good HighExtraction solvent; excellent for solubilizing crude product.
Aromatic TolueneLow/Moderate HighReaction solvent (Acylation); allows azeotropic water removal.
Ketone AcetoneGood HighCleaning and rapid dissolution.
Aqueous WaterInsoluble (<0.1 mg/mL)LowAnti-solvent for precipitation.
Mechanistic Insight: The Ethanol/Water System

The most critical solvent system for this compound is the Ethanol/Water binary mixture .

  • Mechanism: The compound dissolves readily in hot ethanol due to dipole-dipole interactions with the amide group. Upon cooling or adding water (high dielectric constant, poor interaction with the lipophilic phenyl ring), the solvation shell collapses, forcing the compound to crystallize.

  • Thermodynamic Model: The solubility in binary solvents typically follows the Jouyban-Acree model , where the log of solubility is a function of solvent composition and temperature.

Synthesis & Process Logic

To understand the impurities typically present (and thus what needs to be removed via solubility differences), we must visualize the synthesis pathway.

Synthesis Pathway Diagram

SynthesisPathway Start1 4-Chloroaniline Intermediate Reaction Matrix (Toluene/DCM + Base) Start1->Intermediate Nucleophilic Attack Start2 Chloroacetyl Chloride Start2->Intermediate Product This compound (Crude) Intermediate->Product Acylation Byproduct HCl Salt of Base (Precipitate) Intermediate->Byproduct Neutralization

Figure 1: Synthesis pathway via nucleophilic acyl substitution.[1] The choice of solvent (Toluene vs. DCM) dictates whether the byproduct precipitates or stays in solution.

Experimental Protocols

Protocol A: Determination of Solubility Curves (Self-Validating)

Objective: To generate precise solubility data (Mole Fraction vs. Temperature) for a specific solvent system. This protocol uses the Static Equilibrium Method .

Reagents:

  • Test Solvent (HPLC Grade).

  • This compound (High Purity).

Procedure:

  • Saturation: Add excess solid solute to 10 mL of the solvent in a jacketed glass vessel equipped with a magnetic stirrer.

  • Equilibration: Set the thermostat to the starting temperature (e.g., 293.15 K). Stir for 6 hours to ensure equilibrium.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling: Withdraw 1 mL of the supernatant using a pre-heated syringe filter (0.45 µm) to prevent crystallization during transfer.

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Dispense the supernatant into the dish and weigh immediately (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 50°C until constant weight is achieved (

      
      ).
      
  • Calculation:

    • Mass of solute

      
      
      
    • Mass of solvent

      
      
      
    • Calculate mole fraction (

      
      ) using molecular weights.
      
  • Validation: Repeat steps 4-6 in triplicate. The Relative Standard Deviation (RSD) must be <2%.

Protocol B: Purification via Recrystallization (Ethanol/Water)

Objective: Purify crude material based on the solubility differential established above.

Workflow Diagram:

Recrystallization Crude Crude Solid (Contains unreacted aniline) Dissolution Dissolution Solvent: Ethanol (95%) Temp: Reflux (78°C) Crude->Dissolution HotFilter Hot Filtration (Remove insoluble mechanical impurities) Dissolution->HotFilter Crystallization Cooling & Anti-Solvent Cool to 25°C -> Add Water dropwise HotFilter->Crystallization Isolation Filtration & Wash Wash with cold 50% EtOH Crystallization->Isolation Drying Vacuum Drying 50°C, 4 hours Isolation->Drying

Figure 2: Recrystallization workflow utilizing the high temperature coefficient of solubility in ethanol.

Step-by-Step:

  • Dissolution: Place 10g of crude solid in a round-bottom flask. Add 50 mL Ethanol (95%). Heat to reflux until fully dissolved.

  • Hot Filtration: If the solution is cloudy (mechanical impurities), filter while hot through a sintered glass funnel.

  • Nucleation: Allow the filtrate to cool slowly to room temperature. Crystals should begin to form.[2]

  • Anti-Solvent Addition: To maximize yield, add 10-20 mL of cold distilled water dropwise with gentle stirring. Note: Adding water too fast will trap impurities.

  • Isolation: Filter the white crystals using vacuum filtration. Wash the cake with cold 50:50 Ethanol:Water mixture.

  • Drying: Dry under vacuum to remove residual solvent.

Thermodynamic Modeling (Advanced Analysis)

For researchers needing to extrapolate solubility data, the Modified Apelblat Equation is the standard model for this class of amides.



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)[3]
    
  • 
     = Empirical parameters derived from the experimental data (Protocol A).
    

Interpretation: If the solubility curve is plotted (


 vs 

), a linear deviation usually indicates a change in enthalpy of solution, often associated with a phase transition or a change in the solvent structure (common in water-alcohol mixtures).

References

  • BenchChem. (2025).[1] this compound Properties and Synthesis Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10871, N-(4-Chlorophenyl)acetamide. (Note: Structural analog and parent class reference). Retrieved from

  • MedChemExpress. (2024). 2,4'-Dichloroacetanilide: Solubility and Biological Activity. Retrieved from

  • ChemicalBook. (2025).[4][5] Safety Data Sheet and Solubility Profile for CAS 3289-75-6. Retrieved from

Sources

An In-Depth Technical Guide to the Thermal Stability of 2-chloro-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its viability. It dictates not only the compound's shelf-life and storage conditions but also informs safe handling protocols and manufacturing process parameters. For a molecule such as 2-chloro-N-(4-chlorophenyl)acetamide, a compound with noted fungistatic properties, a comprehensive understanding of its behavior under thermal stress is paramount for its potential journey from the laboratory to clinical application. This guide provides a deep dive into the theoretical and practical aspects of assessing the thermal stability of this compound, offering a framework for researchers, scientists, and drug development professionals. While specific, publicly available thermal decomposition data for this compound is limited, this guide will establish a robust methodological approach for its characterization, drawing upon established principles of thermal analysis and data from structurally related molecules.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation upon which its thermal stability profile is built.

PropertyValueSource(s)
Chemical Name This compound
Synonyms 2,4'-Dichloroacetanilide
CAS Number 3289-75-6
Molecular Formula C₈H₇Cl₂NO
Molecular Weight 204.05 g/mol
Appearance White to light yellow crystalline powder
Melting Point Approximately 168-173 °C
Storage Conditions Air-sensitive; store under inert gas in a cool, dark place

The melting point provides an initial, albeit preliminary, indication of the compound's thermal stability. The fact that it is a crystalline solid suggests a well-ordered lattice structure, which generally requires a significant amount of energy to disrupt. However, the melting point should not be conflated with the onset of decomposition, which is often a distinct and higher temperature event.

Methodologies for Assessing Thermal Stability

A multi-faceted approach utilizing several thermoanalytical techniques is essential for a comprehensive evaluation of thermal stability. The "why" behind selecting a particular technique is as crucial as the "how."

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Expertise & Experience: TGA is the workhorse for determining the temperature at which a material begins to lose mass due to decomposition or volatilization. It provides a clear and direct measure of thermal stability. The choice of atmosphere (inert or oxidative) is critical; an inert atmosphere like nitrogen allows for the study of the intrinsic thermal decomposition of the material, while an oxidative atmosphere (e.g., air) can reveal susceptibility to oxidation at elevated temperatures.

Trustworthiness: The protocol's validity is ensured through the use of a calibrated microbalance and precise temperature control. The resulting thermogram of mass versus temperature is a direct and unambiguous measurement.

Experimental Protocol: Dynamic TGA

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed into a tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed on the TGA's microbalance. The furnace is sealed, and the system is purged with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 50 mL/min) to ensure an inert atmosphere.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

Data Presentation: Interpreting the TGA Curve

The primary output of a TGA experiment is a thermogram plotting the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The first derivative of this curve (DTG) can also be plotted to highlight the temperatures at which the rate of mass loss is at its maximum.

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a key indicator of thermal stability.

  • Percentage Mass Loss: The magnitude of the mass loss in each decomposition step can provide clues about the nature of the evolved fragments.

  • Residual Mass: The amount of material remaining at the end of the experiment can indicate the formation of a stable char or inorganic residue.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Execution cluster_analysis Data Analysis p1 Accurately weigh 5-10 mg of sample p2 Place in TGA crucible (e.g., alumina) p1->p2 i1 Load crucible into TGA microbalance p2->i1 i2 Purge with N2 gas (e.g., 50 mL/min) i1->i2 i3 Heat at constant rate (e.g., 10 °C/min) i2->i3 i4 Monitor mass vs. temperature i3->i4 a1 Generate TGA thermogram (% mass vs. Temp) i4->a1 a2 Calculate derivative (DTG) (rate of mass loss) a1->a2 a3 Determine Tonset, % mass loss, residue a2->a3

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Characterizing Thermal Events

Expertise & Experience: While TGA measures mass changes, DSC measures heat flow. This allows for the detection of thermal events that do not involve a change in mass, such as melting, crystallization, and solid-state phase transitions. When decomposition occurs, it is typically an exothermic (heat-releasing) event, and DSC can quantify the energy associated with this process. Running a DSC in parallel with a TGA provides a more complete picture of the thermal processes.

Trustworthiness: DSC relies on precise measurement of the temperature difference between a sample and a reference material as they are subjected to the same heating program. Calibration with certified standards (e.g., indium) ensures the accuracy of the temperature and enthalpy scales.

Experimental Protocol: DSC Analysis

  • Sample Preparation: A small amount of sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen.

  • Heating Program: A common method is a "heat-cool-heat" cycle. The initial heating scan (e.g., 10 °C/min from ambient to a temperature above the melting point) provides information on the initial state of the material. A controlled cooling step can reveal crystallization behavior. A second heating scan can then provide data on the amorphous or crystalline nature of the material after melting and recrystallization.

  • Data Acquisition: The differential heat flow to the sample and reference is recorded as a function of temperature.

Data Presentation: Interpreting the DSC Thermogram

The DSC thermogram plots heat flow (in W/g or mW) against temperature.

  • Endothermic Events (Peaks Pointing Down): These represent processes that absorb heat, such as melting (Tm) and glass transitions (Tg). For this compound, a sharp endotherm is expected around its melting point of 168-173 °C.

  • Exothermic Events (Peaks Pointing Up): These represent processes that release heat, such as crystallization (Tc) and decomposition. An exothermic peak at temperatures above the melting point would be a strong indicator of thermal decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Execution cluster_analysis Data Analysis p1 Weigh 2-5 mg of sample p2 Seal in hermetic Al pan p1->p2 i1 Load sample & ref pans into DSC cell p2->i1 i2 Purge with N2 gas i1->i2 i3 Execute heating program (e.g., 10 °C/min) i2->i3 a1 Generate DSC thermogram (Heat Flow vs. Temp) i3->a1 a2 Identify endotherms (melting) a1->a2 a3 Identify exotherms (decomposition) a1->a3

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Accelerating Rate Calorimetry (ARC): Assessing Thermal Runaway Potential

Expertise & Experience: ARC is a crucial technique for assessing "worst-case scenario" thermal hazards. Unlike TGA and DSC, which typically use linear heating rates, ARC operates under near-adiabatic conditions. Once an exothermic reaction is detected, the instrument's heaters match the sample temperature, preventing heat loss to the surroundings. This mimics the conditions in a large, poorly-cooled reactor and provides data on the potential for a thermal runaway.

Trustworthiness: The "heat-wait-search" protocol is a self-validating system. The instrument only proceeds to track an exotherm once a pre-defined self-heating rate is detected, ensuring that true decomposition events are being monitored.

Experimental Protocol: ARC Analysis

  • Sample Preparation: A larger sample (typically 1-5 g) is loaded into a robust, spherical sample bomb (e.g., made of titanium or Hastelloy C).

  • Instrument Setup: The bomb is placed inside the ARC calorimeter, which is a well-insulated chamber with heaters.

  • Heat-Wait-Search Mode:

    • Heat: The sample is heated to an initial temperature.

    • Wait: The system holds this temperature for a period to achieve thermal equilibrium.

    • Search: The instrument monitors the sample for any self-heating. If the rate of temperature increase is below a set threshold (e.g., 0.02 °C/min), the cycle repeats at a higher temperature.

  • Exotherm Tracking: Once a self-heating rate above the threshold is detected, the instrument switches to adiabatic mode, and the heaters track the sample's temperature as it increases due to the exothermic decomposition.

  • Data Acquisition: Temperature and pressure are recorded as a function of time.

Data Presentation: Interpreting ARC Data

The output includes plots of temperature vs. time, pressure vs. time, and self-heating rate vs. temperature.

  • Onset Temperature: The temperature at which self-heating is first detected. This is often lower than the onset temperature from TGA or DSC due to the higher sensitivity of ARC.

  • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate from a given starting temperature. This is a critical parameter for process safety.

  • Adiabatic Temperature Rise: The total temperature increase due to the decomposition event.

ARC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Execution cluster_analysis Data Analysis p1 Load 1-5 g of sample into a spherical bomb i1 Place bomb in adiabatic calorimeter p1->i1 i2 Start 'Heat-Wait-Search' protocol i3 Self-heating detected? i2->i3 i3->i2 No, increase temp i4 Track exotherm under adiabatic conditions i3->i4 Yes a1 Plot Temp & Pressure vs. Time i4->a1 a2 Determine onset temp, TMR, and adiabatic temperature rise a1->a2

Caption: Generalized workflow for Accelerating Rate Calorimetry (ARC).

Hypothetical Thermal Profile and Decomposition Pathway

In the absence of specific experimental data for this compound, we can hypothesize its thermal behavior based on its structure and data from related compounds. The primary weak points in the molecule susceptible to thermal cleavage are the C-N amide bond and the C-Cl bonds.

A plausible decomposition pathway could involve an initial cleavage of the C-N bond, leading to the formation of chloroacetyl radicals and 4-chloroaniline. Alternatively, dehydrochlorination could occur. Subsequent reactions of these initial products at high temperatures would lead to a complex mixture of smaller molecules and eventually char.

Decomposition_Pathway cluster_main Hypothetical Thermal Decomposition cluster_products Initial Decomposition Products cluster_secondary Secondary Products start This compound p1 Chloroacetyl radical start->p1 C-N bond cleavage p2 4-chloroaniline radical start->p2 C-N bond cleavage p3 HCl start->p3 Dehydrochlorination s1 Smaller volatile fragments (CO, CO2, etc.) p1->s1 p2->s1 s2 Char residue p2->s2 p3->s1

Caption: A hypothetical thermal decomposition pathway.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for characterizing the thermal stability of this compound. By employing a combination of TGA, DSC, and ARC, researchers can obtain a detailed understanding of its decomposition onset, the energetics of decomposition, and its potential for thermal runaway. While specific experimental data for this compound is not yet in the public domain, the methodologies and interpretative frameworks presented here provide a robust roadmap for its investigation.

Future work should focus on conducting these experimental analyses to generate a complete thermal profile for this compound. Furthermore, hyphenated techniques such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) would be invaluable for identifying the evolved gases during decomposition, thereby providing experimental validation for the proposed decomposition pathways. Such data will be critical for ensuring the safe and effective development of this promising antifungal compound.

References

  • Ma, D.-S., Liu, P.-J., Zhang, S., & Hou, G.-F. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3261. Retrieved from [Link]

A Senior Application Scientist's Guide to 2-chloro-N-(4-chlorophenyl)acetamide: A Cornerstone Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Architect of Complex Molecules

In the vast landscape of organic synthesis, certain molecules, though not headline-grabbing final products themselves, serve as indispensable building blocks for a multitude of complex and valuable compounds. 2-chloro-N-(4-chlorophenyl)acetamide is a prime example of such a precursor. Its elegantly simple structure, featuring a reactive chloroacetyl group appended to a substituted aniline, belies its significant utility in the construction of a diverse array of biologically active molecules. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis, properties, and strategic applications of this versatile intermediate. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the chemical principles that make this compound a cornerstone of modern synthetic strategies, particularly in the pharmaceutical industry.

Physicochemical Properties and Spectral Characterization

A thorough understanding of a precursor's physical and chemical characteristics is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₇Cl₂NO
Molecular Weight 204.05 g/mol
Appearance White to light yellow crystalline powder
Melting Point 168-173 °C
CAS Number 3289-75-6
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the carbonyl group and the chlorine atom, likely in the range of 4.0-4.5 ppm. The aromatic protons on the 4-chlorophenyl ring will appear as two doublets in the aromatic region (typically 7.0-7.8 ppm) due to their coupling. A broad singlet corresponding to the amide proton (NH) is also anticipated, likely downfield (δ > 8.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon around 165-170 ppm and a signal for the methylene carbon (CH₂) in the range of 40-45 ppm. The aromatic carbons will show distinct signals in the 120-140 ppm region.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide C=O stretching vibration around 1660-1680 cm⁻¹. Another key feature will be the N-H stretching vibration, appearing as a sharp peak in the region of 3200-3300 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and chlorine-containing fragments.

Synthesis of this compound: A Reliable and Efficient Protocol

The most common and straightforward method for the synthesis of this compound is the N-acylation of 4-chloroaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-chloroaniline 4-Chloroaniline product This compound 4-chloroaniline->product chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product solvent Acetic Acid / Base solvent->product temp 0°C to Room Temp. temp->product

Figure 1: Synthesis workflow for this compound.
Experimental Protocol

This protocol is a synthesis of established procedures for similar N-arylacetamides, designed for high yield and purity[1][4].

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloroaniline (1 eq.) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane in the presence of a base (e.g., pyridine or triethylamine, 1.1 eq.). Cool the mixture to 0°C in an ice bath.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 eq.) dropwise from the dropping funnel to the stirred solution over 30-60 minutes, maintaining the temperature at 0-5°C. The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up and Isolation: Upon completion, if using an organic solvent, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If acetic acid is used as the solvent, the product often precipitates upon pouring the reaction mixture into ice-cold water. The crude product can be collected by filtration.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white crystalline solid.

Reaction Mechanism: The Chemistry at Play

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the amide bond. The base present in the reaction mixture then deprotonates the newly formed amide's nitrogen, neutralizing the positive charge and regenerating the neutral product.

G cluster_mechanism Nucleophilic Acyl Substitution Mechanism Reactants 4-Chloroaniline + Chloroacetyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Product_Formation Product Formation Tetrahedral_Intermediate->Product_Formation Collapse & Chloride Expulsion Final_Product This compound + Base-HCl Product_Formation->Final_Product Deprotonation by Base

Figure 2: Simplified mechanism of N-acylation.

A Versatile Precursor: Gateway to Bioactive Molecules

The synthetic value of this compound lies in the reactivity of its α-chloro group. This electrophilic carbon is susceptible to nucleophilic attack, making the molecule an excellent scaffold for introducing a wide range of functional groups via S(_N)2 reactions. This reactivity has been extensively exploited in the synthesis of various pharmaceuticals.

Case Study: Synthesis of a Lidocaine Analog

Lidocaine, a widely used local anesthetic, and its analogs are frequently synthesized using a chloroacetamide intermediate. The following workflow illustrates the synthesis of a lidocaine analog from this compound.

G cluster_precursor Precursor cluster_reagent Reagent cluster_product Product precursor This compound product Lidocaine Analog precursor->product amine Secondary Amine (e.g., Diethylamine) amine->product SN2 Reaction

Sources

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 2-chloro-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 2-chloro-N-(4-chlorophenyl)acetamide belongs to the chloroacetamide class of molecules, which are recognized for their potential as covalent inhibitors in drug discovery. The presence of the electrophilic chloroacetamide "warhead" enables these compounds to form stable covalent bonds with nucleophilic amino acid residues, most notably cysteine, within protein targets. This mode of action can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been challenging to inhibit with non-covalent molecules. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of this compound. We will delve into the mechanistic rationale behind target selection, provide detailed experimental protocols for target validation, and discuss the interpretation of key data.

Introduction: The Scientific Rationale for Investigating this compound

The therapeutic potential of this compound is intrinsically linked to its reactive chloroacetamide moiety. This functional group acts as an electrophile, readily undergoing nucleophilic substitution with the thiol group of cysteine residues in proteins under physiological conditions.[1] This covalent and often irreversible interaction can profoundly alter the function of the target protein, making it a compelling starting point for the development of novel therapeutics.

The broader class of chloroacetamides has been investigated for a range of biological activities, including antifungal, antimicrobial, and, most notably, anticancer effects.[2][3] Phenylacetamide derivatives, a structural class to which our compound of interest belongs, have also demonstrated potential as anticancer agents. Given this background, the primary hypothesis is that this compound exerts its biological effects by covalently modifying key proteins involved in disease pathogenesis, particularly in oncology.

This guide will focus on a systematic approach to identifying these protein targets, validating the engagement of the compound with these targets in a cellular context, and elucidating the downstream functional consequences of this interaction.

Potential Therapeutic Target Classes

Based on the known reactivity of the chloroacetamide warhead and preclinical studies on analogous compounds, several protein classes emerge as high-priority potential targets for this compound.

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer. Many kinases possess cysteine residues in or near their ATP-binding pocket, making them susceptible to covalent inhibition.

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR family of receptor tyrosine kinases is implicated in various cancers.[4] Covalent inhibitors have been developed to target a cysteine in the P-loop of FGFRs, leading to irreversible inhibition.[5][6]

  • Epidermal Growth Factor Receptor (EGFR): Certain EGFR mutants, which are drivers in some cancers, can be targeted by covalent inhibitors that react with a cysteine residue in the active site.[1]

GTPases
  • KRAS: The KRAS protein is a small GTPase and a frequently mutated oncogene.[7] The development of covalent inhibitors targeting a mutant-specific cysteine (G12C) has been a major breakthrough in cancer therapy.[8][9]

Detoxification Enzymes
  • Glutathione S-Transferases (GSTs): GSTs are a family of enzymes involved in the detoxification of xenobiotics. Inhibition of GSTs can sensitize cancer cells to other chemotherapeutic agents. The active site of GSTs contains a reactive cysteine residue, making them a potential target for covalent inhibitors.

Cytoskeletal Proteins
  • Tubulin: Microtubules, polymers of tubulin, are essential for cell division. Compounds that interfere with tubulin polymerization are effective anticancer agents. While many tubulin inhibitors are non-covalent, the potential for covalent modification of cysteine residues in tubulin exists.

Experimental Workflow for Target Identification and Validation

A multi-pronged approach is essential to confidently identify and validate the therapeutic targets of this compound. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Engagement Validation cluster_2 Phase 3: Functional Characterization Chemoproteomics Chemoproteomics CETSA CETSA Chemoproteomics->CETSA Identified Hits Kinobeads Kinobeads Kinobeads->CETSA Kinase Hits Intact_Protein_MS Intact Protein Mass Spectrometry CETSA->Intact_Protein_MS Confirm Covalent Adduct Enzymatic_Assays Enzymatic/Biochemical Assays Intact_Protein_MS->Enzymatic_Assays Validated Target Cellular_Assays Cellular Functional Assays (e.g., Apoptosis, Proliferation) Enzymatic_Assays->Cellular_Assays Demonstrate Functional Effect

Caption: Experimental workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The initial step is to cast a wide net to identify all potential protein targets that interact with this compound in a complex biological sample.

This powerful technique aims to identify proteins that are covalently modified by the compound.

  • Principle: A competition experiment is performed where cell lysates are treated with this compound, followed by a broadly reactive, tagged cysteine probe (e.g., iodoacetamide-alkyne). Proteins that are modified by the test compound will be less available to react with the probe. Subsequent enrichment of tagged peptides and mass spectrometry analysis will reveal proteins whose labeling is reduced by the compound, indicating them as potential targets.

  • Protocol: Label-Free Chemoproteomics Screening

    • Cell Culture and Lysis: Culture relevant cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) to ~80% confluency. Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

    • Compound Treatment: Aliquot the cell lysate and treat with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control (e.g., DMSO) for 1 hour at room temperature.

    • Probe Labeling: Add a cysteine-reactive probe with a clickable handle (e.g., iodoacetamide-alkyne) to all samples and incubate for 1 hour.

    • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.

    • Protein Digestion and Enrichment: Reduce, alkylate, and digest the proteins with trypsin. Enrich the biotinylated peptides using streptavidin beads.

    • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify and quantify the peptides. Proteins showing a dose-dependent decrease in probe labeling in the compound-treated samples compared to the vehicle control are considered potential targets.

If protein kinases are a suspected target class, kinobeads offer a more focused approach.

  • Principle: Kinobeads are composed of a mixture of kinase inhibitors immobilized on a solid support.[10][11][12][13] These beads are used to enrich a large portion of the cellular kinome from a lysate. By pre-incubating the lysate with a free inhibitor (our compound of interest), competition for binding to the kinobeads can be assessed.

  • Protocol: Competitive Kinobeads Profiling

    • Lysate Preparation: Prepare cell lysates as described for chemoproteomics.

    • Inhibitor Incubation: Incubate the lysate with this compound at various concentrations or a vehicle control.

    • Kinobeads Enrichment: Add the kinobeads to the lysates and incubate to allow for the binding of kinases.

    • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.

    • Sample Preparation and LC-MS/MS: Prepare the eluted proteins for mass spectrometry analysis.

    • Data Analysis: Quantify the relative abundance of each kinase in the compound-treated versus control samples. A decrease in the amount of a specific kinase pulled down in the presence of the compound indicates it as a potential target.

Phase 2: Target Engagement Validation

Once a list of potential targets is generated, it is crucial to validate that this compound directly engages these targets in a cellular context.

CETSA is a powerful method to assess target engagement in intact cells or cell lysates.[14][15][16]

  • Principle: The binding of a ligand to a protein can alter its thermal stability. In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. An increase in the melting temperature of a protein in the presence of the compound indicates target engagement.

  • Protocol: Western Blot-Based CETSA

    • Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

    • Heating: Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes, followed by cooling.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

    • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

    • Data Analysis: Quantify the band intensities at each temperature and plot the melting curves. A rightward shift in the melting curve for the compound-treated samples confirms target engagement.

G cluster_0 CETSA Workflow Treat_Cells Treat cells with compound or vehicle Heat_Aliquots Heat aliquots to different temperatures Treat_Cells->Heat_Aliquots Lyse_Cells Lyse cells and centrifuge Heat_Aliquots->Lyse_Cells Western_Blot Analyze soluble fraction by Western Blot Lyse_Cells->Western_Blot Plot_Curves Plot melting curves and compare Western_Blot->Plot_Curves

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

To definitively confirm covalent modification, intact protein mass spectrometry can be employed.

  • Principle: This technique measures the precise molecular weight of the target protein. A mass shift corresponding to the molecular weight of this compound (minus the leaving group, chlorine) will confirm the formation of a covalent adduct.[17]

  • Protocol: Covalent Adduct Mapping

    • Incubation: Incubate the purified recombinant target protein with an excess of this compound.

    • LC-MS Analysis: Analyze the reaction mixture using liquid chromatography coupled to a high-resolution mass spectrometer.

    • Data Analysis: Compare the mass spectrum of the treated protein with that of the untreated protein. The presence of a new peak with the expected mass increase confirms covalent binding.

    • Peptide Mapping (Optional): To identify the specific cysteine residue that is modified, the protein-drug adduct can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).

Phase 3: Functional Characterization

Confirming target engagement is a critical step, but it is equally important to demonstrate that this engagement leads to a functional consequence.

For targets that are enzymes or have measurable biochemical activity, in vitro assays can directly assess the inhibitory effect of the compound.

  • Glutathione S-Transferase (GST) Inhibition Assay:

    • Principle: GST activity can be monitored spectrophotometrically by measuring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).[18][19][20]

    • Protocol:

      • Prepare a reaction mixture containing buffer, GSH, and purified GST enzyme.

      • Add varying concentrations of this compound.

      • Initiate the reaction by adding CDNB.

      • Monitor the increase in absorbance at 340 nm over time.

      • Calculate the rate of reaction and determine the IC50 value of the compound.

  • Tubulin Polymerization Assay:

    • Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm.[21][22]

    • Protocol:

      • Prepare a reaction mixture containing purified tubulin in a polymerization buffer with GTP.

      • Add this compound or control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).

      • Incubate the mixture at 37°C to induce polymerization.

      • Measure the absorbance at 340 nm at regular intervals.

      • Plot the absorbance versus time to assess the effect of the compound on the rate and extent of tubulin polymerization.

Ultimately, the therapeutic potential of this compound must be demonstrated in a cellular context.

  • Apoptosis Assays:

    • Principle: Many anticancer agents induce programmed cell death, or apoptosis. This can be measured by various methods, including caspase activation assays and Annexin V staining.

    • Protocol (Caspase-Glo® 3/7 Assay):

      • Seed cancer cells in a 96-well plate and allow them to adhere.

      • Treat the cells with a dose range of this compound for 24-48 hours.

      • Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.

      • Incubate and measure the luminescence, which is proportional to caspase-3/7 activity. An increase in luminescence indicates the induction of apoptosis.

G Compound Compound Target_Protein Target Protein (e.g., Pro-caspase-3) Compound->Target_Protein Inhibition/Activation Apoptosis Apoptosis Target_Protein->Apoptosis Caspase Cascade Cell_Death Cell_Death Apoptosis->Cell_Death

Caption: Simplified signaling pathway of compound-induced apoptosis.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Hypothetical Target Validation Data for this compound

AssayTarget ProteinMetricResultInterpretation
ChemoproteomicsProtein XFold Change in Probe Labeling-3.5 at 10 µMPotential Target
CETSAProtein XΔTm+5.2 °CTarget Engagement Confirmed
Intact Protein MSProtein XMass Shift+167.0 DaCovalent Adduct Confirmed
Enzymatic AssayProtein XIC502.5 µMFunctional Inhibition
Apoptosis Assay-EC50 (Caspase-3/7)5.0 µMInduces Apoptosis

Conclusion

The identification and validation of therapeutic targets for a covalent inhibitor like this compound require a rigorous and multi-faceted experimental approach. By combining unbiased proteomics-based screening methods with robust biophysical and cellular validation assays, researchers can build a strong case for the mechanism of action of this compound. The framework presented in this guide provides a roadmap for elucidating the therapeutic potential of this compound and similar covalent inhibitors, paving the way for the development of novel and effective therapies.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Jantunen, E., & Vakkila, J. (2020). Covalent Kinase Inhibitors. Pharmaceuticals, 13(11), 365. [Link]

  • Lanyon, R. G., & London, C. (2021). An electrophile fragment library for covalent chemistry. RSC Chemical Biology, 2(5), 1362-1369. [Link]

  • Martínez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras (G12C) inhibitors allosterically control GTP affinity and effector binding. Nature, 503(7477), 548-551. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Colorimetric). [Link]

  • Weerapana, E., Cravatt, B. F. (2009). Chemical Probes: Covalent Modifiers of Protein Function. In Wiley Encyclopedia of Chemical Biology. [Link]

Sources

Methodological & Application

HPLC Method Development for 2-chloro-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitation of 2-chloro-N-(4-chlorophenyl)acetamide (also known as 4'-Chloro-2-chloroacetanilide).

This compound is a critical intermediate in organic synthesis and a known impurity in the manufacturing of acetanilide-based pharmaceuticals (e.g., Acetaminophen) and chloroacetanilide herbicides. Due to the presence of the


-chloro group, the molecule acts as an alkylating agent, necessitating rigorous control strategies.

Key Challenges Addressed:

  • Hydrophobicity: High LogP (~2.3) requires optimized organic modifiers to prevent excessive retention.

  • Stability: The labile C-Cl bond is susceptible to hydrolysis; method conditions must prevent on-column degradation.

  • Detection: Optimization of UV wavelength to maximize signal-to-noise ratio (S/N) for trace analysis.

Physicochemical Profiling & Method Strategy

Understanding the analyte is the first step in "Quality by Design" (QbD) method development.

Analyte Properties
PropertyValueMethodological Implication
Structure

Amide backbone with p-chloro and 

-chloro substitution
The aromatic ring allows UV detection. The

-chloro group is reactive.
Molecular Weight 169.61 g/mol Suitable for standard HPLC; no specialized pore size required.
LogP (Octanol/Water) ~2.3 [1]Moderately lipophilic. Action: Use C18 stationary phase.
pKa ~10.2 (Acidic), ~1.8 (Basic)Neutral in standard HPLC pH range (2–8). Action: pH control is primarily for column stability and peak sharpness, not ionization control.
Solubility Low in water; High in ACN/MeOHAction: Dissolve standards in 100% ACN; dilute with mobile phase to prevent precipitation.
Strategic Choices (The "Why")
  • Stationary Phase: A C18 (Octadecylsilane) column is selected due to the analyte's hydrophobicity. A "base-deactivated" or "end-capped" column is critical to reduce silanol interactions with the amide nitrogen, ensuring sharp peak shapes.

  • Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and a lower UV cutoff, allowing detection at 210–220 nm if high sensitivity is needed.

  • Buffer/Modifier: 0.1% Formic Acid or Phosphoric Acid is used. While the analyte is neutral, the acidic environment suppresses silica surface ionization (silanols), reducing peak tailing.

Experimental Protocol

Reagents & Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Additives: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).

Chromatographic Conditions

This protocol uses a Gradient Elution to ensure that potential late-eluting hydrophobic impurities (e.g., dimers) are cleared from the column.

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection (UV) 254 nm (Primary), 220 nm (Trace Analysis)
Run Time 15 Minutes + 5 Minute Re-equilibration

Gradient Table:

Time (min) % Mobile Phase B Description
0.0 30% Initial Hold
10.0 80% Linear Ramp (Elution of Analyte)
12.0 95% Column Wash (Remove hydrophobic contaminants)
12.1 30% Return to Initial

| 17.0 | 30% | Re-equilibration |

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% ACN.

  • Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A/B (50:50) .

    • Critical Note: Diluting with 50:50 solvent matches the initial gradient strength closer than 100% ACN, preventing "solvent effect" peak distortion.

Method Validation (Self-Validating System)

A robust method must prove its own validity during every run. Implement the following System Suitability Tests (SST) .

System Suitability Criteria

Inject the Working Standard (50 µg/mL) five times before analyzing samples.

ParameterAcceptance CriteriaLogic
Retention Time (RT) %RSD ≤ 1.0%Ensures pump/gradient stability.
Peak Area %RSD ≤ 1.0%Ensures autosampler precision.
Tailing Factor (

)
0.8 – 1.5Checks for secondary silanol interactions or column aging.
Theoretical Plates (

)
> 5000Confirms column efficiency.
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): S/N ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Note: For trace impurity analysis in Acetaminophen, LOQ should be confirmed at <0.05% level.

Visualizations

Method Development Workflow

This diagram illustrates the logical flow for optimizing the separation, ensuring a "Right First Time" approach.

MethodDevelopment Start Start: Analyte Assessment (LogP ~2.3, Neutral) ColumnSelect Column Selection (C18, End-capped) Start->ColumnSelect MobilePhase Mobile Phase Scouting (ACN vs MeOH / pH 3.0) ColumnSelect->MobilePhase GradientOpt Gradient Optimization (30-80% B) MobilePhase->GradientOpt SST System Suitability Test (Tailing < 1.5, RSD < 1%) GradientOpt->SST Validation Full Validation (Linearity, Accuracy, LOQ) SST->Validation Pass Fail Troubleshoot: Adjust pH or Temp SST->Fail Fail Fail->GradientOpt Re-optimize

Figure 1: Step-by-step logic flow for developing the HPLC method, including a feedback loop for troubleshooting.

System Suitability Decision Tree

Use this logic during routine analysis to determine if the system is ready.

SST_Logic Check Inject Standard (n=5) RSD Area RSD < 1.0%? Check->RSD Tailing Tailing 0.8 - 1.5? RSD->Tailing Yes FixPump Check Pump/Leaks RSD->FixPump No Proceed Proceed to Samples Tailing->Proceed Yes FixCol Clean/Replace Column Tailing->FixCol No

Figure 2: Decision tree for evaluating System Suitability results before committing to sample analysis.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions or column void.Ensure pH is acidic (< 3.0). Replace column if void is suspected.
Split Peaks Solvent mismatch.Sample solvent is too strong (100% ACN). Dilute sample with mobile phase.
Retention Time Drift Temperature fluctuation or insufficient equilibration.Use column oven (30°C). Increase equilibration time between runs.
Ghost Peaks Carryover from previous run.Ensure the gradient "Wash" step (95% B) is sufficient. Run a blank injection.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10871, N-(4-Chlorophenyl)acetamide. Retrieved from [Link]

  • Călinescu, O., et al. (2012). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. Journal of Chromatographic Science. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Application Note: Trace Analysis of 2-Chloro-N-(4-chlorophenyl)acetamide by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Chloro-N-(4-chlorophenyl)acetamide (CAS: 3289-75-6), also known as 2,4'-dichloroacetanilide, is a critical intermediate in the synthesis of agrochemicals and a potential degradation product in the manufacturing of chlorinated pharmaceuticals.[1] Due to the presence of the reactive


-chloroacetamide moiety, this compound possesses alkylating properties, classifying it as a Potentially Genotoxic Impurity (PGI) .[1]

Regulatory bodies (ICH M7 guidelines) require the control of such impurities at trace levels (often < 10 ppm relative to the drug substance).[1] This Application Note provides a robust, self-validating GC-MS protocol for the identification and quantification of this compound. Unlike standard purity assays, this method utilizes Selected Ion Monitoring (SIM) to achieve low limits of detection (LOD) while maintaining structural specificity through chlorine isotope pattern analysis.[1]

Key Analytical Challenges
  • Thermal Lability: The

    
    -chloroamide bond can degrade in active GC inlets, leading to false quantitation.[1]
    
  • Matrix Interference: Separation from the parent aniline (4-chloroaniline) and similar chlorinated byproducts.[1]

  • Isotopic Complexity: Correctly integrating the multi-chlorine isotope cluster for confirmation.

Chemical Profile & Properties[1][2][3][4][5]

PropertyData
Chemical Name This compound
Synonyms 2,4'-Dichloroacetanilide; N-(4-Chlorophenyl)-2-chloroacetamide
Molecular Formula

Molecular Weight 204.05 g/mol (Average); 203.0 (Monoisotopic

)
Boiling Point ~333 °C (Predicted)
Solubility Soluble in Ethyl Acetate, Dichloromethane, Methanol
Key Functional Groups Secondary Amide, Aryl Chloride, Alkyl Chloride (

-position)

Experimental Protocol

Reagents and Standards[1]
  • Reference Standard: this compound (>98% purity).[1][2][3]

  • Internal Standard (IS): Phenanthrene-d10 or 2,4-Dichloroacetanilide (if not present as impurity).[1] Note: Phenanthrene-d10 is preferred for its stability and distinct retention time.[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid alcohols (like methanol) for long-term storage to prevent potential solvolysis of the chloroacetyl group.[1]

Sample Preparation Workflow

Rationale: A liquid-liquid extraction is often unnecessary if the API (Active Pharmaceutical Ingredient) is soluble in organic solvents.[1] Direct dilution is preferred to minimize analyte loss.[1]

  • Stock Solution (1 mg/mL): Dissolve 10 mg of standard in 10 mL DCM.

  • Internal Standard Spike: Add IS to a final concentration of 5 µg/mL in all samples.

  • Calibration Curve: Prepare serial dilutions from 10 ng/mL to 10,000 ng/mL (10 ppb to 10 ppm).

  • Sample Prep: Dissolve 100 mg of drug substance in 10 mL DCM (10 mg/mL). Sonicate for 5 mins. Filter through 0.2 µm PTFE syringe filter.[1]

GC-MS Instrumentation Parameters

The method utilizes a non-polar column to separate based on boiling point and van der Waals interactions.[1] An "Ultra Inert" (UI) column is strictly required to prevent adsorption of the amide on active silanol sites.[1]

ParameterSettingRationale
System Single Quadrupole GC-MS (EI Source)Standard robust detection.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)5% Phenyl phase provides ideal selectivity for aromatic amides.[1] UI deactivation prevents tailing.[1]
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace impurity analysis.[1]
Inlet Temp 250 °CHigh enough to volatilize, but minimized to prevent thermal degradation.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Oven Program 60°C (1 min)

20°C/min

300°C (3 min)
Fast ramp preserves peak shape; high final temp cleans column.[1]
Transfer Line 280 °CPrevents condensation before MS source.[1]
Source Temp 230 °CStandard EI source temperature.[1]
Ionization Electron Impact (70 eV)Standard fragmentation for library matching.[1]

Method Logic & Visualization[1][4]

Analytical Workflow

The following diagram illustrates the critical path from sample preparation to data validation, highlighting the decision points for "Go/No-Go" based on system suitability.

G Start Sample Arrival (API/Intermediate) Solubility Solubility Check (DCM vs EtOAc) Start->Solubility Prep Sample Preparation (10 mg/mL + IS Spike) Solubility->Prep Dissolved Inlet GC Inlet Injection (Splitless, 250°C) Prep->Inlet Sep Separation (DB-5ms UI Column) Inlet->Sep MS MS Detection (SIM Mode) Sep->MS Decision Check IS Recovery (80-120%)? MS->Decision Quant Quantification (Ratio Target/IS) Decision->Quant Pass Fail Investigate Matrix Effect or Inlet Activity Decision->Fail Fail Fail->Prep Re-extract

Caption: Figure 1: End-to-end analytical workflow for trace impurity analysis, emphasizing the Internal Standard (IS) checkpoint for validity.

Results & Discussion: Mass Spectral Interpretation

The identification of this compound relies heavily on its unique fragmentation and isotope pattern.[1]

Isotope Pattern (The "Fingerprint")

The molecule contains two chlorine atoms .[1]

  • Chlorine has two stable isotopes:

    
     (75.8%) and 
    
    
    
    (24.2%).[1]
  • The molecular ion cluster follows the expansion of

    
    , resulting in an approximate intensity ratio of 9:6:1  (100% : 64% : 10%).[1]
    

Target Ions for SIM Mode:

  • m/z 203: Molecular Ion (

    
    ) containing two 
    
    
    
    .[1] (Quantifier)
  • m/z 205:

    
     Isotope (
    
    
    
    ).[1] (Qualifier 1)
  • m/z 154: Loss of the chloromethyl group (

    
    ).[1] (Qualifier 2)
    
  • m/z 127: 4-Chloroaniline cation (

    
    ).[1] (Qualifier 3)
    
Fragmentation Pathway

Understanding why these fragments exist validates the method.[1]

  • Primary Cleavage: The bond between the carbonyl carbon and the

    
    -carbon is weak.[1] Cleavage here releases the 
    
    
    
    radical (mass 49).[1]
    • 
       amu.[1]
      
    • This fragment (

      
      ) is an isocyanate-like cation or acylium ion.[1]
      
  • Secondary Cleavage: Amide bond rupture yields the 4-chloroaniline moiety (

    
     127).[1]
    

Fragmentation M Molecular Ion (M+) m/z 203 (100%) Frag1 Fragment A [M - CH2Cl]+ m/z 154 M->Frag1 - •CH2Cl (m/z 49) Frag2 Fragment B [4-Chloroaniline]+ m/z 127 M->Frag2 Direct Amide Cleavage Frag1->Frag2 - CO (m/z 28) Radical •CH2Cl (Neutral Loss)

Caption: Figure 2: Proposed EI fragmentation pathway. The transition from m/z 203 to 154 is the primary diagnostic loss.[1]

Validation Criteria (Self-Validating System)

To ensure the data is trustworthy (E-E-A-T), the following criteria must be met for every run:

  • Retention Time Match: The analyte retention time must be within

    
     min of the standard.
    
  • Ion Ratios:

    • The ratio of

      
       205 to 203 must be 
      
      
      
      .[1] Deviations indicate co-elution with a non-chlorinated or mono-chlorinated interference.[1]
    • The ratio of

      
       154 to 203 should be consistent with the standard.
      
  • Linearity:

    
     over the range of 10 ppb to 10 ppm.[1]
    
  • Signal-to-Noise (S/N): At the Limit of Quantitation (LOQ), S/N > 10 for the quantifier ion (203).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Peaks Active sites in inlet or column.Replace liner with Deactivated Splitless Liner (with glass wool).[1] Trim column by 10cm.
Missing M+ Ion Source temperature too high.Lower source temp to 200°C to preserve the molecular ion.[1]
Poor Linearity Adsorption at low concentrations.[1]Use "Matrix Matched" standards or verify inlet deactivation.
Ghost Peaks Carryover from previous high-conc run.[1]Add a blank solvent wash between samples.[1]

References

  • National Institute of Standards and Technology (NIST). Acetamide, N-(4-chlorophenyl)- Mass Spectrum (Analog Reference).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1] Available at: [Link][1]

Sources

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for 2-chloro-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Molecule: 2-chloro-N-(4-chlorophenyl)acetamide CAS Registry Number: 539-03-7 Synonyms: 4'-Chloro-2-chloroacetanilide;


-Chloro-p-chloroacetanilide.[1]
Chemical Class: 

-Haloacetamide (Alkylating Agent).[1][2][3]

This guide details the protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial or fungal isolates.[1] Unlike standard hydrophilic antibiotics, this compound presents specific challenges regarding aqueous solubility and chemical reactivity (electrophilicity). This protocol adapts the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines to accommodate these physicochemical properties, utilizing a Broth Microdilution method with a Resazurin viability adjunct.[1]

Mechanism of Action (MoA)

To interpret MIC data correctly, one must understand the MoA. This compound functions primarily as an electrophile .[1] The


-carbon (adjacent to the chlorine) is electron-deficient.[1] It covalently modifies nucleophilic residues—specifically thiol (-SH) groups  on cysteine residues—within microbial enzymes (e.g., synthases, dehydrogenases).[1] This irreversible alkylation disrupts protein function and cellular homeostasis.

MoA Compound This compound (Electrophile) Complex Covalent Thioether Adduct (Irreversible Inhibition) Compound->Complex Alkylation (SN2) Target Microbial Enzyme (Cysteine -SH Nucleophile) Target->Complex Death Metabolic Collapse & Cell Death Complex->Death Loss of Function

Figure 1: Mechanism of Action.[1] The compound acts as an alkylating agent, targeting thiol groups in microbial proteins.

Pre-Analytical Considerations & Safety

Solubility & Stock Preparation

The Critical Challenge: this compound is practically insoluble in water (


).[1] Direct addition to media will result in precipitation, causing false negatives (compound not in solution) or false positives (precipitate mistaken for turbidity).[1]
  • Solvent of Choice: Dimethyl Sulfoxide (DMSO).[1][4]

  • Secondary Option: Ethanol (95-100%).[1]

  • Max Solvent Tolerance: Most bacteria tolerate up to 2.5% v/v DMSO.[1] This protocol targets a final well concentration of

    
     DMSO to ensure no solvent toxicity artifacts.[1]
    
Safety Warning (E-E-A-T)

Risk: As an


-haloacetamide, this compound is a potent skin sensitizer  and irritant .[1] It can alkylate human proteins just as easily as bacterial ones.[1]
  • Requirement: Handle powder only in a fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Experimental Protocol: Broth Microdilution

Materials
  • Compound: this compound (>98% purity).[5]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 for fungi.[1]

  • Dye (Optional but Recommended): Resazurin sodium salt (0.015% w/v in sterile water).[1]

  • Plate: 96-well polystyrene microtiter plate (U-bottom or flat-bottom).[1]

  • Inoculum: 0.5 McFarland standard of target organism.[1][6]

Stock Solution Preparation[1][7]
  • Weigh 10.2 mg of this compound (MW: 204.05 g/mol ).

  • Dissolve in 1.0 mL of 100% DMSO.

  • Concentration: This yields a 10,200 µg/mL (approx. 50 mM) Master Stock.[1]

  • Note: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to prevent degradation.[1]

Dilution Scheme (The "2x" Method)

Because we will add bacteria in a 1:1 ratio with the drug, we must prepare the drug at 2x the desired final concentration.

  • Intermediate Stock: Dilute the Master Stock 1:100 in CAMHB to get 102 µg/mL (with 1% DMSO).

    • Validation: Check for precipitation.[1][6] If precipitate forms, you must use a higher % DMSO in the intermediate step, but ensure final assay concentration is safe.

  • Serial Dilution:

    • Dispense 100 µL of CAMHB into columns 2–11 of the 96-well plate.

    • Dispense 200 µL of the 102 µg/mL solution into Column 1.

    • Transfer 100 µL from Column 1 to Column 2, mix, and repeat down to Column 10. Discard 100 µL from Column 10.

    • Column 11: Growth Control (Media + Solvent only).[1]

    • Column 12: Sterility Control (Media only).

Inoculum Preparation[1][6]
  • Prepare a direct colony suspension in saline to match a 0.5 McFarland Standard (

    
     CFU/mL).[1]
    
  • Dilute this suspension 1:100 in CAMHB.[1]

  • Final Inoculum Density:

    
     CFU/mL.[1]
    
Assay Setup
  • Add 100 µL of the diluted inoculum to wells in Columns 1–11.

  • Add 100 µL of sterile CAMHB to Column 12 (Sterility Control).

  • Final Volume: 200 µL per well.

  • Final Drug Range: 51 µg/mL down to 0.1 µg/mL.[1]

  • Final DMSO Concentration: 0.5% (safe for most organisms).[1]

PlateLayout cluster_plate 96-Well Plate Layout (Final Well Concentrations) RowA Col 1: 51 µg/mL Col 2: 25.5 µg/mL ... Col 10: 0.1 µg/mL Col 11: GC (+Bacteria, No Drug) Col 12: SC (Media Only) Process Add 100 µL Drug (2x) + 100 µL Inoculum Process->RowA

Figure 2: Plate Layout Strategy. GC = Growth Control; SC = Sterility Control.[1]

Incubation and Data Analysis

Incubation[1]
  • Bacteria: 35 ± 2°C for 16–20 hours (aerobic).[1]

  • Fungi: 35°C for 24–48 hours.

  • Seal: Use a gas-permeable adhesive seal to prevent evaporation (which would artificially increase drug concentration).[1]

Reading the Results (The "Precipitation Trap")

Since this compound has low solubility, high-concentration wells (Col 1-2) may show crystal formation that looks like bacterial growth.[1]

Method A: Visual Turbidity (Standard) [1]

  • Place the plate on a dark background.

  • Look for a "button" of bacterial pellet or general turbidity.[1][6]

  • MIC Definition: The lowest concentration showing complete inhibition of visible growth.[7]

Method B: Resazurin Assay (Recommended for this Compound) If precipitation makes visual reading difficult:

  • Add 30 µL of 0.015% Resazurin solution to each well.

  • Incubate for an additional 1–4 hours.

  • Interpretation:

    • Blue/Purple: No growth (Resazurin not reduced).[1]

    • Pink/Colorless: Growth (Resazurin reduced to Resorufin by active metabolism).[1]

  • MIC Definition: The lowest concentration that remains blue.[1][7][8]

Data Reporting Table

Summarize your findings using this structure:

Isolate IDOrganismMIC (µg/mL)InterpretationNotes
ATCC 25922E. coli12.5SusceptibleNo precipitation observed
ATCC 29213S. aureus6.25SusceptibleResazurin confirmed
Clinical-01P. aeruginosa>51ResistantHigh efflux likely

*Note: "Susceptible" designations require established breakpoints, which do not exist for this experimental compound. These are relative terms for internal comparison.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Crystals in Sterility Control Drug precipitated out of solution.[1][9]The concentration (51 µg/mL) exceeds solubility in CAMHB. Lower the testing range or increase DMSO to 1-2% (validate organism tolerance first).
Growth in Sterility Control Contamination.[1]Discard plate. Review aseptic technique.
No Growth in Growth Control Inoculum too light or DMSO toxicity.[1]Verify inoculum count via plate count.[1] Ensure DMSO < 1%.
Skipped Wells (Growth at high conc, no growth at low, then growth again)Pipetting error or "Eagle Effect".[1]Repeat the assay. Ensure thorough mixing during serial dilution.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][10] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1] CLSI document M07-A10.[1] Wayne, PA: Clinical and Laboratory Standards Institute.[1]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007).[1] Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.[1] [1]

  • Scudiero, D. A., et al. (1988).[1] Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer Research, 48(17), 4827-4833.[1]

  • PubChem. (n.d.).[1] Compound Summary for CID 10777: 2-Chloro-N-(2-chlorophenyl)acetamide (Isomer Reference). National Library of Medicine.[1] (Note: Used for physicochemical property verification of the chloroacetanilide class).

Sources

Application Notes and Protocols for Determining the Antifungal Efficacy of 2-chloro-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in mycology and infectious diseases.

Introduction and Scientific Context

The emergence of multidrug-resistant fungal pathogens represents a critical and escalating threat to global public health. This necessitates the urgent discovery and development of novel antifungal agents with distinct mechanisms of action. Chloroacetamide derivatives have emerged as a promising class of compounds, with studies indicating significant antifungal activity against a spectrum of clinically relevant fungi.[1][2][3] Specifically, 2-chloro-N-(4-chlorophenyl)acetamide has demonstrated notable fungistatic and fungicidal properties, warranting a systematic and standardized approach to evaluate its full potential.[4]

This document provides a comprehensive guide for researchers to rigorously assess the antifungal efficacy of this compound. The protocols herein are rooted in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reproducible, reliable, and comparable across different laboratories.[5][6][7] We will detail the methodologies for determining the compound's inhibitory and cidal concentrations, explore its kinetics of fungal killing, and provide a framework for investigating its mechanism of action.

The causality behind each experimental step is explained to provide a deeper understanding of the scientific principles at play. Adherence to these protocols will enable a robust evaluation of this compound as a potential candidate for further preclinical and clinical development.

PART 1: Compound Handling and Preparation

Safety and Handling Precautions

This compound is a chemical compound that requires careful handling. All procedures should be performed in a well-ventilated laboratory, ideally within a chemical fume hood.[8] Researchers must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse the affected area immediately with copious amounts of water.[7]

Preparation of Stock Solution

The poor aqueous solubility of many synthetic compounds, including this compound, necessitates the use of a non-aqueous solvent for the preparation of a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing capacity and compatibility with most in vitro assays at low final concentrations.[5][9]

Protocol:

  • Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.

  • Dissolve the compound in 100% DMSO to achieve a stock concentration of 10 mg/mL.[10]

  • Ensure complete dissolution by vortexing or gentle warming. If necessary, sonication can be employed.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Store the stock solution at -20°C for long-term use. For short-term use, it can be stored at 4°C for up to one week.

Causality Note: Preparing a high-concentration stock in DMSO allows for minimal solvent carryover into the final assay medium, thereby reducing the potential for solvent-induced artifacts on fungal growth. The final concentration of DMSO in the assay should not exceed 1% (v/v), a level generally well-tolerated by most fungal species.

PART 2: Determination of Minimum Inhibitory and Fungicidal Concentrations

The foundational assessment of any potential antifungal agent is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of the compound that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) of the initial fungal inoculum.[11][12][13]

Broth Microdilution for Yeasts (Adapted from CLSI M27-A3)[5][15][16]

This protocol is suitable for yeast species such as Candida albicans, Candida glabrata, and Cryptococcus neoformans.

Materials:

  • Sterile 96-well, U-bottom microtiter plates.[5]

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0.[5]

  • This compound stock solution (10 mg/mL in DMSO).

  • Fungal strains and appropriate quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).[14]

  • Sterile saline (0.85% NaCl).

  • Spectrophotometer.

  • Sabouraud Dextrose Agar (SDA) plates.

Experimental Workflow:

Broth_Microdilution_Yeast cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Dilutions in 96-well plate E Inoculate Plate (Final Volume 200µL) A->E B Culture Yeast on SDA (24-48h at 35°C) C Prepare Inoculum (0.5 McFarland) B->C D Dilute Inoculum in RPMI-1640 C->D D->E F Incubate Plate (35°C for 24-48h) E->F G Read MIC (Visually or Spectrophotometrically) F->G H Determine MFC (Plate from clear wells) G->H I Incubate MFC plates (35°C for 48h) H->I J Count Colonies (Calculate % killing) I->J

Caption: Workflow for MIC and MFC determination for yeasts.

Step-by-Step Protocol:

  • Prepare Compound Dilution Plate: a. Add 100 µL of RPMI-1640 to wells 2-11 of a 96-well plate. b. Prepare a working solution of the test compound in RPMI-1640. c. Add 200 µL of this working solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation: a. Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours to ensure viability and purity. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[10] d. Dilute this adjusted suspension 1:1000 in RPMI-1640 to obtain a final working inoculum of approximately 1-5 x 10^3 CFU/mL.[5]

  • Inoculation and Incubation: a. Add 100 µL of the working inoculum to wells 1-11 of the prepared dilution plate. The final volume in each well will be 200 µL. b. Incubate the plate at 35°C for 24-48 hours.[5]

  • MIC Determination: a. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[11] This can be determined visually or by reading the optical density at 600 nm.

  • MFC Determination: a. From each well that shows no visible growth (and from the first well with growth and the growth control), plate 100 µL onto SDA plates. b. Incubate the SDA plates at 35°C for 48 hours. c. The MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12]

Broth Microdilution for Filamentous Fungi (Adapted from CLSI M38-A2)[6][18][19]

This protocol is suitable for molds such as Aspergillus fumigatus and Trichophyton rubrum.

Key Differences from Yeast Protocol:

  • Inoculum Preparation: Conidia or spores are harvested from mature cultures on Potato Dextrose Agar (PDA). The suspension is filtered to remove hyphal fragments and adjusted to a specific concentration (0.4 x 10^4 to 5 x 10^4 CFU/mL) using a hemocytometer.

  • Incubation: Incubation times are generally longer, typically 48-72 hours, depending on the growth rate of the fungus.

  • Endpoint Reading: The MIC for molds is often defined as the lowest concentration that shows 100% inhibition of growth.

Quality Control:

For all susceptibility testing, it is imperative to include reference QC strains with known MIC ranges for standard antifungal agents (e.g., amphotericin B, fluconazole).[14][15] This validates the assay's accuracy and reproducibility.

Data Presentation:

Fungal SpeciesStrain IDThis compound MIC (µg/mL)This compound MFC (µg/mL)
Candida albicansATCC 90028
Candida glabrataClinical Isolate 1
Aspergillus fumigatusATCC 204305
Trichophyton rubrumClinical Isolate 2

PART 3: Time-Kill Kinetic Assays

Time-kill assays provide dynamic information about the antifungal activity of a compound, differentiating between fungistatic and fungicidal effects over time.[16] A fungicidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]

Protocol:

  • Prepare a standardized fungal inoculum (1-5 x 10^5 CFU/mL) in RPMI-1640 medium. A higher starting inoculum is used compared to MIC testing to allow for the accurate measurement of a 3-log10 reduction.

  • Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a no-drug growth control.

  • Incubate the cultures at 35°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto SDA plates.

  • Incubate the plates for 24-48 hours and count the colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each concentration.

Causality Note: Agitation ensures uniform exposure of the fungal cells to the compound and prevents cell settling. The inclusion of multiple MIC multiples helps to determine if the killing effect is concentration-dependent.

PART 4: Investigating the Mechanism of Action

Preliminary studies suggest that chloroacetamide derivatives may interfere with the fungal cell membrane, potentially by binding to ergosterol.[3] The following assays can be used to investigate this further.

Sorbitol Protection Assay

This assay helps to determine if the compound's primary target is the fungal cell wall. The cell wall provides osmotic stability; if it is compromised, the cell becomes susceptible to lysis in a hypotonic environment. Sorbitol, an osmotic protectant, can stabilize these damaged cells.

Protocol:

  • Perform the standard broth microdilution assay for MIC determination as described in section 2.1.

  • In parallel, perform an identical assay in a separate 96-well plate where the RPMI-1640 medium is supplemented with 0.8 M sorbitol.[17]

  • Compare the MIC values obtained in the presence and absence of sorbitol.

Interpretation:

  • No change in MIC: The compound likely does not target the cell wall.

  • Significant increase in MIC: A substantial increase in the MIC in the presence of sorbitol suggests that the compound targets the cell wall. The sorbitol osmotically stabilizes the protoplasts, allowing them to survive at higher drug concentrations.[17]

Ergosterol Quantification Assay

This spectrophotometric assay quantifies the total ergosterol content in fungal cells after treatment with the test compound. A reduction in ergosterol content would suggest interference with the ergosterol biosynthesis pathway or direct binding to membrane ergosterol.

Ergosterol_Quantification cluster_prep Cell Treatment & Lysis cluster_extraction Extraction cluster_analysis Analysis A Treat Fungal Culture with Compound B Harvest & Wash Cells A->B C Saponify with Alcoholic KOH B->C D Extract Sterols with n-heptane C->D E Evaporate n-heptane D->E F Resuspend in Ethanol E->F G Scan Absorbance (230-300 nm) F->G H Calculate Ergosterol Content G->H

Caption: Workflow for ergosterol quantification.

Protocol:

  • Grow fungal cultures to mid-log phase in a suitable broth (e.g., Sabouraud Dextrose Broth) with and without sub-inhibitory concentrations of this compound.

  • Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.

  • Add 25% alcoholic potassium hydroxide solution to the cell pellet and incubate at 85°C for 1 hour for saponification.

  • After cooling, extract the non-saponifiable lipids (including ergosterol) by adding sterile water and n-heptane, followed by vigorous vortexing.

  • Transfer the n-heptane layer to a new tube and evaporate to dryness.

  • Resuspend the dried lipids in 100% ethanol.

  • Scan the absorbance of the solution from 230 to 300 nm using a spectrophotometer.

  • Calculate the ergosterol content using the absorbances at 281.5 nm and 230 nm and the known extinction coefficients for ergosterol.[18]

Interpretation:

A dose-dependent reduction in the characteristic absorbance peaks for ergosterol in treated cells compared to untreated controls indicates that this compound interferes with ergosterol levels in the fungal cell membrane.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the antifungal properties of this compound. By adhering to standardized methodologies, researchers can generate high-quality, reproducible data that will be critical for determining the compound's potential as a novel antifungal therapeutic. The combination of MIC/MFC determination, time-kill kinetics, and mechanistic studies will provide a comprehensive understanding of its efficacy and mode of action, paving the way for further drug development efforts.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Antifungal Susceptibility Testing of Dithiobisbenzamides and Related Sulfur-Containing Compounds.
  • Nett, J. E., & Andes, D. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00099-19. [Link]

  • BenchChem. (n.d.). This compound | 3289-75-6.
  • Kumari, P. (2015). How do I perform antifungal susceptibilty using broth dilution for yeast? ResearchGate. Retrieved from [Link]

  • Lewis, R. E., & Prince, R. A. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(suppl_3), S89–S95. [Link]

  • Canton, E., Pemán, J., & Gobernado, M. (2002). Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization. Clinical Microbiology Reviews, 15(1), 102–118. [Link]

  • Ferreira, E. S., et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Brazilian Journal of Biology, 82, e236750. [Link]

  • Arthington-Skaggs, B. A., et al. (2002). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 40(9), 3333–3339. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • Shrestha, S. K., et al. (2019). Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans. Molecules, 24(21), 3849. [Link]

  • Wiederhold, N. P. (2017). Fungicidal versus Fungistatic: what's in a word? ResearchGate. Retrieved from [Link]

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
  • Negi, A. (2022). How can I prepare a stock solution from an antifungal powder of 500mg? ResearchGate. Retrieved from [Link]

  • Cuenca-Estrella, M. (2010). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Expert Review of Anti-infective Therapy, 7(1), 107-119. [Link]

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • van der Weerden, N. L., et al. (2016). An alternative Candida spp. cell wall disruption method using a basic sorbitol lysis buffer and glass beads. ResearchGate. Retrieved from [Link]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: A Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337.
  • ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Retrieved from [Link]

  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207–1212.
  • ChemicalBook. (n.d.). N-(4-Chlorophenyl)-2-chloroacetamide Safety Data Sheet.
  • Arendrup, M. C., et al. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antim. RePub, Erasmus University Repository.
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182. [Link]

  • Gamarra, S., et al. (2022). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Journal of Antimicrobial Chemotherapy, 77(8), 2139–2148. [Link]

  • Hayes, B. M., et al. (2020). The interaction with fungal cell wall polysaccharides determines the salt tolerance of antifungal plant defensins. PLoS Pathogens, 16(10), e1008993. [Link]

  • Carroll, A. (2021). Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass at the University of Minnesota-Morris. University of Minnesota Morris Digital Well.
  • ResearchGate. (n.d.). of steps needed to perform and interpret antifungal combination tests. MIC, minimal inhibitory concentration.
  • Alawi, M. A. (2014). I'm working with bacterial strain that has antifungal activity, how can I detect if it is fungistatic or fungicidal? ResearchGate. Retrieved from [Link]

  • Pfaller, M. A., et al. (2012). Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains. Diagnostic Microbiology and Infectious Disease, 73(4), 365–369. [Link]

  • Ene, I. V., et al. (2015). Cell Wall Remodeling Enzymes Modulate Fungal Cell Wall Elasticity and Osmotic Stress Resistance. mBio, 6(4), e00986-15. [Link]

  • Espinel-Ingroff, A., et al. (2011). Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. Journal of Clinical Microbiology, 49(7), 2568–2571. [Link]

  • Arjes, H. A., et al. (2020). Exploring the Potential for Fungal Antagonism and Cell Wall Attack by Bacillus subtilis natto. mSphere, 5(2), e00121-20. [Link]

  • De Carolis, E., & Sanguinetti, M. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 7(10), 803. [Link]

  • ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. Retrieved from [Link]

  • Rex, J. H. (1997). Key issues concerning fungistatic versus fungicidal drugs. European Journal of Clinical Microbiology & Infectious Diseases, 16(1), 42–50. [Link]

  • Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269.
  • Wilkes, M., et al. (2023). Ergosterol extraction: a comparison of methodologies. Access Microbiology, 5(4), 000522.v2. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds.
  • FDA. (2022). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • MedchemExpress. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | Drug Intermediate Control.
  • CLSI. (2009). Reference Method For Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

application of 2-chloro-N-(4-chlorophenyl)acetamide in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-N-(4-chlorophenyl)acetamide in Agrochemical Discovery

Executive Summary

This compound (CAS 3289-75-6) serves as a critical "privileged scaffold" in agrochemical research. While structurally related to the chloroacetamide class of herbicides (e.g., alachlor, metolachlor) which inhibit very long-chain fatty acid (VLCFA) elongases, its primary utility in modern R&D is as a synthetic intermediate .

This guide details its application in two distinct workflows:

  • Synthetic Scaffold: Utilization as a precursor for the Stollé synthesis of 5-chloro-2-oxindole, a core moiety in auxin-mimic herbicides and tyrosine kinase inhibitors.

  • Biological Probe: Application as a reference standard in Structure-Activity Relationship (SAR) studies for antifungal and herbicidal screening.

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
Synonyms 4'-Chloro-2-chloroacetanilide; N-(4-Chlorophenyl)-2-chloroacetamide
CAS Number 3289-75-6
Molecular Formula C₈H₇Cl₂NO
Molecular Weight 204.05 g/mol
Appearance White to light yellow crystalline powder
Melting Point 169–173 °C
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.[1]
Hazards Irritant (Skin/Eye). Potential alkylating agent (handle with gloves).

Application I: Synthetic Intermediate for Heterocycles

The most high-value application of this compound is its conversion into 5-chloro-2-oxindole (CAS 17630-75-0). This transformation utilizes an intramolecular Friedel-Crafts alkylation, often catalyzed by aluminum chloride (


). The resulting oxindole is a versatile building block for spiro-fused agrochemicals and indolinone-based fungicides.
Mechanism of Transformation

The reaction proceeds via the activation of the alkyl chloride by a Lewis acid (


), generating an electrophilic carbocation equivalent. This species attacks the ortho-position of the chlorophenyl ring (Stollé synthesis variant), closing the ring to form the oxindole core.
Experimental Protocol: Cyclization to 5-Chloro-2-oxindole

Objective: Synthesize 5-chloro-2-oxindole from this compound with >85% yield.

Reagents:

  • Substrate: this compound (10.0 g, 49 mmol)

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (19.6 g, 147 mmol, 3.0 equiv)
    
  • Solvent: 1,2-Dichlorobenzene (or melt conditions)

  • Quench: Crushed ice/HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Mixing: Charge the flask with this compound (10.0 g) and anhydrous

    
     (19.6 g). Note: Intimate mixing of solids is crucial if running as a melt.
    
  • Reaction (Melt Method):

    • Slowly heat the mixture to 160°C in an oil bath.

    • The solids will melt and evolution of HCl gas will be observed (scrub gas through NaOH trap).

    • Maintain temperature at 160–170°C for 2 hours or until HCl evolution ceases.

  • Quenching:

    • Cool the reaction mass to ~80°C.

    • Carefully pour the molten mass onto 200 g of crushed ice mixed with 10 mL conc. HCl. Caution: Exothermic hydrolysis of excess

      
      .
      
  • Isolation:

    • Stir the aqueous slurry for 30 minutes to break up clumps.

    • Filter the precipitate under vacuum.

    • Wash the filter cake with water (

      
       mL) and cold ethanol (
      
      
      
      mL).
  • Purification: Recrystallize from ethanol/water (4:1) to obtain off-white needles.

  • Validation: Confirm identity via melting point (193–195°C for 5-chloro-2-oxindole) and

    
    -NMR.
    
Visual Workflow: Synthesis Pathway

SynthesisPathway Start 4-Chloroaniline Intermediate 2-chloro-N-(4-chlorophenyl) acetamide (CAS 3289-75-6) Start->Intermediate Acylation (-HCl) Reagent Chloroacetyl Chloride Reagent->Intermediate Product 5-Chloro-2-oxindole (Scaffold) Intermediate->Product Friedel-Crafts Cyclization Catalyst AlCl3 (160°C, Melt) Catalyst->Intermediate

Figure 1: Synthetic pathway transforming the aniline precursor into the oxindole scaffold via the CAS 3289-75-6 intermediate.[2]

Application II: Biological Screening (SAR Probe)

In agrochemical discovery, this compound is used as a reference probe to map the Structure-Activity Relationship (SAR) of chloroacetamide herbicides. It mimics the electrophilic "warhead" of complex herbicides (like acetochlor) but lacks the steric bulk required for commercial efficacy, making it an ideal negative control or baseline for potency comparisons.

Target Mechanism
  • Primary: Alkylation of sulfhydryl groups (cysteine residues) in enzymes, specifically inhibiting Very Long-Chain Fatty Acid (VLCFA) elongases (e.g., KCS enzymes).

  • Secondary: General antifungal activity via non-specific alkylation.

Experimental Protocol: Microtiter Growth Inhibition Assay

Objective: Determine


 values against model phytopathogens (e.g., Fusarium oxysporum) or weed seedlings.

Materials:

  • Compound: this compound (10 mM stock in DMSO).

  • Media: Potato Dextrose Broth (PDB).

  • Plate: 96-well clear flat-bottom microplate.

  • Readout: OD600 absorbance reader.

Workflow:

  • Preparation: Dilute the 10 mM stock in PDB to create a concentration gradient (e.g., 100, 50, 25, 12.5, 6.25

    
    ). Ensure final DMSO concentration is <1%.
    
  • Inoculation: Add

    
     of fungal spore suspension (
    
    
    
    spores/mL) to each well containing
    
    
    of compound solution.
  • Controls:

    • Negative Control: PDB + DMSO (no compound).

    • Positive Control: Commercial fungicide (e.g., Carbendazim).

    • Blank: PDB only.

  • Incubation: Seal plate and incubate at 25°C for 48–72 hours.

  • Quantification: Measure Optical Density at 600 nm (

    
    ).
    
  • Analysis: Calculate % Inhibition:

    
    
    
Visual Workflow: Screening Logic

BioassayWorkflow Stock Stock Solution (10mM in DMSO) Dilution Serial Dilution (Microplate) Stock->Dilution Inoculation Inoculation (Spore Suspension) Dilution->Inoculation Incubation Incubation (48h @ 25°C) Inoculation->Incubation Readout OD600 Measurement Incubation->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Figure 2: High-throughput screening workflow for assessing bioactivity.

References

  • TCI Chemicals. (2024). Product Specification: this compound (CAS 3289-75-6).[3] Retrieved from

  • Stollé, R. (1914).[4] "Über Phenyl-oxindol". Berichte der deutschen chemischen Gesellschaft, 47(2), 2120–2122.[4] (Foundational chemistry for the cyclization protocol).

  • BenchChem. (2025). Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide. Retrieved from

  • ResearchGate. (2011). Crystal structure and synthesis of 2-(4-Chlorophenyl)acetamide derivatives. Retrieved from

  • GuideChem. (2024). 5-Chlorooxindole Properties and Agrochemical Applications. Retrieved from

Sources

Advanced Application Note: Development of Bioactive Derivatives of 2-Chloro-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026


-Chloroacetamide Scaffolds

Executive Summary & Strategic Rationale

The compound 2-chloro-N-(4-chlorophenyl)acetamide represents a privileged scaffold in medicinal chemistry. While the parent


-chloroacetamide moiety is historically known for herbicidal activity (via inhibition of very long-chain fatty acid elongases), its application in human therapeutics requires rigorous structural optimization to mitigate non-specific toxicity.

The core "warhead"—the electrophilic


-carbon—is prone to rapid 

reactions with biological nucleophiles (e.g., cysteine thiols). To enhance bioactivity while reducing "off-target" alkylation, development strategies must focus on Derivatization via Nucleophilic Substitution . By displacing the chlorine atom with heterocyclic amines or thiols, researchers can transform this non-specific alkylator into a targeted pharmacophore with potent antimicrobial, antifungal, or anticancer properties.

This guide details the synthesis of the parent scaffold and provides a modular protocol for generating a library of enhanced derivatives, supported by bioassay methodologies.

Synthetic Workflow Visualization

The following diagram outlines the critical path from raw materials to library generation and biological validation.

G Start 4-Chloroaniline Inter Parent Scaffold: This compound Start->Inter Acylation (DCM, 0°C) Reagent Chloroacetyl Chloride Reagent->Inter PathA Route A: N-Alkylation (Sec. Amines/Morpholine) Inter->PathA K2CO3, Acetone, Reflux PathB Route B: S-Alkylation (Mercapto-Triazoles) Inter->PathB KOH, Ethanol, Reflux ProdA Derivative A: Amino-acetamides PathA->ProdA ProdB Derivative B: Thio-acetamides PathB->ProdB Assay Bioactivity Validation (MIC / MTT Assays) ProdA->Assay ProdB->Assay

Figure 1: Modular synthetic workflow for the generation of N-phenylacetamide libraries.

Protocol A: Synthesis of the Parent Scaffold

Target: this compound Mechanism: Nucleophilic Acyl Substitution (Schotten-Baumann conditions)

Rationale

Direct acylation of aniline is exothermic. We utilize a biphasic system or a controlled organic solvent addition (DCM) with a base scavenger to neutralize the HCl byproduct, preventing protonation of the unreacted aniline which would otherwise stall the reaction.

Materials
  • 4-Chloroaniline (1.0 eq)

  • Chloroacetyl chloride (1.2 eq) - Handle with extreme care (Lachrymator)

  • Triethylamine (TEA) or

    
     (1.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve 4-chloroaniline (10 mmol) in 20 mL of anhydrous DCM in a round-bottom flask. Add TEA (15 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Add chloroacetyl chloride (12 mmol) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent di-acylation or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Wash the organic layer successively with:

    • 10% HCl (to remove unreacted aniline)

    • Saturated

      
       (to neutralize acid)
      
    • Brine

  • Isolation: Dry over

    
    , filter, and evaporate solvent.
    
  • Purification: Recrystallize from Ethanol/Water (9:1). Expect white needle-like crystals.

Yield Expectation: 85-92% Validation:


 NMR should show a singlet around 

4.2 ppm (2H,

-Cl) and amide NH broad singlet around

10.0 ppm.

Protocol B: Library Derivatization (Enhancing Bioactivity)

To convert the "toxic" alkylator into a "bioactive" ligand, we displace the chlorine. The choice of nucleophile dictates the pharmacological profile.

Route 1: Introduction of Heterocyclic Amines (Solubility & Target Affinity)

Objective: Improve water solubility and target kinase pockets.

  • Reagents: Parent Scaffold (1 mmol), Morpholine or Piperazine derivative (1.2 mmol),

    
     (2 mmol), KI (catalytic amount), Acetone or Acetonitrile.
    
  • Procedure:

    • Suspend Parent Scaffold and

      
       in Acetone.
      
    • Add KI (activates the alkyl halide via Finkelstein-like halogen exchange).

    • Add the secondary amine.

    • Reflux for 6–8 hours.

  • Purification: Pour into ice water. The precipitate is usually the pure product. If oily, extract with EtOAc and recrystallize from EtOH.

Route 2: Introduction of Thio-Heterocycles (Antimicrobial Potency)

Objective: Introduce a 1,2,4-triazole or tetrazole moiety, known for high antifungal activity (ergosterol biosynthesis inhibition).

  • Reagents: Parent Scaffold (1 mmol), 1,2,4-triazole-3-thiol (1.1 mmol), KOH (1.1 mmol), Ethanol.

  • Procedure:

    • Pre-form the potassium salt of the thiol: Dissolve thiol and KOH in EtOH and stir for 10 min.

    • Add the Parent Scaffold.

    • Reflux for 4 hours.

  • Mechanism:

    
     displacement of Cl by the sulfur nucleophile.
    
  • Result: Formation of 2-((1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide.

Quantitative Data Summary: SAR Trends

The following table summarizes expected bioactivity shifts based on substitution at the


-carbon, derived from aggregate literature data on acetamide derivatives.
Derivative TypeSubstituent (R)LogP (Calc)Pred. BioactivityPrimary Target Mechanism
Parent -Cl2.4High Toxicity / HerbicideCovalent Alkylation (Cysteine)
Amine -Morpholine1.8Moderate AntibacterialDNA Gyrase / Topoisomerase II
Amine -Piperazine-R2.1High AntiproliferativeKinase Inhibition (e.g., EGFR)
Thioether -S-(1,2,4-Triazole)2.6High AntifungalCYP51 / Ergosterol Synthesis
Thioether -S-Benzothiazole3.2Broad SpectrumMembrane Disruption

Biological Evaluation Protocols

Antimicrobial Assay (MIC Determination)

Self-Validating Step: Always include a positive control (e.g., Ciprofloxacin) and a solvent control (DMSO).

  • Inoculum: Prepare

    
     CFU/mL bacterial suspension (S. aureus ATCC 25923).
    
  • Dilution: Prepare serial dilutions of the derivative in DMSO (100

    
    g/mL to 0.1 
    
    
    
    g/mL).
  • Incubation: Add to Mueller-Hinton broth in 96-well plates. Incubate at 37°C for 24h.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Cytotoxicity Screening (MTT Assay)

Critical Check: This assay determines if your compound is a specific drug or just a poison.

  • Cells: HCT-116 (Colon cancer) or HEK-293 (Normal kidney).

  • Treatment: Treat cells with derivatives for 48h.

  • Development: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan.

  • Analysis: Measure absorbance at 570 nm.

  • Interpretation: A high Selectivity Index (

    
     Normal / 
    
    
    
    Cancer) > 10 indicates successful optimization.

Mechanistic Pathway: From Alkylation to Inhibition

The following diagram illustrates the shift in mechanism achieved by derivatization.

Mechanism Raw Parent: alpha-Chloroacetamide Target1 Non-Specific Cysteine Alkylation Raw->Target1 Electrophilic Attack Deriv Derivative: alpha-(Heterocycle)acetamide Raw->Deriv Chemical Modification Result1 High Toxicity / Cell Death Target1->Result1 Target2 Specific Protein Binding (e.g., Kinase ATP Pocket) Deriv->Target2 H-Bonding / Pi-Stacking Result2 Targeted Bioactivity Target2->Result2

Figure 2: Mechanistic shift from non-specific alkylation to targeted inhibition via structural modification.

References

  • Synthesis and Antibacterial Activities of 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives. IRE Journals. [Link]

  • Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link][1]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. National Institutes of Health (PMC). [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates. National Institutes of Health (PMC). [Link]

  • Chloroacetamide Synthesis Protocol (Organic Syntheses). Organic Syntheses. [Link]

Sources

Application Note: Mechanistic Cytotoxicity Profiling of 2-Chloro-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026


-Haloacetanilides / Electrophilic Alkylators[1]

Introduction & Mechanistic Basis

2-Chloro-N-(4-chlorophenyl)acetamide (CAS: 539-03-7), also known as 4'-chloro-2-chloroacetanilide, represents a class of electrophilic intermediates widely used in organic synthesis and herbicide manufacturing.[1] While valuable as a chemical building block, its biological activity is governed by the high reactivity of its


-chloroacetamide moiety.[1]

The Toxicity Paradigm: Unlike inert toxicants, this compound acts as a "soft" electrophile.[1] The carbon-chlorine bond adjacent to the carbonyl group creates a reactive center susceptible to nucleophilic attack by thiol (-SH) groups.[1] In a biological context, this results in the irreversible alkylation of:

  • Glutathione (GSH): The cell's primary antioxidant.[1]

  • Protein Cysteines: Leading to enzyme inhibition and mitochondrial dysfunction.[1]

Recent studies suggest that chloroacetamide-containing ligands can trigger ferroptosis , an iron-dependent form of cell death driven by lipid peroxidation, distinct from classical apoptosis.[1] Therefore, standard viability assays (MTT/CCK-8) must be complemented by mechanistic profiling (ROS/GSH) to truly understand the compound's hazard profile.[1]

Visualizing the Toxicity Pathway

The following diagram illustrates the cascade from compound entry to cell death.

ToxicityPathway Compound This compound Entry Cellular Entry (Lipophilic) Compound->Entry Alkylation Thiol Alkylation (Sn2 Reaction) Entry->Alkylation GSH_Depletion GSH Depletion Alkylation->GSH_Depletion Targets Cysteine ROS ROS Accumulation (Oxidative Stress) GSH_Depletion->ROS Loss of Redox Control Mito Mitochondrial Dysfunction ROS->Mito Death Apoptosis / Ferroptosis ROS->Death Lipid Peroxidation Mito->Death

Figure 1: The molecular mechanism of action (MOA) for


-haloacetanilides, highlighting the progression from thiol alkylation to oxidative stress-mediated cell death.[1]

Experimental Strategy & Pre-Validation

Before initiating wet-lab work, the following parameters must be defined to ensure data integrity (Trustworthiness).

Cell Line Selection
  • HepG2 (Human Liver Carcinoma): Preferred for assessing metabolic stability and hepatotoxicity, as the liver is the primary site of glutathione synthesis.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Recommended for assessing vascular irritation potential.[1]

Solubility & Vehicle Control

This compound is lipophilic (LogP ~2.3).[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[1]

  • Solubility Limit: Soluble in DMSO up to >50 mM.[1]

  • Aqueous Limit: Poor.[1] Rapid precipitation occurs in aqueous media above 100 µM if not mixed rapidly.[1]

  • Max DMSO Concentration: Cells must not be exposed to >0.5% (v/v) DMSO final concentration to avoid solvent-induced toxicity masking the compound's effects.[1]

Protocol 1: Stock Preparation & Serial Dilution

Rationale: Improper handling of hydrophobic alkylators leads to "crashing out" in media, resulting in false negatives.

Materials:

  • Compound (Powder, >98% purity)[1]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent)[1]

  • Vortex mixer[1]

  • Serum-free culture medium (pre-warmed to 37°C)[1]

Procedure:

  • Master Stock (100 mM): Weigh approximately 17 mg of compound and dissolve in 1 mL of anhydrous DMSO. Vortex vigorously until clear. Note: Store aliquots at -20°C; avoid repeated freeze-thaw cycles due to potential hydrolysis.

  • Working Stock (200x): Prepare a 20 mM solution in DMSO.

  • Intermediate Dilutions (in DMSO): Perform 1:2 serial dilutions in DMSO first. Do not dilute directly into media yet.[1]

    • Why? keeping the gradient in DMSO ensures the compound remains solubilized before the final "shock" dilution into water.

  • Final Dosing Solutions: Dilute the DMSO stocks 1:200 into pre-warmed culture medium.

    • Example: 5 µL of 20 mM DMSO stock + 995 µL Medium = 100 µM Final Assay Concentration (0.5% DMSO).[1]

    • QC Step: Inspect the 100 µM tube against a light source.[1] If turbidity is visible, sonicate for 5 minutes.[1] If turbidity persists, the concentration is above the solubility limit for that specific medium formulation.

Protocol 2: Cytotoxicity Assay (CCK-8 / WST-8)

Rationale: We utilize WST-8 (Cell Counting Kit-8) over MTT.[1] MTT requires solubilization of formazan crystals, which can be problematic with precipitating compounds.[1] WST-8 produces a water-soluble formazan, reducing experimental error.[1]

Assay Workflow Diagram:

AssayWorkflow Step1 1. Cell Seeding (96-well, 5-10k cells/well) Incubate 24h Step2 2. Compound Treatment (0 - 100 µM) Incubate 24h / 48h Step1->Step2 Step3 3. CCK-8 Addition (10 µL/well) Incubate 1-4h Step2->Step3 Step4 4. OD Measurement (450 nm) Step3->Step4

Figure 2: Step-by-step workflow for the WST-8 cytotoxicity assay.

Procedure:

  • Seeding: Plate cells (e.g., HepG2) at

    
     cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
    
  • Treatment: Aspirate old medium.[1] Add 100 µL of the Final Dosing Solutions (prepared in Protocol 1).

    • Range: 0, 1, 5, 10, 25, 50, 100 µM.[1]

    • Controls:

      • Vehicle Control: Medium + 0.5% DMSO.[1]

      • Positive Control: 10% DMSO or 100 µM Cisplatin.[1]

      • Blank: Medium only (no cells).

  • Exposure: Incubate for 24 hours.

    • Expert Tip: For alkylating agents, 24 hours is sufficient to see acute effects.[1] 48 hours may be needed to observe downstream apoptotic fragmentation.[1]

  • Readout: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours.

  • Measurement: Measure absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate Cell Viability (%):



Plot log(concentration) vs. % Viability to determine the IC50 using non-linear regression (Sigmoidal dose-response).

Protocol 3: Mechanistic Validation (GSH & ROS)

Rationale: To confirm the specific toxicity of this compound, we must validate that it depletes Glutathione (GSH) and generates Reactive Oxygen Species (ROS).[1]

A. ROS Detection (DCFDA Assay)

Materials: DCFDA (2',7'-dichlorofluorescin diacetate) - Cellular Reactive Oxygen Species Detection Assay Kit.[1]

  • Seeding: Seed cells in black-walled, clear-bottom 96-well plates.

  • Staining (Pre-treatment): Wash cells with PBS.[1] Incubate with 25 µM DCFDA in serum-free medium for 45 minutes in the dark.

    • Causality: We load the dye before treatment because the compound may damage the membrane, affecting dye uptake if done later.

  • Wash: Remove DCFDA solution and wash 1x with PBS.[1]

  • Treatment: Add compound (at IC50 concentration determined in Protocol 2) in phenol-red-free medium.

  • Kinetics: Measure fluorescence immediately (Ex/Em: 485/535 nm) every 15 minutes for 2 hours.

    • Expected Result: A rapid increase in fluorescence within 30-60 minutes compared to vehicle, indicating immediate oxidative stress.[1]

B. GSH Depletion (DTNB / Ellman’s Reagent)[1]
  • Treat cells for 6 hours (early timepoint).[1]

  • Lyse cells using 1% Triton X-100.[1]

  • React lysate with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).[1]

  • Measure absorbance at 412 nm.[1]

    • Expected Result: Significant reduction in absorbance vs. control, confirming thiol alkylation.[1]

Summary of Expected Data

The following table summarizes typical results for


-chloroacetanilides in HepG2 cells.
AssayReadoutExpected TrendInterpretation
CCK-8 OD 450nmDose-dependent decreaseCytotoxicity (IC50 typically 10-50 µM range)
DCFDA RFU 535nmSharp increase (>2 fold)Induction of Oxidative Stress
GSH Level OD 412nmDecrease (>50% drop)Direct alkylation of cellular thiols
Annexin V Flow CytometryIncrease in Q2/Q4Apoptosis/Necrosis induction

Safety & Handling (HSE)

  • Hazard Statements: H317 (Skin sensitization), H318 (Serious eye damage).[1]

  • Precaution: This compound is a potent alkylator.[1] Use double nitrile gloves.[1] Neutralize spills with 10% sodium thiosulfate (which acts as a nucleophilic scavenger) before cleaning.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10871, N-(4-Chlorophenyl)acetamide.[1] Retrieved from [Link]

  • OECD (2023). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.[1] Series on Testing and Assessment.[1][2] Retrieved from [Link][1][3]

  • Kulongowski, M. et al. (2021). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death.[1] PMC - PubMed Central.[1] Retrieved from [Link]

Sources

experimental setup for studying enzyme inhibition by 2-chloro-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of Covalent Inhibition by 2-chloro-N-(4-chlorophenyl)acetamide

Executive Summary

This application note details the experimental framework for characterizing This compound (CAS: 3289-75-6) as a covalent modifier of enzyme activity. Unlike reversible inhibitors, this molecule belongs to the


-chloroacetamide class, which functions via a nucleophilic substitution (

) mechanism, typically alkylating reactive cysteine residues within a target protein’s binding pocket.

Because this inhibition is time-dependent and irreversible, standard IC


 values are insufficient and often misleading. This guide provides the rigorous methodology to determine the true kinetic parameters: 

(affinity of the initial non-covalent complex) and

(rate of covalent bond formation).

Chemical Mechanism & Safety

Mechanism of Action

The 2-chloroacetamide moiety acts as an electrophilic "warhead." Upon binding to the enzyme (


), the inhibitor (

) positions the

-carbon near a nucleophilic cysteine thiol. The sulfur attacks the carbon, displacing the chloride ion (leaving group) and forming a stable thioether bond.

Kinetic Scheme:



Critical Reagent Handling (The "No-Thiol" Rule)

CRITICAL WARNING: Standard biochemistry buffers often contain reducing agents like DTT (Dithiothreitol) or


-mercaptoethanol to protect protein stability. These must be strictly avoided. 
  • Why: Free thiols in DTT/BME will react with the chloroacetamide warhead in solution before it ever reaches the enzyme, effectively quenching the inhibitor and yielding false-negative results.

  • Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is required, as it lacks a nucleophilic thiol group. Alternatively, degas buffers to minimize oxidation.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing this covalent inhibitor, distinguishing between "Triage" (IC


 Shift) and "Validation" (

).

CovalentWorkflow cluster_QC Phase 1: Physical Validation cluster_Kinetic Phase 2: Kinetic Characterization Start Start: Inhibitor Stock Prep (DMSO, Avoid Thiols) MS_Check Intact Protein LC-MS Confirm Adduct Formation Start->MS_Check Verify Binding Time_IC50 Time-Dependent IC50 (Pre-incubation Shift) MS_Check->Time_IC50 If Mass Shift Observed Jump_Dilution Jump Dilution Assay (Confirm Irreversibility) Time_IC50->Jump_Dilution If IC50 Shifts Left Kinact_KI Determine kinact & KI (kobs vs [I] Plot) Jump_Dilution->Kinact_KI If Activity Not Recovered caption Figure 1: Decision tree for characterizing covalent chloroacetamide inhibitors.

Protocol 1: Intact Protein Mass Spectrometry

Before kinetic assays, you must prove the inhibitor physically modifies the enzyme.

Objective: Observe the mass increase corresponding to the alkylation event. Expected Mass Shift (


): 


For this compound (MW ~204.05), the leaving group is Cl (35.45) and the protein loses H (1.01). The added moiety is

. Approximate Shift: +167.6 Da.

Step-by-Step:

  • Preparation: Dilute Enzyme to 5 µM in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.5 mM TCEP ).

  • Incubation: Add Inhibitor (at 50 µM, 10x excess) or DMSO control. Incubate for 60 minutes at RT.

  • Quench: Add 1% Formic Acid to stop the reaction and unfold the protein.

  • Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap MS.

  • Deconvolution: Deconvolute the raw charge envelope to neutral mass.

  • Criteria: >50% conversion of the parent peak (Mass

    
    ) to the adduct peak (Mass 
    
    
    
    ) confirms covalent engagement.

Protocol 2: Time-Dependent IC Shift (The "IC Shift" Assay)

Standard IC


 assays run without pre-incubation will underestimate the potency of covalent inhibitors. This protocol demonstrates the hallmark of covalent inhibition: potency increases (IC

drops) as pre-incubation time increases.

Reagents:

  • Substrate: Fluorogenic or chromogenic substrate specific to your enzyme.

  • Inhibitor: this compound (Serial dilution, e.g., 100 µM to 1 nM).

Method:

  • Plate Setup: Prepare 3 identical assay plates.

  • Pre-incubation:

    • Add Enzyme + Inhibitor to all plates.

    • Plate 1: Incubate 0 minutes (Immediate substrate addition).

    • Plate 2: Incubate 30 minutes.

    • Plate 3: Incubate 120 minutes.

  • Reaction Start: Add Substrate to each plate after the respective delay.

  • Measurement: Measure initial velocity (

    
    ) for 10–20 minutes.
    
  • Data Analysis: Fit each plate to a 4-parameter dose-response curve.

Data Interpretation:

ParameterReversible InhibitorCovalent Inhibitor (Chloroacetamide)
IC

(0 min)

µM

µM (Weak/No inhibition)
IC

(30 min)

µM (Unchanged)

µM (Potency increases)
IC

(120 min)

µM (Unchanged)

µM (Significant shift)

Protocol 3: Determination of and

This is the definitive experiment for TCI optimization.

Concept: We measure the apparent first-order rate constant of inactivation (


) at various inhibitor concentrations (

).

Method:

  • Reaction Mix: Prepare Enzyme buffer solution.

  • Initiation: Add Inhibitor at varying concentrations (

    
     to 
    
    
    
    based on preliminary data) to the enzyme.
  • Continuous Monitoring: Unlike the "Shift" assay, add Substrate simultaneously or take aliquots at specific time points (0, 2, 5, 10, 20, 40 min) to measure residual activity.

    • Note: The continuous method (progress curve analysis) is preferred if the substrate does not interfere with alkylation.

  • Calculate

    
    :  Plot 
    
    
    
    vs. Time for each
    
    
    . The slope of the line is
    
    
    .

Global Fitting: Plot


 (y-axis) vs. 

(x-axis).[1] Fit to the hyperbolic equation:


  • 
     (y-asymptote):  The maximum rate of inactivation at infinite inhibitor concentration.
    
  • 
     (x-value at 
    
    
    
    ):
    The concentration of inhibitor required to achieve half-maximal inactivation rate.

Efficiency Metric: Report the


  ratio (

). This is the second-order rate constant for the reaction of free enzyme with free inhibitor and is the best metric for comparing covalent inhibitors.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Chapter 9: Irreversible Inhibition).

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2][3][4][5] Nature Reviews Drug Discovery, 10, 307–317.

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Dereplication Using the Example of Ibrutinib." SLAS Discovery, 22(1), 3-20.

  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350-1369.

  • Resnick, E., et al. (2019). "Rapid Characterization of Covalent Inhibitors by Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 30, 123–128.

Sources

techniques for scaling up 2-chloro-N-(4-chlorophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol

Part 1: Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-chloro-N-(4-chlorophenyl)acetamide , a critical intermediate in the synthesis of heterocycles and pharmaceutical active ingredients (APIs). While laboratory-scale synthesis often utilizes dichloromethane (DCM) and pyridine, these reagents pose significant environmental and safety challenges at the kilogram scale.

This guide presents a Process Intensification Strategy focusing on a modified Schotten-Baumann protocol using a biphasic system (Ethyl Acetate/Water) or a Recyclable Solvent System (Toluene). This approach maximizes yield (>90%), ensures high purity (>98% by HPLC), and minimizes hazardous waste generation, adhering to Green Chemistry principles suitable for pilot-plant implementation.

Part 2: Scientific Foundation & Reaction Engineering

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution .[1][2] The amine nitrogen of 4-chloroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which collapses to expel the chloride ion.

Critical Consideration: The reaction generates Hydrogen Chloride (HCl) as a byproduct. If not neutralized, HCl will protonate the unreacted 4-chloroaniline, rendering it non-nucleophilic and stalling the reaction (limiting yield to 50%). Therefore, a stoichiometric base is required to scavenge the acid.

Thermodynamics & Kinetics
  • Exothermicity: The reaction is highly exothermic (

    
    ). On a scale >100g, uncontrolled addition of acid chloride can lead to thermal runaway, solvent boiling, and impurity formation (di-acylation).
    
  • Selectivity: The amine is significantly more nucleophilic than the

    
    -chloride; however, high temperatures can promote nucleophilic attack by the amine on the alkyl chloride (alkylation side reaction), leading to polymeric byproducts. Temperature control (0–10 °C)  is the Critical Process Parameter (CPP) to ensure chemoselectivity.
    
Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical role of the base scavenger.

ReactionMechanism Start 4-Chloroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (k1, fast) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product This compound (Target) Intermediate->Product Elimination (k2) Byproduct HCl Salt (Waste) Intermediate->Byproduct HCl Release Base Base Scavenger (Na2CO3 / Et3N) Byproduct->Base Neutralization (Driving Force)

Figure 1: Mechanistic pathway highlighting the neutralization step required to drive equilibrium.

Part 3: Scale-Up Strategy & Route Selection

Route Comparison
ParameterMethod A: Anhydrous (DCM/Pyridine)Method B: Toluene RefluxMethod C: Modified Schotten-Baumann (Recommended)
Solvent Dichloromethane (Toxic, volatile)Toluene (High BP, recyclable)Ethyl Acetate / Water (Green, safe)
Base Pyridine/TEA (Expensive, difficult removal)None (HCl gas removal required)Na₂CO₃ or K₂CO₃ (Cheap, inorganic)
Thermal Control Difficult (Low solvent BP)Good (High thermal mass)Excellent (Water acts as heat sink)
Workup Acid wash/ExtractionCrystallization on coolingPhase separation
Suitability Lab Scale (<10g)Industrial (>100kg)Pilot Scale (100g - 10kg)
Selected Route: Biphasic Schotten-Baumann

We utilize a biphasic system (EtOAc/Water) with inorganic carbonate.

  • Why: Water absorbs the heat of reaction and solubilizes the inorganic byproducts (NaCl, amine salts). Ethyl acetate solubilizes the starting material and product, preventing precipitation of intermediates.

  • Advantage: The product often crystallizes directly from the organic layer upon concentration or cooling, simplifying purification.

Part 4: Detailed Experimental Protocol (100g Scale)

Objective: Synthesize ~130g of this compound.

Materials & Equipment
  • Reactor: 1L Jacketed Glass Reactor (or 3-neck RBF) with overhead mechanical stirrer (Teflon impeller).

  • Temperature Control: Circulating chiller set to -5 °C.

  • Dosing: Pressure-equalizing addition funnel (or peristaltic pump for acid chloride).

  • Reagents:

    • 4-Chloroaniline (MW 127.57): 80.0 g (0.627 mol)

    • Chloroacetyl chloride (MW 112.94): 78.0 g (0.690 mol, 1.1 equiv) [Lachrymator! ]

    • Ethyl Acetate (EtOAc): 400 mL

    • Sodium Carbonate (Na₂CO₃): 36.5 g (0.345 mol) dissolved in 200 mL Water (or 10% NaOH solution).

    • Brine: Sat. NaCl solution.

Step-by-Step Procedure
Phase 1: Reactor Charging & Dissolution
  • Setup: Purge reactor with Nitrogen (

    
    ).
    
  • Charge: Add 80.0 g 4-Chloroaniline and 400 mL Ethyl Acetate .

  • Agitation: Stir at 300 RPM until fully dissolved.

  • Base Addition: Add the aqueous Na₂CO₃ solution (36.5 g in 200 mL water). The system will be biphasic.

  • Cooling: Cool the mixture to an internal temperature of 0–5 °C .

Phase 2: Reaction (Critical Step)
  • Dosing: Charge 78.0 g Chloroacetyl Chloride into the addition funnel.

  • Addition: Add the acid chloride dropwise over 45–60 minutes .

    • Control: Monitor internal temperature. Do not exceed 10 °C.

    • Observation: Gas evolution (

      
      ) may occur if carbonate is used; ensure venting. If using NaOH, no gas, but higher exotherm.
      
  • Post-Reaction: Once addition is complete, allow the mixture to warm to 20–25 °C (Room Temp) .

  • Aging: Stir for an additional 2 hours .

  • IPC (In-Process Control): Spot TLC (30% EtOAc/Hexane) or HPLC. Target: <1% residual aniline.

Phase 3: Workup & Isolation
  • Phase Separation: Stop stirring. Allow layers to settle (15 min).

  • Separation: Drain the lower aqueous layer (contains NaCl/HCl salts) to waste (neutralize before disposal).

  • Washing: Wash the organic layer with:

    • 1x 150 mL 0.5M HCl (removes unreacted aniline traces).

    • 1x 150 mL Water .

    • 1x 150 mL Brine .

  • Drying: Dry organic phase over anhydrous

    
     (or azeotropic dry if scaling up further). Filter off desiccant.
    
Phase 4: Crystallization (Purification)
  • Concentration: Concentrate the EtOAc solution under reduced pressure (Rotavap) to approximately 1/3 volume (~130 mL).

  • Anti-solvent Addition: Slowly add Hexane or Heptane (approx. 200 mL) while stirring. A white precipitate should form.

  • Cooling: Cool the slurry to 0–5 °C for 1 hour to maximize recovery.

  • Filtration: Filter the solid using a Buchner funnel.

  • Wash: Wash the cake with cold Hexane/EtOAc (3:1).

  • Drying: Vacuum oven dry at 45 °C for 12 hours.

Expected Results
  • Yield: 115 – 125 g (90 – 97%)

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 168 – 170 °C (Lit. 169–173 °C).

  • Purity: >98% (HPLC area %).

Part 5: Process Visualization (Workflow)

ProcessWorkflow Start Start: Raw Materials Dissolve Dissolution: 4-Chloroaniline + EtOAc + Aq. Base Start->Dissolve Cool Cooling: Target T < 5°C Dissolve->Cool Add Controlled Addition: Chloroacetyl Chloride (Rate controlled by T < 10°C) Cool->Add React Reaction Aging: 2 Hours @ 25°C Add->React Sep Phase Separation: Remove Aqueous Waste React->Sep Wash Organic Wash: HCl wash -> Water -> Brine Sep->Wash Cryst Crystallization: Concentrate + Heptane Wash->Cryst Filter Filtration & Drying Cryst->Filter

Figure 2: Process flow diagram for the pilot-scale synthesis emphasizing critical control points.

Part 6: Safety & Troubleshooting

Hazard Management
  • Chloroacetyl Chloride: Highly toxic by inhalation and corrosive. Lachrymator.

    • Control: Handle only in a functioning fume hood. Use double gloves (Nitrile/Laminate). Have aqueous ammonia ready to neutralize spills.

  • 4-Chloroaniline: Toxic if swallowed, in contact with skin, or inhaled. Potential carcinogen.

    • Control: Wear P100 particulate respirator if handling powder outside a hood.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure solvents are dry; increase acid chloride equivalents to 1.2.
Colored Product (Pink/Brown) Oxidation of anilineEnsure

purge; Wash crude solid with cold ethanol.
Exotherm Spike Addition rate too fastStop addition immediately. Increase cooling power. Resume slowly.
Oiling Out Impure product or too hotSeed the solution with pure crystal; cool more slowly.

Part 7: References

  • Organic Syntheses. Chloroacetamide Synthesis Protocols (General Schotten-Baumann). Coll. Vol. 1, p. 153 (1941). Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76964, this compound. Retrieved from [Link]

Sources

Application Notes & Protocols: Formulation of 2-chloro-N-(4-chlorophenyl)acetamide for Biological Testing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the formulation of 2-chloro-N-(4-chlorophenyl)acetamide, a compound with noted antifungal and antibacterial properties, for both in vitro and in vivo biological testing.[1][2] Given its anticipated poor aqueous solubility, a common challenge with new chemical entities, this guide emphasizes systematic approaches to vehicle selection, formulation development, and analytical validation to ensure reliable and reproducible experimental outcomes.[3] Protocols are detailed for researchers, scientists, and drug development professionals to enable accurate assessment of the compound's biological activity.

Introduction: The Critical Role of Formulation

This guide outlines a logical, stepwise approach to formulating this compound, beginning with its fundamental physicochemical properties and progressing through vehicle screening, preparation of various formulation types, and essential quality control assays. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific experimental needs.

Physicochemical Characterization of this compound

A thorough understanding of the compound's properties is the foundation for a rational formulation strategy.[4] The key physicochemical parameters for this compound are summarized below.

PropertyValueSource / Method
Molecular Formula C₈H₇Cl₂NOBenchChem[1]
Molecular Weight 204.05 g/mol BenchChem[1]
Appearance White to light yellow crystalline powderBenchChem[1]
Melting Point 168-173 °CBenchChem[1]
Purity >98.0% (GC)Tokyo Chemical Industry
Solubility Limited solubility in water; soluble in organic solvents like ethanol, acetone, and DMSO.[5]CymitQuimica, Cayman Chemical[6]
Storage Conditions Recommended -20°C, desiccated.BenchChem[4]

The high melting point and crystalline nature suggest significant lattice energy, which often correlates with poor aqueous solubility. The presence of two chloro-substituents and a phenyl ring contributes to its hydrophobic character.

Formulation Strategy: A Decision-Making Workflow

Selecting the appropriate formulation depends on the compound's properties, the intended biological system (in vitro vs. in vivo), the required concentration, and the route of administration. The following workflow provides a structured approach.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Path cluster_2 In Vitro Formulation cluster_3 In Vivo Formulation cluster_4 Phase 3: Validation A Characterize Physicochemical Properties (Table 1) C Is the compound for In Vitro or In Vivo use? A->C B Determine Target Concentration & Biological System B->C D Prepare High-Concentration Stock in 100% DMSO C->D In Vitro G Solubility Screening in Biocompatible Vehicles C->G In Vivo E Dilute Stock into Aqueous Culture Medium D->E F Check for Precipitation. Final DMSO <0.1% E->F L QC Testing: Concentration, Purity (HPLC) Appearance, pH F->L H Select Formulation Type G->H I Solution (e.g., PEG-400, Oil) H->I Soluble J Suspension (e.g., CMC, Tween 80) H->J Insoluble K Complexation (e.g., Cyclodextrin) H->K Solubility-limited I->L J->L K->L

Figure 1. Decision workflow for formulation selection.

Protocols for In Vitro Formulation

For in vitro assays (e.g., cell-based antimicrobial or anticancer MTT assays), the primary goal is to create a concentrated stock solution that can be diluted into the aqueous culture medium without precipitation.[7][8] Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.

Protocol: Preparation of a 100 mM DMSO Stock Solution

Rationale: A high-concentration stock minimizes the volume of organic solvent added to the final assay, thereby reducing solvent-induced toxicity.[6] DMSO is an excellent solvent for many hydrophobic compounds and is miscible with aqueous media.

Materials:

  • This compound (MW: 204.05 g/mol )

  • Anhydrous DMSO (cell culture grade)

  • Calibrated analytical balance

  • Sterile, amber glass vial with a Teflon-lined screw cap[9]

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 204.05 g/mol * 1000 mg/g = 20.405 mg

  • Weighing: Accurately weigh approximately 20.4 mg of the compound into a tared sterile vial. Record the exact weight.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial. For example, if you weighed exactly 20.405 mg, add 1.0 mL of DMSO.

  • Dissolution: Securely cap the vial and vortex for 1-2 minutes.[4] If solids persist, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[4]

  • Labeling and Storage: Clearly label the vial with the compound name, exact concentration, solvent, and date. Store at -20°C. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[4][10]

Self-Validation Check:

  • Visually inspect the solution for any undissolved particulates. A clear, homogenous solution is required.

  • When diluting into aqueous media for the experiment, ensure the final DMSO concentration is kept low (typically ≤0.1%) to avoid cellular toxicity.[6]

Protocols for In Vivo Formulation

In vivo studies require formulations that are biocompatible, stable, and capable of delivering the desired dose via the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Due to the compound's poor aqueous solubility, simple saline solutions are not viable.[3][6]

Protocol: Vehicle Screening for Solubility Enhancement

Rationale: A preliminary screen of common, well-tolerated vehicles is essential to identify a suitable system. The goal is to find a vehicle that can dissolve the compound at the required concentration.

Common Excipients and Their Mechanisms:

  • Co-solvents (e.g., PEG-400, Propylene Glycol): Water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[3]

  • Surfactants (e.g., Tween 80, Kolliphor® EL): Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[3]

  • Suspending Agents (e.g., Carboxymethyl cellulose - CMC): Increase the viscosity of the vehicle to keep insoluble drug particles uniformly dispersed.[6]

  • Complexing Agents (e.g., Cyclodextrins): Form inclusion complexes where the hydrophobic drug molecule resides within the cyclodextrin cavity, enhancing aqueous solubility.[11]

  • Lipids (e.g., Corn oil, Sesame oil): Suitable for highly lipophilic compounds, often used for oral or subcutaneous administration.[6][12]

Protocol: Preparation of a Suspension Formulation (e.g., 0.5% CMC with 0.1% Tween 80)

Rationale: A suspension is often the most practical approach for poorly soluble compounds when a true solution cannot be achieved at the desired dose.[3][13] The suspending agent (CMC) prevents settling, and the surfactant (Tween 80) aids in wetting the drug particles, improving dispersibility.

Materials:

  • This compound (micronized, if possible)

  • Sodium Carboxymethyl cellulose (CMC, low viscosity)

  • Tween 80 (Polysorbate 80)

  • Sterile water for injection or purified water

  • Mortar and pestle

  • Homogenizer or sonicator

  • Magnetic stir plate and stir bar

Procedure:

  • Prepare Vehicle:

    • To prepare 10 mL of 0.5% CMC (w/v) with 0.1% Tween 80 (v/v):

    • Heat ~8 mL of sterile water to ~60°C.

    • Slowly add 50 mg of CMC while stirring vigorously to prevent clumping.

    • Continue stirring until the CMC is fully hydrated and the solution is clear (it will be viscous).

    • Cool the solution to room temperature.

    • Add 10 µL of Tween 80 and stir to mix.

    • Add water to a final volume of 10 mL.

  • Prepare Suspension:

    • Weigh the required amount of this compound for the target dose.

    • Place the powder in a mortar. Add a small amount of the vehicle to form a smooth, uniform paste (this is called levigation).

    • Gradually add the remaining vehicle while mixing continuously.

    • Transfer the mixture to a suitable container and homogenize or sonicate to ensure a fine, uniform dispersion of particles.

  • Labeling and Storage: Label with compound name, concentration, vehicle composition, and date. Suspensions should typically be prepared fresh. Store at 2-8°C if short-term storage is necessary and re-homogenize before each use.

Analytical Validation of Formulations

Validation is a non-negotiable step to ensure the formulation's quality and the integrity of the biological data.

Experimental Workflow for Validation

G A Prepared Formulation (Solution or Suspension) B Visual Inspection (Clarity, Color, Homogeneity) A->B C pH Measurement A->C D Quantification by HPLC-UV A->D F Particle Size Analysis (For Suspensions) A->F G Formulation is Validated for Biological Testing B->G C->G E Confirm Identity & Purity (LC-MS) D->E E->G F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the BenchChem Applications Team

Welcome to the technical support guide for the synthesis of 2-chloro-N-(4-chlorophenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet critical N-acylation reaction. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Section 1: Reaction Fundamentals

The synthesis of this compound is a classic example of nucleophilic acyl substitution. In this reaction, the lone pair of electrons on the nitrogen atom of 4-chloroaniline (the nucleophile) attacks the electrophilic carbonyl carbon of chloroacetyl chloride (the acylating agent).

The primary challenge in this synthesis is the in-situ generation of hydrochloric acid (HCl). The starting material, 4-chloroaniline, is a weak base. The HCl produced will readily protonate the nitrogen atom of any unreacted 4-chloroaniline, forming a non-nucleophilic anilinium salt. This effectively removes the starting material from the reaction, halting progress and drastically reducing the yield. Therefore, the addition of a suitable base to act as an "HCl scavenger" is absolutely critical for success.

Reaction Mechanism Overview

Caption: Figure 1. Nucleophilic Acyl Substitution Mechanism.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Category: Low Conversion & Yield Optimization
Q1: My reaction yield is consistently low (<50%). What are the most common culprits?

A1: Low yields are almost always traced back to one of three issues:

  • Inadequate HCl Scavenging: As explained above, if the HCl byproduct is not neutralized as it forms, it will protonate your starting aniline, effectively killing the reaction. Ensure you are using at least a stoichiometric equivalent (1.0-1.2 eq.) of a suitable base.[1]

  • Moisture Contamination: Chloroacetyl chloride is highly reactive and will readily hydrolyze with any moisture present in your solvent, glassware, or on the surface of the 4-chloroaniline.[2][3] This hydrolysis consumes the reagent to form chloroacetic acid, which will not participate in the desired reaction.[2] Always use anhydrous solvents and ensure all glassware is thoroughly oven- or flame-dried.

  • Reduced Nucleophilicity of the Amine: The chlorine atom on the 4-chloroaniline ring is an electron-withdrawing group. This effect reduces the electron density on the amine nitrogen, making it a weaker nucleophile compared to aniline itself.[4] This inherent low reactivity means that reaction conditions must be carefully optimized.

Q2: How does the choice of base impact the reaction? Which one should I use?

A2: The base is critical. The choice depends on your solvent system and desired workup procedure.

  • Organic Bases (e.g., Triethylamine, Pyridine): These are soluble in common organic solvents like Dichloromethane (DCM) or Toluene, creating a homogeneous reaction mixture.[1] Triethylamine is often preferred. They are effective but require careful removal during workup, typically with an acidic wash (e.g., dilute HCl or NH₄Cl solution).

  • Inorganic Bases (e.g., Sodium Carbonate, Potassium Carbonate): These are insoluble in many organic solvents and are often used in biphasic systems or as a suspension.[1] They are inexpensive and easily removed by simple filtration after the reaction. This can simplify the workup process significantly.

  • Aqueous Buffers (e.g., Phosphate Buffer): In greener chemistry approaches, the reaction can be run in an aqueous phosphate buffer, which acts as both the solvent and the base. This method can provide high yields and avoids hazardous organic solvents.[5]

Base TypeCommon ExamplesAdvantagesDisadvantages
Organic Amine Triethylamine (TEA), PyridineSoluble in organic solvents; homogeneous reaction.Can be difficult to remove; requires acidic wash.
Inorganic Carbonate Sodium Carbonate (Na₂CO₃), K₂CO₃Inexpensive; easily removed by filtration.Heterogeneous reaction can be slower.
Aqueous Buffer Phosphate Buffer (pH 7.4)Environmentally friendly; simple workup.Product must be insoluble in water to precipitate.
Q3: What is the optimal solvent and temperature for this reaction?

A3: The choice of solvent is crucial for ensuring the reactants are dissolved and for controlling the reaction temperature.

  • Solvents: Aprotic solvents are preferred. Dichloromethane (DCM) and Toluene are excellent choices as they effectively dissolve the starting materials and are inert to the reaction conditions.[1] For less reactive substrates, higher-boiling solvents like Dimethylformamide (DMF) can be used to drive the reaction at elevated temperatures.[4]

  • Temperature: Chloroacetyl chloride is highly reactive, so the initial addition should always be done at a reduced temperature (0-5 °C) to control the initial exotherm.[6] After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion.[7] If conversion is still low, gentle heating (40-60 °C) may be required.[1]

Category: Impurities and Side Reactions
Q4: My final product is impure even after workup. What are the likely side products?

A4: The most common impurities are unreacted starting material and byproducts from reagent degradation.

  • Chloroacetic Acid: This is the most probable side product, formed from the hydrolysis of chloroacetyl chloride by trace moisture.[2] It is an acidic impurity and can be easily removed by washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), during the aqueous workup.[2]

  • Unreacted 4-Chloroaniline: This indicates an incomplete reaction. It can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The aniline will form a water-soluble salt and move to the aqueous layer.

  • Di-acylated Product: The formation of N,N-bis(chloroacetyl)-4-chloroaniline is sterically hindered and electronically unfavorable, but it can occur if a large excess of chloroacetyl chloride and harsh conditions are used.[2] Using a 1:1 stoichiometry of reactants is the best way to avoid this.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Low Yield start Low Product Yield check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents q_moisture Used anhydrous solvent? Glassware oven-dried? check_reagents->q_moisture Moisture Control q_base Base stoichiometry ≥ 1.0 eq? check_reagents->q_base Base Amount check_conditions Step 2: Assess Reaction Conditions q_temp Acyl chloride added at 0°C? Reaction warmed to RT? check_conditions->q_temp check_workup Step 3: Review Workup & Purification q_wash Product lost during acid/base washes? check_workup->q_wash q_moisture->check_conditions Yes sol_reagent Solution: Use fresh, anhydrous solvents. Dry glassware. Use ≥1.0 eq. of base. q_moisture->sol_reagent No q_base->check_conditions Yes q_base->sol_reagent No q_temp->check_workup Yes sol_conditions Solution: Control exotherm during addition. Allow sufficient reaction time at RT or with gentle heat. q_temp->sol_conditions No sol_workup Solution: Check pH of aqueous layers. Minimize emulsion. Recrystallize carefully. q_wash->sol_workup Yes

Caption: Figure 2. Troubleshooting Workflow for Low Yield.

Section 3: Optimized Experimental Protocols

Safety First: 4-Chloroaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[8] Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator.[9][10] All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11][12]

Protocol A: Standard Synthesis using Triethylamine in DCM

This is a robust and widely used homogeneous method.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-chloroaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Reaction: Cool the stirring solution to 0 °C using an ice-water bath.

  • Add chloroacetyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-chloroaniline spot has been consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from ethanol or an ethanol/water mixture to yield pure this compound as a white to light yellow solid.[1][7]

Protocol B: Green Synthesis in Aqueous Buffer

This method avoids volatile organic solvents, simplifying the procedure.[5]

  • Preparation: In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq.) in a 0.1 M phosphate buffer (pH 7.4).

  • Reaction: While stirring vigorously at room temperature, add chloroacetyl chloride (1.1 eq.) dropwise directly to the aqueous solution.

  • A solid precipitate should begin to form almost immediately. Continue stirring for an additional 20-30 minutes at room temperature.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove any inorganic salts. Allow the product to air-dry or dry in a vacuum oven. Recrystallization from ethanol may be performed for higher purity if needed.

Section 4: Product Characterization

A successfully synthesized product should conform to the following characteristics:

  • Appearance: White to light yellow crystalline powder.[1]

  • Melting Point: Approximately 169-173 °C.[1]

  • ¹H NMR: Key signals include a singlet for the methylene protons (CH₂Cl) around δ 4.2 ppm and a singlet for the amide proton (NH) downfield, typically above δ 10 ppm in DMSO-d₆.[1][5]

  • IR Spectroscopy: Expect strong absorption peaks around 3250 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O amide I band).[1][5]

References

  • Patil, S. et al. (n.d.). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. ResearchGate. [Link]

  • Zauxi. (n.d.). Chloroacetyl Chloride Production Line. [Link]

  • El Moutaouakil Ala Allah, A., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health (NIH). [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. PubChem. [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. [Link]

  • Morissette, M.-F., et al. (2017). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Ovid. [Link]

  • YouTube. (2021). acetylation aniline. [Link]

  • Gupta, A., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing. [Link]

  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals. [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]

  • International Journal of Pharmaceutical Erudition. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

Sources

Technical Support Center: Purification of 2-chloro-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-chloro-N-(4-chlorophenyl)acetamide via recrystallization. Moving beyond a simple procedural list, this document elucidates the scientific principles behind each step, offering a robust framework for troubleshooting and optimizing this critical purification technique.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to the recrystallization of this compound.

Q1: What is the core principle of purifying this compound by recrystallization?

A: Recrystallization is a purification technique based on differential solubility. The fundamental principle is that the solubility of most solids, including this compound, increases significantly in a given solvent at higher temperatures.[1] To purify a crude sample, it is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly purified form. The impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (mother liquor) and are subsequently removed during filtration.

Q2: How do I select an optimal solvent for this specific compound?

A: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] For amide-containing aromatic compounds, polar protic solvents are often a good starting point.[2][3]

  • Primary Recommendation: Ethanol is frequently cited for recrystallizing structurally similar acetamides and is a validated choice.[4][5]

  • Alternative Single Solvents: Other polar solvents like acetonitrile or acetone can also be effective for amides.[3]

  • Solvent Mixtures (Two-Solvent System): If a single solvent does not provide the desired solubility profile, a two-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble, e.g., dichloromethane) and then slowly adding a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., hexane) at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[6] Subsequent cooling will then induce crystallization.

Q3: What are the key physical properties of this compound relevant to its purification?

A: Understanding the compound's physical properties is crucial for designing the experiment and assessing purity.

PropertyValueSignificance for Recrystallization
Molecular Formula C₈H₇Cl₂NO[7]Provides context for its polarity and potential intermolecular interactions.
Molecular Weight ~204.05 g/mol Used for calculating theoretical yield.
Appearance White to light yellow crystalline powderA significant deviation in color (e.g., brown, dark orange) indicates substantial impurities.
Melting Point 168 - 173 °C[7]This is the most critical indicator of purity. A sharp melting point within this range signifies a pure sample. A broad or depressed melting point suggests the presence of impurities.

Q4: What are the likely impurities I am trying to remove?

A: The most common synthesis route for this compound is the acylation of 4-chloroaniline with chloroacetyl chloride. Therefore, the primary impurities are likely to be:

  • Unreacted 4-chloroaniline: A starting material that is more polar than the product.

  • Unreacted chloroacetyl chloride: Highly reactive and would likely be quenched to chloroacetic acid during workup.

  • Diacylated byproducts: Where two chloroacetyl groups have reacted with the aniline nitrogen (less common).

  • Hydrolysis products: Such as chloroacetic acid.

A successful recrystallization will selectively crystallize the desired this compound, leaving these more soluble or differently structured impurities behind in the mother liquor.

Section 2: Standard Operating Protocol for Recrystallization

This protocol provides a validated, step-by-step methodology for the purification of this compound using ethanol.

Materials and Reagents
  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot ethanol and stir/heat to dissolve A->B C Filter hot solution to remove insoluble impurities B->C if needed D Allow filtrate to cool slowly to RT B->D C->D E Place flask in ice bath to maximize yield D->E F Collect crystals via vacuum filtration E->F G Wash crystals with ice-cold ethanol F->G H Dry crystals thoroughly G->H I Pure Product H->I

Caption: Standard workflow for the recrystallization of this compound.

Step-by-Step Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add ethanol in small portions until the solid just completely dissolves at the boiling point.[8] Expert Tip: Using the absolute minimum amount of hot solvent is critical for maximizing recovery yield. An excess of solvent will keep more of your product dissolved even after cooling.

  • Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, particulates) in the hot solution, perform a hot filtration. This involves quickly pouring the hot solution through a pre-warmed funnel with fluted filter paper into a second pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product on the funnel.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals.[1][9] Rushing this step by immediately placing the flask in an ice bath will cause rapid precipitation, trapping impurities within the crystal lattice.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for 15-30 minutes to further decrease the solubility of the product and maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities from the surface of the crystals. Causality: Using ice-cold solvent is crucial to prevent the re-dissolving of your purified product.

  • Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Then, transfer the crystals to a watch glass and allow them to dry completely. The final product should be a loose, crystalline powder.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point between 168-173 °C indicates a high degree of purity.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems encountered during the recrystallization process.

Troubleshooting Decision Diagram

Troubleshooting_Tree Start Problem Occurs Oiling Compound 'oils out' Start->Oiling NoCrystals No crystals form Start->NoCrystals LowYield Yield is very low Start->LowYield Impure Product is still impure (low/broad MP) Start->Impure Sol1 Re-heat to dissolve oil. Add more solvent. Cool very slowly. Oiling->Sol1 Sol2 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Evaporate excess solvent. NoCrystals->Sol2 Sol3 Check for: - Too much solvent used. - Premature crystallization. - Incomplete transfer. LowYield->Sol3 Sol4 Cooling was too fast. Mother liquor not fully removed. Repeat recrystallization. Impure->Sol4

Sources

overcoming solubility issues of 2-chloro-N-(4-chlorophenyl)acetamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Solubility & Assay Stability for Lipophilic Electrophiles

Status: Active Guide Assigned Specialist: Senior Application Scientist Compound Class:


-Haloacetanilide / Covalent Electrophile
CAS:  2564-00-3 (Typical)[1]

Executive Summary

You are likely experiencing precipitation, variable IC50 data, or "flat-line" activity curves with 2-chloro-N-(4-chlorophenyl)acetamide .[1]

While this compound is often flagged for physical insolubility (due to its lipophilic aromatic rings), it possesses a critical chemical instability feature: the


-chloroacetamide "warhead."[1] This group is an electrophile that covalently reacts with nucleophiles.[1]

Crucial Warning: If your assay buffer contains strong reducing agents like DTT (Dithiothreitol) or


-Mercaptoethanol , you are likely inactivating your compound before it reaches its target, mimicking a solubility issue.[1]

Part 1: The Root Cause Analysis

To solve the issue, we must distinguish between the two modes of failure: Physical Precipitation vs. Chemical Depletion .

Physical Failure: The "Crash Out" Effect

This compound has a predicted LogP of ~2.3–2.8 and high crystal lattice energy.[1] When you spike a 10 mM DMSO stock directly into an aqueous buffer (PBS/Media), the sudden change in dielectric constant forces the compound to aggregate. This is often invisible to the naked eye at low concentrations (<50 µM) but results in the "Crystal Artifact" in cell assays.

Chemical Failure: The Thiol Trap

The chloroacetamide moiety is a classic covalent inhibitor motif (S


2 alkylator). It is designed to react with cysteine residues on your target protein.[1] However, it cannot distinguish between your target and free thiols in the buffer.

The Mechanism of Failure:

Figure 1: The "Thiol Trap." High concentrations of buffer reducing agents (DTT) will scavenge the compound faster than it binds to the target protein, leading to false negatives.

Part 2: Optimized Solubilization Protocol

Do not use simple serial dilution in aqueous buffer. Use the Intermediate Solvent Shift method to prevent precipitation shock.[1]

Reagents Required
  • Primary Solvent: Anhydrous DMSO (High purity, fresh).[1]

  • Intermediate Solvent: PEG-400 or Ethanol (optional but recommended).[1]

  • Assay Buffer: MUST BE THIOL-FREE (or use TCEP if reduction is strictly required).

Step-by-Step Workflow
StepActionTechnical Rationale
1. Stock Prep Dissolve solid to 10 mM or 20 mM in 100% DMSO . Vortex vigorously.Ensures complete solvation of the crystal lattice.
2. Storage Aliquot into small volumes (e.g., 20 µL). Store at -20°C. Do not freeze-thaw >3 times. Repeated freeze-thaw introduces atmospheric moisture, causing "invisible" micro-precipitation in the stock tube.[1]
3. Serial Dilution Perform all serial dilutions in 100% DMSO first.Diluting in water creates a concentration gradient where the compound crashes out at the interface.[1]
4. The "Shift" Dilute the DMSO stock 1:10 into the assay buffer (yielding 10% DMSO). Mix rapidly.This "intermediate" concentration is often metastable and prevents immediate aggregation.
5.[1] Final Assay Transfer from the 10% DMSO intermediate to the final well (e.g., 1:10 dilution) for a final 1% DMSO .Minimizes DMSO toxicity while keeping the compound solubilized.[1]

Part 3: Advanced Troubleshooting (Scenario-Based)

Scenario A: "I see crystals in my cell culture wells."

Diagnosis: The compound is precipitating due to the high salt/protein content of the media or the "cold shock" if media is taken from the fridge. Solution:

  • Warm your media to 37°C before adding the compound.

  • Use a Carrier: Pre-complex the compound with Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .
    • Protocol: Prepare a 20% (w/v) HP-

      
      -CD stock in water.[1] Dilute your compound into this solution first.[1] The cyclodextrin encapsulates the lipophilic phenyl ring, keeping it soluble in aqueous media without using toxic levels of DMSO.
      
Scenario B: "My IC50 shifts 10-fold between experiments."

Diagnosis: Variable effective concentration. This is likely due to non-specific binding (NSB) to plastics.[1] Lipophilic chloroacetanilides stick to polystyrene.[1] Solution:

  • Switch to Low-Binding Polypropylene (PP) plates for intermediate steps.[1]

  • Add 0.01% Triton X-100 or Tween-20 to the assay buffer (if compatible with the protein).[1] This acts as a surfactant to keep the compound in solution and off the plastic walls.

Scenario C: "The compound is inactive in the enzyme assay."

Diagnosis: Chemical inactivation by DTT.[1] Solution:

  • Check the buffer recipe.[1][2] If it contains DTT or

    
    -Mercaptoethanol, remove it .[1]
    
  • Substitute with TCEP (Tris(2-carboxyethyl)phosphine) .[1] TCEP is a reducing agent that does not contain a thiol group and will not react with the chloroacetamide warhead.[1]

Part 4: Visualizing the Solubility Workflow

Figure 2: The "Golden Path" for dilution. Note the intermediate step to prevent precipitation shock.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but this compound is generally less soluble in ethanol than DMSO.[1] If you must use ethanol (e.g., for DMSO-sensitive cells), ensure your stock concentration is lower (e.g., 5 mM) to prevent crashing out during storage.

Q: Why does the solution turn yellow over time? A: This indicates degradation.[1] Chloroacetamides can hydrolyze or photolyze (light degradation) to release HCl and the aniline byproduct.[1] Store stocks in amber vials and under inert gas (Argon/Nitrogen) if possible.

Q: Is this compound cell-permeable? A: Yes, the LogP (~2.[1]3) suggests good passive permeability.[1] However, if it precipitates in the media, it will not enter the cells. The "Cyclodextrin Rescue" (see Scenario A) is the best way to ensure bioavailability in cell assays.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link]

  • Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1][3][4] [Link]

Sources

identifying byproducts in 2-chloro-N-(4-chlorophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide

Role: Senior Application Scientist Subject: Troubleshooting & Impurity Profiling for Chloroacetylation of 4-Chloroaniline Reference ID: TS-GUIDE-2024-CLA

Executive Summary & Reaction Logic

Researchers often underestimate the sensitivity of the chloroacetylation reaction. While the synthesis of This compound (CAS: 539-03-7) appears to be a straightforward Schotten-Baumann or solvent-based acylation, the bifunctional nature of the reagent (chloroacetyl chloride) creates a "forked" reaction path.

The electrophilic carbonyl carbon drives the main reaction, but the electrophilic


-carbon (alkyl chloride) is susceptible to nucleophilic attack by the starting amine, leading to dimerization. This guide details how to identify these byproducts and tune your protocol to suppress them.

Reaction Pathway Visualization

The following diagram maps the kinetic competition between the desired acylation and the parasitic alkylation (dimerization) and hydrolysis pathways.

ReactionNetwork Reagents 4-Chloroaniline + Chloroacetyl Chloride Product Target Product: This compound Reagents->Product Main Reaction (0°C, Base) Impurity_Hydrolysis Impurity A (Hydrolysis): Chloroacetic Acid Reagents->Impurity_Hydrolysis Moisture/Water Impurity_Dimer Impurity B (Dimer): 2-((4-chlorophenyl)amino)- N-(4-chlorophenyl)acetamide Product->Impurity_Dimer + Excess Amine (High Temp / Long Time) Impurity_Bis Impurity C (Over-Acylation): N,N-bis(2-chloroacetyl)-4-chloroaniline Product->Impurity_Bis + Excess Acid Chloride (Forcing Conditions)

Caption: Figure 1. Reaction network showing the competition between N-acylation (Target), N-alkylation (Dimer), and Hydrolysis.

Troubleshooting Guide: Identifying Byproducts

This section addresses specific observations during reaction monitoring (TLC/LC-MS) and workup.

Issue 1: "I see a secondary spot on TLC with a lower Rf than the product."
  • Diagnosis: Impurity B (The Dimer) .[1]

  • Chemical Identity: 2-((4-chlorophenyl)amino)-N-(4-chlorophenyl)acetamide.

  • Mechanism: The product contains a reactive alkyl chloride.[2] If the reaction temperature rises above 20°C or if the base/amine is in large excess, the unreacted 4-chloroaniline attacks the

    
    -carbon of the product via an SN2 mechanism.
    
  • Confirmation:

    • Mass Spec: Look for

      
      . If your product is MW ~204 (approx), the dimer will appear around MW 330-335 region (depending on isotopes).
      
    • NMR: A new broad singlet (NH) appears, and the integration of the aromatic region doubles relative to the aliphatic CH2.

  • Corrective Action:

    • Maintain reaction temperature strictly at 0–5°C during addition.

    • Ensure Chloroacetyl chloride is the limiting reagent (0.95 – 1.0 eq) or added dropwise to the amine to prevent local excesses of amine relative to the product in a warm environment.

Issue 2: "My crude product is acidic and oily."
  • Diagnosis: Impurity A (Hydrolysis) .

  • Chemical Identity: Chloroacetic acid.

  • Mechanism: Reaction of chloroacetyl chloride with atmospheric moisture or wet solvents.

  • Confirmation:

    • pH: Aqueous wash is highly acidic (pH < 2).

    • NMR: A singlet shift at ~4.1 ppm (in DMSO-d6) distinct from the amide CH2.

  • Corrective Action:

    • Use anhydrous solvents (DCM or THF).

    • Install a CaCl2 drying tube or nitrogen blanket.

    • Workup: Wash the organic layer with saturated NaHCO3 until bubbling ceases to extract the acid.

Issue 3: "Mass Spec shows M+76 peak or complex isotopic pattern."
  • Diagnosis: Impurity C (Bis-acylation) .

  • Chemical Identity: N,N-bis(2-chloroacetyl)-4-chloroaniline.

  • Mechanism: Although sterically hindered, a large excess of chloroacetyl chloride and strong base (like NaH, though less likely with Et3N) can force a second acyl group onto the nitrogen.

  • Corrective Action:

    • Verify stoichiometry. Do not exceed 1.1 equivalents of acid chloride.[3]

Optimized Experimental Protocol

This protocol uses a self-validating stoichiometry approach to minimize dimerization.

Reagents:

  • 4-Chloroaniline (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)[3]

  • Triethylamine (1.2 equiv) or Saturated NaOAc (for biphasic method)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloroaniline (10 mmol) in dry DCM (30 mL) containing Triethylamine (12 mmol).

    • Why? Pre-mixing the base scavenges the HCl immediately, preventing the protonation of the amine which would deactivate it.

  • Cooling (Critical): Cool the solution to 0°C in an ice bath.

    • Why? Low temperature kinetically favors N-acylation (fast) over N-alkylation/dimerization (slow, higher activation energy).

  • Addition: Add Chloroacetyl chloride (11 mmol) diluted in 5 mL DCM dropwise over 20 minutes.

    • Observation: White precipitate (Et3N·HCl) will form immediately.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 30 minutes.

    • Checkpoint: Check TLC.[4][5][6] If SM (Starting Material) remains, do not add more acid chloride immediately; wait 30 mins.

  • Workup (Purification):

    • Wash 1: Dilute HCl (1M) – Removes unreacted amine.

    • Wash 2: Water.[5][6]

    • Wash 3: Saturated NaHCO3 – Removes Chloroacetic acid (hydrolysis byproduct).

    • Wash 4: Brine.

  • Isolation: Dry over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

Data Summary Table

ParameterTarget SpecificationCommon Deviation Result
Appearance White crystalline solidPink/Brown (Oxidation of aniline)
Melting Point 168–170°C [1]Broad/Lower (indicates Dimer)
Yield >85%<60% (Loss to salt formation)
Key NMR Signal Singlet ~4.2 ppm (CH2-Cl)Doublet or Shifted (Alkylation)

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of Triethylamine? A: Yes. Pyridine acts as both solvent and base. However, pyridine is harder to remove than Et3N. If using pyridine, ensure a rigorous acidic wash (1M HCl) during workup to remove the pyridine residues.

Q: Why does my product turn pink upon storage? A: This indicates trace unreacted 4-chloroaniline . Anilines are prone to oxidation, turning pink/brown over time. Ensure your 1M HCl wash during workup is thorough to remove all starting amine.

Q: Is the alkyl chloride moiety stable? A: It is stable under neutral/acidic conditions but reactive under basic conditions. Do not store the product in basic solutions, as it will undergo hydrolysis (to the alcohol) or self-polymerization.

Q: Can I do this reaction in water? A: Yes, using the Schotten-Baumann method (Acetate buffer). Dissolve amine in acetic acid, add saturated NaOAc, then add acid chloride. This is often "cleaner" for large scale as the product precipitates out, leaving salts in the water [2].

References

  • NIST Chemistry WebBook. Acetamide, N-(4-chlorophenyl)-. Standard Reference Data. Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: HPLC Analysis of 2-chloro-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-chloro-N-(4-chlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. My approach is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Analyte Overview & Starting Method

This compound (CAS: 3289-75-6) is a solid organic compound often used in chemical synthesis and evaluated for its biological activities.[1] Its structure, featuring a chloro-substituted phenyl ring and an acetamide group, presents specific challenges and considerations for developing a robust reversed-phase HPLC method. The molecule's ability to engage in hydrogen bonding and its sensitivity to air require careful handling and methodical parameter optimization.[1][2]

Physicochemical Properties

A clear understanding of the analyte's properties is the foundation of any successful analytical method.

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO[1][3]
Molecular Weight 204.05 g/mol [1][3]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 169 - 173 °C[3]
Solubility Insoluble in water; Soluble in methanol, dichloromethane[1][4][5]
Stability Air-sensitive; store under inert gas[1][3]
Recommended Starting Protocol: Isocratic RP-HPLC

This protocol provides a robust starting point for the analysis. Optimization will likely be necessary based on your specific instrumentation, sample matrix, and purity requirements.

Objective: To achieve a symmetric peak for this compound with adequate retention and resolution from potential impurities.

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 150 x 4.6 mm, 5 µmA C18 column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for this moderately non-polar analyte. Ensure it is a high-purity, end-capped column to minimize silanol interactions.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.[6] The acidic modifier (formic acid) is critical; it protonates residual silanol groups on the stationary phase, drastically reducing peak tailing caused by secondary interactions with the analyte's amide group.[7]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility by minimizing viscosity fluctuations and can improve peak efficiency.[8]
Injection Volume 10 µLThis is a typical volume. It can be adjusted based on sample concentration and detector sensitivity. Avoid overloading the column.[9]
Detection UV at 254 nmAromatic compounds like this analyte generally exhibit strong absorbance around 254 nm.[1] A full UV scan of a standard is recommended to determine the optimal wavelength.
Sample Diluent Mobile Phase or Acetonitrile/Water (50:50)Crucially, the sample solvent should be weaker than or equal in elution strength to the mobile phase. Injecting in a stronger solvent (e.g., 100% Acetonitrile) can cause severe peak distortion and fronting.[10]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound in a question-and-answer format.

General Troubleshooting Workflow

Before diving into specific problems, a systematic approach is essential. The following diagram outlines the logical progression for diagnosing any HPLC issue.

G cluster_0 Initial Observation cluster_1 System Check cluster_2 Method & Consumables cluster_3 Resolution A Problem Observed (e.g., Peak Tailing, RT Shift) B Check System Pressure & Baseline Noise A->B Is pressure stable? C Check for Leaks B->C Is baseline clean? D Verify Mobile Phase (Composition, pH, Age) C->D No leaks found? E Verify Sample Prep (Solvent, Concentration) D->E MP is correct? F Assess Column Health (Age, History, Voids) E->F Sample is correct? G Problem Identified & Corrected F->G Column is OK? TailingTroubleshooting Start Peak Tailing Observed (USP Tailing > 1.5) Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Check_Column Is column old or known to have high silanol activity? Check_pH->Check_Column Yes Action_pH Lower pH: Use 0.1% TFA or Formic Acid Check_pH->Action_pH No Check_Sample Is sample overloaded or dissolved in strong solvent? Check_Column->Check_Sample No Action_Column Replace with a new, high-purity, end-capped column Check_Column->Action_Column Yes Action_Sample Reduce sample concentration. Dissolve in mobile phase. Check_Sample->Action_Sample Yes End Symmetric Peak Achieved Check_Sample->End No Action_pH->End Action_Column->End Action_Sample->End

Sources

Technical Support Center: High-Purity Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide

[1]

Status: Operational Ticket ID: CHEM-SUP-2024-08 Subject: Minimizing Impurities & Troubleshooting Synthesis Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Part 1: Critical Process Overview

Welcome to the technical support hub for 2-chloro-N-(4-chlorophenyl)acetamide (also known as 4,

1

This reaction seems deceptively simple—a standard Schotten-Baumann or anhydrous acylation—but achieving pharmaceutical-grade purity (>99.5%) requires strict kinetic control.[1] The most common failure modes are retention of genotoxic starting material (4-chloroaniline) and formation of "oily" dimers due to thermal runaway.[1][2]

The Reaction Landscape

The following diagram maps the synthesis pathway and the origin of the three critical impurities you must control.

ReactionPathwaysSM14-Chloroaniline(Toxic/Genotoxic)ProductTARGET PRODUCTThis compoundSM1->Product Primary Reaction(Base, <10°C)Impurity_PinkOxidized Aniline(Pink/Purple Color)SM1->Impurity_Pink Oxidation(Air/Light exposure)SM2Chloroacetyl Chloride(Highly Reactive)SM2->ProductImpurity_AcidChloroacetic Acid(Hydrolysis)SM2->Impurity_Acid Hydrolysis(Wet Solvent)Impurity_DiDi-acylated Side Product(N,N-bis...)Product->Impurity_Di Over-acylation(Excess SM2, High Temp)

Figure 1: Reaction pathways showing the origin of colored impurities (oxidation), di-acylated byproducts (kinetic overshoot), and hydrolysis products.[1]

Part 2: Troubleshooting Modules

Module A: The "Pink Product" Syndrome

Symptom: The final white solid develops a pink or purple hue upon drying or storage.[2] Diagnosis: Trace retention of 4-chloroaniline .[1][2] Anilines are notorious for oxidizing to colored quinoid species even at ppm levels.[1][2]

Technical Intervention: You cannot rely on recrystallization alone to remove unreacted aniline because it often co-crystallizes with the amide.[2] You must remove it chemically before the final isolation.[2]

Protocol Adjustment:

  • Stoichiometry: Ensure a slight excess of chloroacetyl chloride (1.1 – 1.2 equivalents).[1][2] It is easier to hydrolyze and wash away excess acid chloride than to remove unreacted aniline.[2]

  • The "Acid Kill" Step:

    • Standard: After the reaction is complete, quench with water.[1][2][3]

    • Optimized: Quench with 1M HCl .[1][2] The acid protonates the unreacted 4-chloroaniline, converting it into the water-soluble hydrochloride salt.[2]

    • Validation: Filter the solid and wash with 1M HCl, then water.[2] The pink color should remain in the filtrate.[2]

Module B: The "Oily" Impurity & Low Yield

Symptom: The product crashes out as a sticky oil or gum instead of a crisp powder, or the melting point is depressed (<168°C).[1][2] Diagnosis: Formation of N,N-bis(chloroacetyl)-4-chloroaniline (di-acylated impurity) or presence of hydrolyzed chloroacetic acid .[1]

Technical Intervention: This is a kinetic issue. Chloroacetyl chloride is extremely electrophilic.[1][2] If the reaction temperature spikes, the amide nitrogen (which is usually a poor nucleophile) becomes reactive enough to attack a second molecule of acid chloride.[1][2]

Protocol Adjustment:

  • Temperature Control: The addition of chloroacetyl chloride must be performed at 0–5°C . Do not allow the temperature to exceed 10°C until addition is complete.

  • Addition Rate: Add the acid chloride dropwise. A "dump" addition creates localized hot spots, favoring the di-acylated impurity.[1][2]

  • Solvent Choice:

    • Avoid: Wet solvents (promotes hydrolysis to chloroacetic acid).[1][2]

    • Recommended: Dry Dichloromethane (DCM) with Triethylamine (TEA) or Glacial Acetic Acid with Sodium Acetate (NaOAc).[1][2] The NaOAc method is particularly robust against di-acylation as it buffers the pH [1][2].[2]

Module C: Purification & Recrystallization

Symptom: Product is solid but off-white or grey.[1][2] Diagnosis: Occluded salts or trace isomers.[1][2]

Purity Data Table:

Solvent SystemYield PotentialImpurity RejectionNotes
Ethanol (95%) High (85-90%)ExcellentGold Standard. Dissolves impurities well; product crystallizes as needles [3][5].[1]
Toluene MediumGoodGood for removing non-polar side products; slower crystallization.[1][2]
Ethyl Acetate/Hexane HighModerateRisk of trapping solvent in the crystal lattice.[2]

Step-by-Step Recrystallization Protocol:

  • Dissolve crude solid in boiling 95% Ethanol (approx. 10-15 mL per gram of solid).

  • If the solution is colored, add activated charcoal (1% w/w), boil for 5 mins, and filter hot through Celite.

  • Allow to cool slowly to room temperature (do not use an ice bath immediately; rapid cooling traps impurities).[1][2]

  • Once crystallization begins, cool to 4°C to maximize yield.

  • Filter and wash with ice-cold ethanol .

Part 3: Decision Logic for Operators

Use this logic tree to determine your next step based on your current experimental result.

TroubleshootingTreeStartAnalyze Crude ProductCheckColorIs the solid Pink/Purple?Start->CheckColorCheckStateIs it an Oil or Sticky Gum?CheckColor->CheckStateNo (White/Off-white)ActionAcidWashACTION: Re-pulp in 1M HClRemove unreacted AnilineCheckColor->ActionAcidWashYesCheckMPCheck Melting PointCheckState->CheckMPNo (Solid)ActionTriturateACTION: Triturate with cold Hexaneto induce solidificationCheckState->ActionTriturateYes (Oil)ActionRecrystACTION: Recrystallize from Ethanol(Slow cooling)CheckMP->ActionRecryst< 168°CSuccessTarget Purity Achieved(MP: 169-173°C)CheckMP->SuccessRange 169-173°CActionAcidWash->ActionRecrystActionTriturate->ActionRecryst

Figure 2: Troubleshooting logic tree for purification decisions.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Acetone as a solvent for the reaction?

  • Answer: It is not recommended.[1][2] While the reagents dissolve well, acetone can undergo aldol condensation under basic conditions, introducing new impurities.[1][2] Furthermore, the solubility of the product in acetone is high, making isolation by precipitation difficult.[1][2] Stick to DCM (with water wash) or Acetic Acid (precipitates upon water addition) [1].[1][2]

Q2: My product smells like vinegar even after drying. Why?

  • Answer: If you used the Acetic Acid/NaOAc method, the crystal lattice can trap acetic acid.[2]

  • Fix: Dry the product in a vacuum oven at 50°C for 4 hours. If the smell persists, wash the solid with a saturated Sodium Bicarbonate (NaHCO3) solution to neutralize the acid, then wash with water and re-dry.[1][2]

Q3: Is the 4-chloroaniline starting material really that dangerous?

  • Answer: Yes. It is classified as a carcinogen and can induce methemoglobinemia (blood toxicity) [4].[1][2]

  • Safety Protocol: All weighing must be done in a fume hood. Double-glove (Nitrile).[1][2] Any glassware contacting the aniline should be rinsed with dilute HCl (to solubilize residues) before being removed from the hood for cleaning.[1][2]

Q4: What is the expected Melting Point for pure material?

  • Answer: The literature standard is 169.0 to 173.0 °C [5].[2] A sharp melting point (range < 2°C) is the best quick indicator of purity.[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (General procedure for N-acylation using acetic acid/acetate method).

  • BenchChem Application Notes. N-Acylation with Chloroacetyl Chloride: Protocols. (Detailed stoichiometry and solvent effects).

  • Gowda, B. T., et al. "Crystal structure of this compound."[1][2][4] Acta Crystallographica Section E, 2007.[1][2] (Structural confirmation and crystallization data).

  • PubChem. "4-Chloroaniline - Safety and Hazards."[1][2] National Library of Medicine.[1][2] (Toxicity data).

  • TCI Chemicals. "Product Specification: this compound." (Physical properties and melting point standards).

degradation pathways of 2-chloro-N-(4-chlorophenyl)acetamide under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-chloro-N-(4-chlorophenyl)acetamide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research in understanding the stability and degradation of this compound.

I. Understanding the Degradation Landscape

This compound, a member of the chloroacetamide class of compounds, is susceptible to degradation through several key pathways. Understanding these pathways is crucial for predicting its environmental fate, ensuring the stability of related pharmaceutical formulations, and developing accurate analytical methods. The primary degradation routes include hydrolysis, photolysis, and microbial degradation. Each of these pathways can be influenced by a variety of experimental conditions.

This guide will walk you through the common challenges and questions that arise during the study of these degradation pathways.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing insights into the causality behind these challenges and offering practical solutions.

Question 1: My this compound sample shows rapid degradation in my aqueous stock solution, even when stored in the dark. What is happening?

Answer: Rapid degradation in an aqueous solution, without exposure to light, strongly suggests that hydrolysis is the primary degradation pathway. Chloroacetamide compounds are known to be susceptible to both acid- and base-catalyzed hydrolysis.[1] The rate of this degradation is highly dependent on the pH of your solution.

Causality Explained: The chloroacetamide functional group contains two electrophilic centers: the carbonyl carbon of the amide and the carbon atom attached to the chlorine.

  • Under basic conditions (pH > 7): The hydroxide ion (OH⁻) can act as a nucleophile, attacking the carbon atom bonded to the chlorine in a bimolecular nucleophilic substitution (SN2) reaction. This displaces the chloride ion and results in the formation of 2-hydroxy-N-(4-chlorophenyl)acetamide. Alternatively, the amide bond itself can be cleaved through nucleophilic acyl substitution, yielding 4-chloroaniline and 2-hydroxyacetic acid.

  • Under acidic conditions (pH < 7): The amide oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to the cleavage of the amide bond, producing 4-chloroaniline and chloroacetic acid.[2]

Troubleshooting Steps:

  • Measure the pH of your stock solution: Even seemingly neutral water can have a pH that influences stability.

  • Buffer your solution: Prepare your stock and working solutions in a buffered system at a pH where this compound exhibits maximum stability (typically in the mid-range acidic pH, but this needs to be determined experimentally).

  • Control the temperature: Hydrolysis rates are temperature-dependent. Store your solutions at a consistent, cool temperature (e.g., 4°C) to slow down degradation.

  • Consider non-aqueous solvents for stock solutions: If permissible for your experimental design, dissolving the compound in a non-aqueous, aprotic solvent like acetonitrile or DMSO for long-term storage can prevent hydrolysis.

Question 2: I am performing a photostability study, and I see more degradation products than expected, even in my dark control sample. How can I differentiate between photodegradation and other degradation pathways?

Answer: This is a common issue where thermal degradation or hydrolysis occurs concurrently with photodegradation. To isolate the effects of light, it is essential to have proper controls and to carefully manage the experimental conditions.

Causality Explained: Photostability chambers can generate heat, which can accelerate thermal degradation and hydrolysis. If your "dark control" is not maintained at the same temperature as your light-exposed sample, you may be misinterpreting thermal degradation as a baseline instability.

Troubleshooting Steps:

  • Use a temperature-controlled photostability chamber: This is crucial to minimize the influence of heat.

  • Proper Dark Control: Your dark control should be wrapped in a light-impermeable material (like aluminum foil) and placed inside the photostability chamber alongside the samples being irradiated. This ensures it is exposed to the same temperature conditions.

  • Conduct a separate thermal degradation study: Expose your sample to the same temperature as the photostability chamber, but in the complete absence of light. This will help you quantify the contribution of thermal degradation.

  • Analyze samples at multiple time points: This will help you establish the degradation kinetics for both light-exposed and dark control samples, allowing you to subtract the thermal degradation from the total degradation observed in the light-exposed samples.

Question 3: In my microbial degradation study, I am not observing any significant degradation of this compound. What could be the reason?

Answer: The absence of microbial degradation can be due to several factors, including the choice of microbial culture, inappropriate experimental conditions, or the toxicity of the compound at the tested concentration.

Causality Explained: Microbial degradation of chloroacetamides is a specific process that requires microorganisms with the necessary enzymatic machinery.[3][4] The degradation can occur under both aerobic and anaerobic conditions, but the pathways and the microbial communities involved are different.

  • Aerobic Degradation: Often initiated by N/C-dealkylation or hydroxylation of the aromatic ring.[3][4]

  • Anaerobic Degradation: Typically begins with reductive dechlorination.[3][4]

Troubleshooting Steps:

  • Source of Inoculum: Ensure your microbial source (e.g., activated sludge, soil sample) has a high likelihood of containing organisms capable of degrading chloroacetamides. Consider using a consortium known to degrade similar compounds.

  • Acclimation Period: The microbial community may require an acclimation period to induce the expression of the necessary enzymes. This can be achieved by gradually exposing the culture to increasing concentrations of the target compound.

  • Toxicity: High concentrations of this compound may be toxic to the microorganisms. Perform a dose-response study to determine the optimal concentration for degradation without inhibiting microbial activity.

  • Nutrient and Oxygen Levels: Ensure the growth medium contains the necessary nutrients for microbial activity. For aerobic studies, ensure adequate aeration. For anaerobic studies, maintain strict anaerobic conditions.

  • pH and Temperature: Maintain the pH and temperature of the culture within the optimal range for the microbial consortium.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation products of this compound under hydrolytic conditions?

A1: Based on the known degradation pathways of chloroacetamides, the primary degradation products from hydrolysis are expected to be:

  • 2-hydroxy-N-(4-chlorophenyl)acetamide: Formed via SN2 substitution of the chlorine atom by a hydroxyl group.

  • 4-chloroaniline: Resulting from the cleavage of the amide bond.

  • Chloroacetic acid: Also a product of amide bond cleavage.

Q2: How can I confirm the identity of the degradation products?

A2: The most effective way to identify unknown degradation products is to use a combination of chromatographic separation and mass spectrometry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for separating the degradation products from the parent compound and then determining their molecular weights and fragmentation patterns. This information can be used to propose structures for the degradants.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy can be used to definitively elucidate its structure.

Q3: What are the typical conditions for a forced degradation study?

A3: Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][6] Typical conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[6]

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[6]

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposing the solid or solution to dry heat (e.g., 80°C).

  • Photodegradation: Exposing the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

Q4: My mass balance in the degradation study is significantly less than 100%. What are the possible reasons?

A4: A poor mass balance can indicate several issues in your experimental or analytical methodology.

  • Formation of Non-Chromophoric Degradants: Some degradation pathways may produce products that do not have a UV chromophore and are therefore not detected by a UV detector. Using a more universal detector like a mass spectrometer or a charged aerosol detector can help identify these compounds.

  • Formation of Volatile Degradants: Volatile degradation products may be lost during sample preparation or analysis. Consider using headspace gas chromatography (GC) if volatile products are suspected.

  • Adsorption to Container: The parent compound or its degradants may adsorb to the surface of the storage container. Using silanized glass vials or polypropylene containers can minimize this issue.

  • Incomplete Elution from HPLC Column: Highly polar or non-polar degradation products may not elute from the HPLC column under the current chromatographic conditions. A gradient elution method covering a wider polarity range is recommended.

IV. Experimental Protocols & Data Presentation

Protocol 1: Forced Hydrolytic Degradation Study
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Preparation of Stressed Samples:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate the prepared solutions at 60°C. Place control samples (stock solution diluted with the initial solvent) under the same conditions.

  • Sample Analysis: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before injection into the analytical system. Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Analysis: Calculate the percentage of remaining this compound and the formation of degradation products at each time point.

Hypothetical Stability Data Summary
Stress ConditionTemperature (°C)% Degradation (Hypothetical)Major Degradation Product (Hypothetical)
0.1 M HCl6018%4-chloroaniline, Chloroacetic acid
0.1 M NaOH6055%2-hydroxy-N-(4-chlorophenyl)acetamide
Purified Water605%2-hydroxy-N-(4-chlorophenyl)acetamide
3% H₂O₂2512%Oxidized aromatic ring products
Photolytic2530%Dechlorinated and hydroxylated products

V. Visualization of Degradation Pathways

Hydrolytic Degradation Pathways

Hydrolytic_Degradation Parent This compound Product_OH 2-hydroxy-N-(4-chlorophenyl)acetamide Parent->Product_OH Basic Hydrolysis (SN2) Product_Aniline 4-chloroaniline Parent->Product_Aniline Acidic/Basic Hydrolysis (Amide Cleavage) Product_Acid Chloroacetic acid Parent->Product_Acid Acidic/Basic Hydrolysis (Amide Cleavage)

Caption: Proposed hydrolytic degradation pathways of this compound.

General Microbial Degradation Pathways

Microbial_Degradation cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation Aerobic_Start This compound Aerobic_Intermediate1 N/C-Dealkylation or Ring Hydroxylation Aerobic_Start->Aerobic_Intermediate1 Aerobic_Intermediate2 Ring Cleavage Aerobic_Intermediate1->Aerobic_Intermediate2 Aerobic_End Mineralization (CO2, H2O, Cl-) Aerobic_Intermediate2->Aerobic_End Anaerobic_Start This compound Anaerobic_Intermediate1 Reductive Dechlorination Anaerobic_Start->Anaerobic_Intermediate1 Anaerobic_Intermediate2 Further Degradation Anaerobic_Intermediate1->Anaerobic_Intermediate2 Anaerobic_End Mineralization (CH4, CO2) Anaerobic_Intermediate2->Anaerobic_End

Caption: Generalized microbial degradation pathways for chloroacetamides.

VI. References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Li, Y., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research, 229, 115918. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Jain, R., & Gupta, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 295-302. [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Zimmerman, L. R., Schneider, R. J., & Thurman, E. M. (2002). Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water. In American Chemical Society, ACS Symposium Series (Vol. 822, pp. 28-43). [Link]

  • Waters Corporation. (2007). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]

  • Li, Y., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. [Link]

  • Bessac, F., & Weeks, D. L. (2008). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 56(16), 7248–7255. [Link]

  • Singh, R., & Kumar, R. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 200-210. [Link]

  • M. S. R. Naidu, et al. (2022). APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS. International Journal of Creative Research Thoughts, 10(10). [Link]

  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(7), x241015. [Link]

  • Havel, J., & Reineke, W. (1993). Microbial degradation of chlorinated acetophenones. Applied and Environmental Microbiology, 59(8), 2706–2712. [Link]

  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]

  • Zhang, X., et al. (2008). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408. [Link]

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]

  • Chen, S., et al. (2020). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. AMB Express, 10(1), 162. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Patel, K., & Li, S. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703–708. [Link]

  • Caron Scientific. (n.d.). Finding Peaceable Photostability. [Link]

  • Chen, Y., et al. (2024). Current insights into environmental acetochlor toxicity and remediation strategies. Journal of Hazardous Materials, 465, 133282. [Link]

  • IAGIM. (n.d.). Photostability. [Link]

  • Kharoune, L., et al. (2002). Aerobic degradation of 2,4,6-trichlorophenol by a microbial consortium. Applied Microbiology and Biotechnology, 59(1), 112–117. [Link]

  • Fiveable. (n.d.). Significant Protein Degradation Pathways to Know for Proteomics. [Link]

  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Boyd, S. A., & Shelton, D. R. (1984). Anaerobic biodegradation of chlorophenols in fresh and acclimated sludge. Applied and Environmental Microbiology, 47(2), 272–277. [Link]

  • Van derheyden, V., et al. (2024). Niche-specification of aerobic 2,4-dichlorophenoxyacetic acid biodegradation by tfd-carrying bacteria in the rice paddy ecosystem. FEMS Microbiology Ecology, 100(1), fiae001. [Link]

  • Carlier, J., et al. (2022). New Insights into the Degradation Path of Deltamethrin. Molecules, 27(19), 6549. [Link]

  • Vargo, J. D. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. Current Topic: Optimization and Troubleshooting for the Acylation of 4-Chloroaniline. Ticket ID: SC-2024-CPA Assigned Specialist: Senior Application Scientist, Process Development Group.

Executive Summary

The synthesis of 2-chloro-N-(4-chlorophenyl)acetamide (also known as


-(4-chlorophenyl)-2-chloroacetamide or 4'-chloro-2-chloroacetanilide) is a classic nucleophilic acyl substitution. While straightforward on a milligram scale, multi-kilogram scale-up introduces critical engineering challenges: exothermic runaway , slurry mixing failures , and persistent color impurities  derived from oxidation of the starting aniline.

This guide moves beyond standard literature protocols to address the physics and kinetics of failure during scale-up.

Compound Profile
PropertyDataCritical Note
CAS 3289-75-6
MW 204.05 g/mol
Melting Point 168–173 °CHigh MP facilitates isolation by crystallization.[1]
Solubility Low in Water; High in Acetone, EtOH, hot Toluene."Crash-out" isolation is the preferred purification method.
Reaction Type Acylation (Schotten-Baumann or Anhydrous)Highly exothermic; rate-limited by mixing at scale.

Module 1: Reaction Engineering & Thermodynamics

The Core Challenge: The reaction between 4-chloroaniline and chloroacetyl chloride is rapid and highly exothermic. At scale, the heat generation rate (


) often exceeds the cooling capacity (

), leading to localized hot spots, impurity formation (di-acylation), and solvent boiling.
Protocol A: Anhydrous Route (Recommended for Scale)

Preferred for moisture-sensitive reagents and easier solvent recovery.

Reagents:

  • 4-Chloroaniline (1.0 equiv)

  • Chloroacetyl chloride (1.1–1.2 equiv)

  • Solvent: Toluene (preferred) or DCM.

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).

Step-by-Step Workflow:

  • Charge & Dissolution: Charge reactor with 4-chloroaniline and Toluene (10-15 volumes). Stir until fully dissolved.

    • Why Toluene? Higher boiling point than DCM provides a safety buffer; product is less soluble in cold toluene, aiding crystallization yield.

  • Base Addition: Add

    
     (1.5 equiv). The mixture will be a slurry.
    
  • Cooling: Chill the jacket to 0–5 °C. Ensure internal temperature reaches <10 °C before proceeding.

  • Controlled Addition (The Critical Step): Add Chloroacetyl chloride dropwise/via metering pump.

    • Control Parameter: Maintain internal temperature

      
       °C.
      
    • Warning: If using

      
      , thick salts (
      
      
      
      ) will precipitate immediately. Ensure high-torque stirring is active.
  • Aging: Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

  • Quench: Add water (5 volumes) to dissolve inorganic salts.

  • Isolation: Filter the precipitated solid (product). Wash with water (to remove salts) and cold toluene (to remove unreacted aniline).

Troubleshooting Guide: Reaction Phase

Q: The reactor stirrer stopped/seized during addition. What happened? A: You encountered "Solidification Lock." The product (MP ~170°C) and byproduct salts are insoluble in the reaction solvent.

  • Fix: Increase solvent volume to 15-20 volumes relative to the starting aniline.

  • Immediate Remedy: Add more solvent immediately to restore mobility. Do not heat significantly while unreacted acid chloride is present.

Q: The reaction mixture is smoking/fuming. A: This is HCl gas evolution, likely because the base trap is saturated or the base addition was skipped.

  • Fix: Ensure the scrubber system is active. In the absence of base (reflux method), the HCl gas must be actively scrubbed into a NaOH trap.

Q: HPLC shows ~5% starting material (4-chloroaniline) that won't react, even with more acid chloride. A: Hydrolysis Competition. Your solvent or reagents are "wet." Chloroacetyl chloride hydrolyzes to chloroacetic acid faster than it reacts with the aniline in the presence of water.

  • Fix: Dry the solvent (KF < 0.1%) before use. Use a fresh bottle of chloroacetyl chloride.

Module 2: Impurity Management & Color Control

The Core Challenge: 4-Chloroaniline is prone to oxidation, turning pink/purple/brown. Even trace amounts (ppm levels) can discolor the final white product, leading to QC failure.

Purification Logic

The product is an amide (neutral/weakly acidic), while the impurity is an amine (basic). We exploit this


 difference.

Protocol:

  • Acid Wash: If the isolated solid is off-white/pink, reslurry it in dilute HCl (1M).

    • Mechanism:[2][3][4] This protonates residual 4-chloroaniline into the water-soluble hydrochloride salt (

      
      ). The amide product remains insoluble.
      
  • Filtration: Filter the slurry. The color (impurity) leaves in the filtrate.

  • Final Wash: Wash the cake with water until pH is neutral (to remove trapped HCl) and then with cold ethanol (to dry).

Visualizing the Process Logic

SynthesisWorkflow Start Start: 4-Chloroaniline Dissolve Dissolve in Toluene Add Base (K2CO3) Start->Dissolve Cool Cool to <10°C Dissolve->Cool Add Add Chloroacetyl Chloride (Controlled Rate) Cool->Add Exotherm Risk React Reaction Slurry (Product Precipitates) Add->React Check IPC: Check Completion React->Check Check->Add Incomplete (>1% SM) Quench Quench with Water (Dissolve Salts) Check->Quench Complete Filter Filtration Quench->Filter ColorCheck Is Cake White? Filter->ColorCheck AcidWash Reslurry in 1M HCl (Removes Aniline) ColorCheck->AcidWash No (Pink/Purple) FinalWash Wash: Water -> Cold EtOH ColorCheck->FinalWash Yes AcidWash->Filter Dry Dry at 50°C FinalWash->Dry

Caption: Process flow diagram illustrating the critical path for synthesis and impurity removal (Acid Wash loop).

Module 3: Safety & Handling FAQs

Critical Safety Data
HazardSourceMitigation
Lachrymator Chloroacetyl ChlorideUse only in a fume hood. Do not transport open containers. Have diphoterine or eyewash station immediately available.
Toxicity 4-ChloroanilineToxic by inhalation/skin contact. Possible carcinogen. Wear double nitrile gloves and Tyvek sleeves.
Corrosive Gas HCl (Byproduct)Use a caustic scrubber (NaOH solution) on the reactor vent line.
Frequently Asked Questions (FAQs)

Q: Can I use water as the solvent (Schotten-Baumann conditions)? A: Yes, but with caveats.

  • Pros: Green solvent, good heat capacity.

  • Cons: Chloroacetyl chloride hydrolyzes rapidly. You must use a large excess (1.5–2.0 equiv) and keep the temperature very low (

    
    ) to favor amidation over hydrolysis. Drying the final product is harder due to water retention in the crystal lattice.
    

Q: My product has a melting point of 140°C (Literature is ~170°C). Why? A: This indicates significant contamination.[5]

  • Suspect 1:Chloroacetic acid. (Did you wash the cake with water thoroughly?)

  • Suspect 2:4-Chloroaniline. (Did you perform the acid wash?)

  • Suspect 3:Solvent inclusion. Toluene solvates can depress MP. Dry under vacuum at 60°C for 12+ hours.

Q: Is the alpha-chlorine atom stable during drying? A: Generally, yes. The alpha-chloro amide is stable up to its melting point. However, avoid drying above 80°C in the presence of residual base, as this can induce intermolecular alkylation (polymerization) or hydrolysis. Recommended drying: 50–60°C under vacuum .

References

  • BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10871, N-(4-Chlorophenyl)acetamide. Retrieved from

  • Sigma-Aldrich. (n.d.). 4′-Chloroacetanilide Product Specification & MSDS. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ChemicalBook. (2023).[5] Chloroacetyl chloride: Applications in synthesis and toxicology. Retrieved from

Sources

column chromatography techniques for 2-chloro-N-(4-chlorophenyl)acetamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-N-(4-chlorophenyl)acetamide

Welcome to the Purification Support Hub. This guide addresses the isolation of this compound (CAS: 539-03-7), a key intermediate in the synthesis of fungicides and pharmaceutical acetanilides. While recrystallization is often the primary purification method for this solid (mp ~170°C), column chromatography becomes essential when high-purity standards are required for biological assays or when the crude mixture contains complex byproducts (e.g., bis-acylated species or isomeric impurities) that co-crystallize with the product.

This interface is designed to troubleshoot specific chromatographic challenges, moving beyond basic protocols to address the mechanistics of separation.

Phase 1: Method Development & Optimization

Q: What is the optimal mobile phase for separating the amide from unreacted 4-chloroaniline?

A: The separation relies on exploiting the polarity difference between the amine donor (4-chloroaniline) and the amide acceptor.

  • Recommended System: Hexane : Ethyl Acetate (Hex:EtOAc) .

  • Starting Gradient: 90:10 Hex:EtOAc

    
     60:40 Hex:EtOAc.
    
  • Mechanistic Insight: this compound is moderately polar due to the amide carbonyl. The starting material, 4-chloroaniline, is less polar but can exhibit "tailing" or streaking on silica due to H-bonding with silanol groups.

    • Observation: The aniline typically elutes before the amide in non-acidic systems, but if the silica is highly active, the aniline may streak and co-elute.

    • Alternative: If co-elution occurs, switch to Dichloromethane (DCM) : Methanol (99:1) . The selectivity of DCM often resolves acetanilides from anilines better than Hex/EtOAc.

Q: My TLC shows a spot at the baseline that won't move. What is it?

A: This is likely Chloroacetic acid (from the hydrolysis of excess chloroacetyl chloride) or Hydrochloride salts (4-chloroaniline·HCl).

  • Action: These impurities are highly polar and will stick to the top of the silica column. They generally do not contaminate the eluted fractions unless you push the polarity to >10% Methanol.

  • Pre-treatment: To extend column life, perform an aqueous workup (saturated NaHCO

    
     wash) on your crude reaction mixture before loading the column to remove these acidic species.
    
Q: How do I visualize the compounds? Iodine or UV?

A: UV at 254 nm is superior and sufficient.

  • Reasoning: Both the 4-chlorophenyl ring and the amide bond provide strong UV absorption.

  • Secondary Stain: If you suspect non-UV active aliphatic impurities (rare in this synthesis), use KMnO

    
      (oxidizes the amine/amide) or Hanessian’s Stain  (molybdate).
    

Phase 2: Column Loading & Execution

Q: The crude solid is poorly soluble in Hexane. How should I load the column?

A: Solid (Dry) Loading is mandatory for this compound.

  • The Problem: The compound is soluble in EtOAc and DCM but insoluble in Hexane. Liquid loading with a strong solvent (like DCM) into a Hexane-equilibrated column causes the compound to precipitate instantly upon contact with the mobile phase, leading to band broadening and clogged frits.

  • The Protocol:

    • Dissolve the crude mixture in a minimal amount of Acetone or DCM.

    • Add silica gel (ratio 1:2 crude:silica by weight).

    • Evaporate the solvent under vacuum (Rotavap) until you have a free-flowing powder.

    • Load this powder carefully on top of the packed column.

Q: I am observing "tailing" of the product peak. Is the amide decomposing?

A: Decomposition is unlikely (chloroacetanilides are stable on silica). Tailing is usually caused by:

  • Overloading: The amide carbonyl interacts strongly with silica. If the mass load >1% of the silica mass, the sites saturate.

  • Silanol Interactions: The amide nitrogen can H-bond with acidic silanols.

  • Fix: If tailing compromises purity, flush the column with 1% Triethylamine (TEA) in Hexane before loading, or simply run the column with a steeper gradient to sharpen the peak.

Phase 3: Troubleshooting Specific Scenarios

Q: I isolated the product, but the NMR shows a doublet of doublets in the aromatic region that shouldn't be there.

A: You likely have Bis-acylation (N,N-bis(2-chloroacetyl)-4-chloroaniline).

  • Cause: Use of large excess of chloroacetyl chloride or high reaction temperatures.

  • Separation: The bis-acylated byproduct is less polar than the desired mono-amide (no N-H hydrogen bond donor). It will elute earlier (higher Rf).

  • Strategy: Collect the earlier fractions conservatively. Do not combine the "front" of the main peak with the preceding fractions.

Q: The column stopped flowing. Did the compound crash out?

A: Yes, this is a common issue with acetanilides.

  • Diagnosis: High concentrations of the amide in the mobile phase can exceed solubility limits, especially in the cool environment of a solvent evaporating tip.

  • Immediate Fix: Add a small volume of pure Ethyl Acetate or DCM to the top of the column to redissolve the plug. Increase the polarity of the mobile phase immediately to elute the compound faster (diluting it).

Experimental Protocol: Purification Workflow

The following protocol assumes a crude mixture (~1.0 g) obtained from the reaction of 4-chloroaniline with chloroacetyl chloride.

Step 1: Sample Preparation (Dry Load)

  • Dissolve 1.0 g of crude solid in 5 mL of Dichloromethane (DCM).

  • Add 2.0 g of Silica Gel (230-400 mesh).

  • Rotary evaporate to dryness (

    
    C, <20 mbar) until a fine, free-flowing powder remains.
    

Step 2: Column Packing

  • Stationary Phase: 40 g Silica Gel (40:1 silica:crude ratio).

  • Column Diameter: 2.5 cm - 3.0 cm.

  • Slurry Solvent: 90:10 Hexane:EtOAc.

  • Pack the column and ensure ~5 cm of solvent head above the sand layer.

Step 3: Elution Gradient

Volume (CV)* Solvent System (Hex:EtOAc) Target Elution
0 - 2 CV 90:10 Non-polar impurities (Bis-acylated)
2 - 5 CV 80:20 4-Chloroaniline (if present)
5 - 12 CV 70:30 Product (this compound)

| >12 CV | 50:50 | Flush (Polar baseline impurities) |

*CV = Column Volume

Step 4: Fraction Analysis

  • Spot fractions on TLC plates.

  • Visualize under UV (254 nm).[1]

  • The Product Rf should be ~0.35 in 70:30 Hex:EtOAc.

Visualization: Purification Logic Flow

PurificationWorkflow Start Crude Reaction Mixture (Solid) SolubilityCheck Solubility Check (Hexane vs EtOAc) Start->SolubilityCheck DecisionLoad Decision: Loading Method SolubilityCheck->DecisionLoad Insoluble in Hexane? DryLoad Dry Load: Adsorb on Silica (Recommended) DecisionLoad->DryLoad Yes (Standard) WetLoad Wet Load: Dissolve in Min. Solvent DecisionLoad->WetLoad No (Risky) ColumnRun Run Column Gradient (Hex -> EtOAc) DryLoad->ColumnRun WetLoad->ColumnRun Fract1 Fraction 1 (High Rf): Bis-acylated Byproducts ColumnRun->Fract1 0-10% EtOAc Fract2 Fraction 2 (Mid Rf): Unreacted 4-Chloroaniline ColumnRun->Fract2 10-20% EtOAc Fract3 Fraction 3 (Target Rf): This compound ColumnRun->Fract3 20-40% EtOAc Fract4 Baseline (Low Rf): Acids & Salts ColumnRun->Fract4 >50% EtOAc

Caption: Logical workflow for the chromatographic separation of this compound, highlighting the critical decision point for dry loading based on solubility properties.

Data Summary: Physicochemical Properties

PropertyValueRelevance to Chromatography
Molecular Formula C

H

Cl

NO
Moderate molecular weight (204.05 g/mol ).[1]
Melting Point 168 - 173 °CSolid at RT; risk of precipitation in column.
Solubility (Water) LowAqueous workup effectively removes salts/acids.
Solubility (EtOAc) HighGood component of mobile phase.
Solubility (Hexane) NegligibleRequires gradient elution; do not load in Hexane.
pKa (Amide NH) ~14-15Non-ionizable on silica; no buffer needed.
pKa (Aniline Impurity) ~4.0Weak base; may streak without rapid elution.

References

  • Synthesis and Crystallization of 2-chloro-N-(4-hydroxyphenyl)acetamide. (Analogous chloroacetamide synthesis and purification). National Institutes of Health (PMC). Available at: [Link]

  • Separation of Chloroacetamide on Newcrom R1 HPLC column. (Chromatographic behavior of chloroacetamides). SIELC Technologies. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. (General protocols for solid loading and troubleshooting). Chrom Tech, Inc.. Available at: [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC of 2-chloro-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Workflow: The Tailing Decision Tree

Before altering your method, use this diagnostic logic to isolate the root cause. This workflow distinguishes between chemical interactions (silanols) and physical effects (column overload/solvent mismatch).[1]

TroubleshootingWorkflow Start Start: Peak Tailing Observed (Asymmetry > 1.5) CheckSolvent Step 1: Check Sample Diluent Is sample dissolved in 100% Strong Solvent? Start->CheckSolvent SolventIssue Cause: 'Strong Solvent Effect' Precipitation/Washout CheckSolvent->SolventIssue Yes CheckPH Step 2: Check Mobile Phase pH Is pH > 4.0? CheckSolvent->CheckPH No FixSolvent Fix: Match Diluent to Initial Mobile Phase (e.g., 50:50 ACN:Buffer) SolventIssue->FixSolvent PHIssue Cause: Silanol Ionization (Si-O⁻) Secondary H-Bonding CheckPH->PHIssue Yes CheckColumn Step 3: Check Column Chemistry Is the column fully end-capped? CheckPH->CheckColumn No FixPH Fix: Lower pH to 2.0 - 3.0 (Suppresses Silanol Activity) PHIssue->FixPH ColumnIssue Cause: Active Silanol Sites Interacting with Amide H CheckColumn->ColumnIssue No FixColumn Fix: Switch to High-Coverage C18 (e.g., Hybrid Particle or BDS) ColumnIssue->FixColumn

Figure 1: Step-by-step diagnostic logic for isolating peak tailing causes.

Mechanistic Insight: Why This Molecule Tails

To resolve the issue, you must understand the molecular behavior of 2-chloro-N-(4-chlorophenyl)acetamide . It is not a simple base like an amine, yet it interacts strongly with stationary phases.

A. The "Alpha-Chloro Amide" Effect

Unlike amines which tail due to ionic interactions (cation exchange), this molecule tails primarily due to Hydrogen Bonding .

  • Structure: The molecule contains an amide group (-NH-CO-) flanked by an electron-withdrawing chlorine on the alpha-carbon.

  • The Consequence: The alpha-chlorine pulls electron density away from the amide nitrogen. This makes the amide proton (N-H) significantly more acidic (a stronger Hydrogen Bond Donor) than in a standard acetamide.

  • The Interaction: This "activated" N-H proton seeks out free silanols (Si-OH) or metal impurities on the silica surface, forming strong hydrogen bonds that drag the peak tail.

B. Hydrophobic Adsorption

The two chlorine atoms (one on the ring, one on the tail) make the molecule highly hydrophobic (LogP ~2.1). If the mobile phase organic content is too low during the isocratic hold, the molecule may adsorb non-specifically to the frit or silica backbone.

Troubleshooting FAQs

Q1: I am using a neutral mobile phase (pH 7). Why is the peak tailing?

Answer: At pH 7, the residual silanols on your silica column are ionized (Si-O⁻). While your analyte is not positively charged (it's a neutral amide), the ionized surface creates a polar environment that disrupts the partitioning of the hydrophobic molecule. More critically, neutral pH does not suppress the activity of trace metals which can chelate the amide oxygen.

  • Solution: Acidify the mobile phase to pH 2.0–3.0 . This protonates the silanols (turning Si-O⁻ back to Si-OH), reducing their activity and preventing secondary interactions.

Q2: My sample is dissolved in 100% Acetonitrile. Is this a problem?

Answer: Yes, this is the #1 cause of "fronting" that looks like tailing. When you inject a hydrophobic solid dissolved in pure strong solvent (ACN) into an aqueous mobile phase, the solvent "slug" travels faster than the analyte. The analyte molecules at the edges of the slug precipitate or interact with the mobile phase chaotically before focusing on the column head.

  • Solution: Dissolve the sample in the mobile phase or a solvent ratio close to it (e.g., 50:50 Water:ACN).

Q3: Which column stationary phase is best?

Answer: You need a "Base Deactivated" (BDS) or "Hybrid" column. Standard Silica C18 columns often have exposed silanols. Because this analyte is a strong Hydrogen Bond donor, it will find those silanols.

  • Recommendation: Use a column with high carbon load (>15%) and exhaustive end-capping (e.g., C18 with TMS end-capping or ethylene-bridged hybrid particles).

Standardized Protocol: The "Gold Standard" Method

This protocol is designed to minimize silanol activity and ensure peak symmetry (As < 1.2).

Reagents & Preparation
ComponentGradePreparation Notes
Water HPLC/Milli-QFiltered through 0.22 µm membrane.
Acetonitrile (ACN) HPLC GradeDo not filter (evaporation changes ratio).
Phosphate Buffer AR Grade20 mM KH₂PO₄, adjusted to pH 2.5 with H₃PO₄.
Diluent -50:50 ACN : Phosphate Buffer (pH 2.5).
Chromatographic Conditions
  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled temperature improves reproducibility).

  • Detection: UV @ 240 nm (Amide absorption band).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0 6040Initial Hold
10.0 2080Elution Ramp
12.0 2080Wash
12.1 6040Re-equilibration
18.0 6040End
Critical Success Factors
  • Buffer Choice: Phosphate is preferred over Formate/Acetate for UV detection at low wavelengths and provides better silanol suppression. Note: If using LC-MS, switch to 0.1% Formic Acid.

  • Injection Volume: Keep low (5-10 µL) to prevent column overload.

References

  • Mechanism of Amide-Silanol Interactions Restek Corporation. "LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do?"

  • Crystal Structure & Hydrogen Bonding of this compound Ma, D.-S., et al. (2011).[4][5] "2-(4-Chlorophenyl)acetamide" (Acta Crystallographica Section E).[4] Demonstrates the strong N-H...O hydrogen bonding network.[5]

  • USP General Chapter <621> Chromatography United States Pharmacopeia. Guidelines on system suitability and peak asymmetry calculations.

  • Chemical Properties & pKa Data PubChem Database. "this compound (CID 10871)."

Sources

Technical Support Center: Impurity Profiling for 2-Chloro-N-(4-Chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IMP-204-CL Status: Open Topic: Characterization of Unexpected Side Products (CAS: 3289-75-6) Assigned Specialist: Dr. A. Voss, Senior Application Scientist

Executive Summary

You are likely encountering spectral anomalies during the synthesis of 2-chloro-N-(4-chlorophenyl)acetamide (also known as 2,4'-dichloroacetanilide). While the primary reaction (acylation of 4-chloroaniline with chloroacetyl chloride) appears straightforward, the bifunctional nature of the reagents often leads to "silent" side reactions that standard HPLC methods may co-elute.

This guide addresses the three most common "unexpected" impurities:

  • The "Self-Alkylated" Dimer (Secondary amine formation).

  • The "Over-Acylated" Imide (Di-acylation).

  • The "Hydrolytic" Artifact (Hydroxyl substitution).

Part 1: Rapid Diagnostic Flowchart

Use this logic tree to identify your specific impurity based on observed spectral data.

DiagnosticFlow Start Start: Observed Anomaly MassSpec Check LC-MS Data Start->MassSpec MassHigh M+ > 204 Da? MassSpec->MassHigh Higher MW MassLow M+ < 204 Da? MassSpec->MassLow Lower MW Check280 Mass ~280 Da? (M+76) MassHigh->Check280 Check185 Mass ~185 Da? (M-19) MassLow->Check185 Check295 Mass ~295 Da? (M+91) Check280->Check295 No DiAcyl IMPURITY A: N,N-bis(chloroacetyl) (Di-acylation) Check280->DiAcyl Yes Dimer IMPURITY B: Linear Dimer (N-Alkylation) Check295->Dimer Yes Hydroxy IMPURITY C: 2-Hydroxy Derivative (Hydrolysis) Check185->Hydroxy Yes

Figure 1: Diagnostic logic for identifying impurities based on molecular weight shifts relative to the target product (MW 204).

Part 2: Detailed Impurity Characterization
Impurity A: The "Over-Acylated" Imide
  • Chemical Name: N,N-bis(2-chloroacetyl)-4-chloroaniline

  • Observed Mass: ~280 Da

  • The Issue: Users often assume the amide nitrogen is non-nucleophilic due to resonance withdrawal. However, in the presence of excess chloroacetyl chloride or strong bases (like NaH or excess TEA) and heat, the amide nitrogen attacks a second equivalent of acid chloride.

  • Spectral Signature (IR/NMR):

    • IR: Look for two carbonyl stretches or a split carbonyl band (imide character) shifted to higher frequencies (~1700–1740 cm⁻¹) compared to the amide.

    • 1H NMR: The amide N-H proton (typically ~10 ppm) will be absent . The methylene (-CH2-) protons will integrate to 4H instead of 2H.

Impurity B: The "Self-Alkylated" Dimer (Most Common)
  • Chemical Name: 2-((4-chlorophenyl)amino)-N-(4-chlorophenyl)acetamide

  • Observed Mass: ~295 Da

  • The Issue: This is the most chemically interesting side product. Your product contains an electrophilic

    
    -chloro group. If you have excess 4-chloroaniline  remaining, it acts as a nucleophile and displaces the chloride from your product. This is a classic S_N2 reaction occurring after the initial amide formation.
    
  • Mechanism:

    
    
    
  • Troubleshooting:

    • This occurs frequently when the reaction is stirred too long at room temperature or if the acid chloride is added too slowly without cooling.

Impurity C: The Hydrolytic Artifact
  • Chemical Name: 2-hydroxy-N-(4-chlorophenyl)acetamide

  • Observed Mass: ~186 Da

  • The Issue: The C-Cl bond is susceptible to hydrolysis, especially if the reaction quench involves basic water (e.g., NaHCO3 wash) and is left to stand. The Chlorine is replaced by a Hydroxyl group.

  • Prevention: Perform aqueous washes quickly and with cold buffers. Dry the organic layer immediately with MgSO4.

Part 3: Mechanistic Pathways

The following diagram illustrates how the starting materials diverge into the target product versus the unexpected side products.

ReactionPathways Aniline 4-Chloroaniline (Nucleophile) Target TARGET PRODUCT This compound (MW 204) Aniline->Target + AcylCl (1 eq) AcylCl Chloroacetyl Chloride (Electrophile) AcylCl->Target Dimer IMPURITY B (Dimer) (MW 295) Target->Dimer + Excess Aniline (S_N2 Displacement) DiAcyl IMPURITY A (Imide) (MW 280) Target->DiAcyl + Excess AcylCl (Over-acylation) Hydroxy IMPURITY C (Hydroxy) (MW 186) Target->Hydroxy + H2O / OH- (Hydrolysis)

Figure 2: Reaction network showing the divergence of starting materials into target and impurity pathways.

Part 4: Analytical Protocols

To definitively separate these species, standard C18 gradients often fail because the Dimer and Target have similar lipophilicities. Use the following optimized method.

Table 1: Recommended HPLC Conditions for Impurity Separation

ParameterSettingRationale
Column Phenyl-Hexyl or C18 (End-capped)Phenyl-hexyl provides better pi-pi selectivity for the aromatic dimer.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the aniline, sharpening peaks.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks than MeOH for chlorinated aromatics.
Gradient 5% B to 95% B over 20 minSlow gradient required to resolve the Dimer from the Target.
Detection UV @ 254 nmThe aromatic rings absorb strongly here; 210 nm may show solvent noise.
Flow Rate 1.0 mL/minStandard flow.
Part 5: Frequently Asked Questions (FAQs)

Q1: I see a spot on TLC that doesn't move (Baseline) in 20% EtOAc/Hexane. What is it? A: This is likely the hydrochloride salt of unreacted 4-chloroaniline . Even if you used a base like TEA, the salt can precipitate. Alternatively, it could be the dimer (Impurity B), which is more polar than the target product due to the secondary amine. Try eluting with 5% MeOH in DCM.

Q2: My product yield is >100%. Why? A: You likely have Impurity A (Di-acylation) . Because the di-acylated product adds significant mass (an extra chloroacetyl group), it inflates the gravimetric yield. Check your proton NMR for the integration of the methylene protons.

Q3: Can I remove the Dimer (Impurity B) by recrystallization? A: Yes. The target acetamide crystallizes well from ethanol/water or toluene . The dimer is often more soluble in ethanol or less soluble in toluene depending on concentration. A hot filtration in toluene is often effective: the target dissolves, while the more polar dimer/salts may remain undissolved or precipitate first upon cooling.

Q4: Is the reaction sensitive to water? A: Extremely. Chloroacetyl chloride hydrolyzes violently to chloroacetic acid. If your solvent (DCM/THF) is wet, you will generate HCl gas and Chloroacetic acid. The latter is difficult to remove and will not appear clearly on UV-HPLC but will show up in NMR (singlet at ~4.1 ppm).

References
  • BenchChem. (2025).[1] this compound | 3289-75-6.[2][3] Retrieved from

  • Singh, R., et al. (2017).[4] "A facile amidation of chloroacetyl chloride using DBU."[4][5] International Journal of ChemTech Research, 10(3), 365-372.[4] (Demonstrates DBU protocols and yield optimization to minimize side reactions).

  • Ma, D. S., et al. (2011).[6] "2-(4-Chlorophenyl)acetamide."[2][3][7][8] Acta Crystallographica Section E, E67, o3237. (Crystal structure data for structural verification).

  • National Institutes of Health (NIH). (2022). "Design, synthesis, and computational studies of phenylacetamides." PubMed Central. (General synthesis conditions for N-substituted acetamides).
  • TCI Chemicals. (n.d.). This compound Safety Data Sheet. Retrieved from

Sources

Validation & Comparative

comparing antifungal activity of 2-chloro-N-(4-chlorophenyl)acetamide with fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison between the established azole antifungal Fluconazole and the chloroacetamide derivative 2-chloro-N-(4-chlorophenyl)acetamide (referred to herein as 2-C-4-CPA ).

While Fluconazole remains the clinical gold standard for susceptible Candida and Cryptococcus infections, the emergence of azole-resistant strains (e.g., C. auris, resistant C. albicans) necessitates the evaluation of non-azole alternatives. 2-C-4-CPA represents a distinct chemical class (alpha-chloroacetanilides) that exhibits fungicidal activity through mechanisms independent of the ergosterol pathway, offering a potential solution for overcoming multidrug resistance (MDR).

Part 1: Chemical & Mechanistic Profile

Structural Pharmacology

The fundamental difference in efficacy between these two agents stems from their distinct electrophilic and lipophilic properties.

  • Fluconazole: A triazole alcohol. It relies on the coordination of its triazole nitrogen to the heme iron of the fungal enzyme. It is highly polar and water-soluble, facilitating systemic distribution but limiting penetration into dense lipid biofilms.

  • 2-C-4-CPA: An

    
    -chloroacetamide with a para-chlorophenyl substitution.
    
    • The

      
      -chloro ketone:  This moiety acts as an electrophile, capable of alkylating nucleophilic residues (specifically sulfhydryl -SH groups) on fungal enzymes.
      
    • The p-chlorophenyl ring: The addition of the chlorine atom at the para position (compared to the unsubstituted phenylacetamide) significantly increases lipophilicity (LogP). This enhances the molecule's ability to penetrate the fungal cell wall and plasma membrane, a critical factor for intracellular target engagement.

Mechanism of Action (MOA) Comparison

Fluconazole (Fungistatic): Fluconazole inhibits Lanosterol 14


-demethylase (CYP51) . This enzyme is responsible for converting lanosterol to ergosterol. Inhibition leads to the accumulation of toxic methylated sterols and depletion of ergosterol, compromising membrane integrity. Limitation: It does not actively kill non-dividing cells (fungistatic) and is susceptible to efflux pump upregulation (CDR1/MDR1).

2-C-4-CPA (Fungicidal Potential): Current research indicates a multi-modal mechanism distinct from azoles.

  • Thiol Alkylation: The chloroacetamide group irreversibly alkylates cysteine residues in essential enzymes (e.g., synthases), leading to loss of function.

  • Thymidylate Synthase Inhibition: Evidence suggests inhibition of DNA synthesis pathways, specifically targeting thymidylate synthase, which halts fungal replication.[1]

  • Biofilm Disruption: Unlike Fluconazole, 2-C-4-CPA has demonstrated efficacy against pre-formed biofilms, likely due to its enhanced lipophilicity allowing penetration of the extracellular polymeric substance (EPS).

Pathway Visualization

The following diagram contrasts the specific inhibition points of both compounds.

MOA_Comparison cluster_azole Fluconazole Pathway cluster_acetamide 2-C-4-CPA Pathway Lanosterol Lanosterol CYP51 Enzyme: CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Synthesis Membrane Membrane Integrity Ergosterol->Membrane Maintains Enzymes Nucleophilic Enzymes (Thymidylate Synthase/CoA) Alkylation Irreversible Alkylation (Covalent Bond) Enzymes->Alkylation Targeted by Cl-CH2-CO- DNA_Synth DNA Synthesis Alkylation->DNA_Synth Inhibits CellDeath Cell Death (Fungicidal) DNA_Synth->CellDeath Failure triggers FLC Fluconazole FLC->CYP51 Competitive Inhibition CPA 2-C-4-CPA CPA->Enzymes Covalent Modification

Figure 1: Comparative Mechanism of Action. Fluconazole targets membrane sterol synthesis (CYP51), while 2-C-4-CPA targets intracellular enzymatic machinery via alkylation.

Part 2: Experimental Validation Protocols

To objectively compare these compounds, you must utilize the CLSI M27-A3 Broth Microdilution method. This is the industry standard for establishing Minimum Inhibitory Concentrations (MIC).

Critical Reagents
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate.

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid), pH 7.0. Why? Unbuffered RPMI pH shifts during incubation, altering MICs. MOPS stabilizes pH.

  • Solvent:

    • Fluconazole: Water (soluble).

    • 2-C-4-CPA: DMSO (Dimethyl sulfoxide).[2] Note: Final DMSO concentration in wells must be <1% to avoid solvent toxicity.

Workflow: CLSI M27-A3 Microdilution

This protocol ensures reproducibility.

Protocol_Workflow cluster_controls Required Controls Start Inoculum Prep (0.5 McFarland) Dilution Dilution in RPMI 1640 (Final: 0.5 - 2.5 x 10^3 cells/mL) Start->Dilution PlatePrep Plate Preparation (96-well, U-bottom) Dilution->PlatePrep Add 100µL DrugAdd Add Drugs (Serial 2-fold Dilutions) PlatePrep->DrugAdd Add 100µL (2x conc) Incubation Incubation 35°C for 24-48h DrugAdd->Incubation Readout Visual/Spectrophotometric Readout Incubation->Readout Sterility Media Only Growth Inoculum + Solvent

Figure 2: Step-by-step workflow for CLSI M27-A3 antifungal susceptibility testing.

Step-by-Step Protocol
  • Stock Preparation: Dissolve 2-C-4-CPA in DMSO to create a high-concentration stock (e.g., 1280 µg/mL). Dissolve Fluconazole in sterile water.

  • Dilution Series: Prepare 2x concentrations in RPMI/MOPS.

    • Fluconazole Range: 0.125 – 64 µg/mL.

    • 2-C-4-CPA Range: 4 – 512 µg/mL (Chloroacetamides often require higher mass concentrations due to molecular weight and non-specific binding).

  • Inoculation: Adjust yeast suspension (e.g., C. albicans ATCC 90028) to

    
     CFU/mL, then dilute 1:50, then 1:20 in RPMI to achieve final test concentration of 
    
    
    
    CFU/mL.
  • Combination: Add 100 µL of 2x Drug + 100 µL of Inoculum to wells.

  • Endpoints:

    • MIC50 (Fluconazole): Lowest concentration with prominent growth reduction (50%) compared to control (trailing effect is common).

    • MIC100 (2-C-4-CPA): Lowest concentration with complete inhibition (optically clear).

Part 3: Comparative Performance Analysis

The following data synthesis compares the performance of the 2-C-4-CPA scaffold against Fluconazole, particularly focusing on resistant phenotypes.

Activity Profile (MIC Ranges)
ParameterFluconazole (Standard)2-C-4-CPA (Alternative)Interpretation
Susceptible C. albicans 0.25 – 2.0 µg/mL16 – 64 µg/mLFluconazole is significantly more potent by weight against wild-type strains.
Resistant C. albicans > 64 µg/mL (Resistant)32 – 128 µg/mLCritical Advantage: 2-C-4-CPA retains activity against azole-resistant strains.
Biofilm Eradication Ineffective (SMIC > 1024)Moderate Activity2-C-4-CPA penetrates EPS better due to lipophilicity.
Type of Action Fungistatic (Yeasts)Fungicidal (Potential)2-C-4-CPA alkylation is irreversible, leading to cell death.
Cytotoxicity (CC50) Low (> 200 µg/mL)Moderate (varies)Chloroacetamides can be toxic to mammalian cells; therapeutic index must be monitored.
Interpretation of Results
  • Potency vs. Efficacy: Fluconazole is more potent (lower MIC required) for standard infections. However, 2-C-4-CPA shows superior efficacy in scenarios where the azole target (CYP51) is mutated or bypassed.

  • Resistance Profile: Cross-resistance is unlikely. Strains with upregulated CDR1 efflux pumps (which pump out azoles) may still be susceptible to 2-C-4-CPA unless specific glutathione-S-transferase (GST) upregulation occurs (a mechanism of resistance to alkylating agents).

Part 4: Conclusion & Recommendations

For drug development professionals, This compound represents a promising lead scaffold, not as a direct replacement for Fluconazole in first-line therapy, but as a salvage therapy agent or topical antimycotic .

Key Recommendations:

  • Target Indication: Focus development on azole-resistant Candidiasis or dermatophytosis (where lipophilicity aids skin penetration).

  • Optimization: The 4-chlorophenyl ring is essential for activity. Future SAR (Structure-Activity Relationship) studies should explore substituting the chlorine with other halogens (Fluorine) to modulate metabolic stability while maintaining the lipophilic profile.

  • Toxicity Check: Because the mechanism involves alkylation, rigorous mammalian cytotoxicity testing (e.g., on Vero cells) is required alongside antifungal assays to establish a safe Therapeutic Index (TI).

References

  • Silva, L. et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology. Link

  • Clinical and Laboratory Standards Institute (CLSI).[3][4] (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[3] CLSI.[2][3][4][5][6] Link

  • Ferreira, M. et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide against Aspergillus flavus.[1] PubMed. Link

  • Hamad, A.S. et al. (2020). Microwave-assisted synthesis, structural characterization of amino pyridines... acetamides... and antibacterial activity.[7][8][9][10] Preprints.org. Link

  • Pfaller, M. A., & Diekema, D. J. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Link

Sources

A Comparative Guide to the Validation of Bioassays for Measuring 2-chloro-N-(4-chlorophenyl)acetamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of two distinct bioassay methodologies for the validation and measurement of 2-chloro-N-(4-chlorophenyl)acetamide activity. As a compound with demonstrated antifungal and herbicidal properties, the selection of an appropriate bioassay is critical for researchers, scientists, and drug development professionals engaged in its study.[1][2][3][4] This document offers an in-depth analysis of two primary bioassays: an Antifungal Susceptibility Test using broth microdilution and a Pre-emergent Herbicidal Activity Assay. The objective is to furnish a comprehensive, scientifically grounded resource that not only presents methodologies but also elucidates the rationale behind experimental design and validation parameter selection.

Introduction to this compound

This compound is a member of the chloroacetamide class of chemical compounds.[2][3] This class is known for a range of biological activities, with individual compounds exhibiting distinct properties.[4] Notably, this compound has been identified as a potent fungistatic agent, particularly against Trichophyton asteroides, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL.[1] Furthermore, the broader family of chloroacetamides is widely utilized in agriculture as herbicides.[2][5] Their mechanism of action in plants involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, which is crucial for plant development.[2] Given these dual activities, the validation of a robust and relevant bioassay is paramount for accurate characterization and potential application development.

Comparative Analysis of Bioassay Methodologies

The choice of a bioassay is contingent on the specific research question. For assessing its therapeutic potential against fungal pathogens, an antifungal susceptibility test is the gold standard. Conversely, to evaluate its utility as a crop protection agent, a herbicidal activity assay is more appropriate. This guide will compare and contrast these two approaches.

Parameter Antifungal Susceptibility Test (Broth Microdilution) Pre-emergent Herbicidal Activity Assay (Seedling Growth)
Principle Measures the minimum concentration of the compound that inhibits the visible growth of a microorganism.Measures the concentration-dependent inhibition of seed germination and seedling growth.
Primary Endpoint Minimum Inhibitory Concentration (MIC)50% Inhibitory Concentration (IC50) of seedling emergence or root/shoot length
Throughput High (96- or 384-well plates)Medium to High (multi-well plates or petri dishes)
Relevance Direct measure of antimicrobial activity for potential therapeutic applications.Direct measure of phytotoxicity for potential agricultural applications.
Complexity Moderate (requires aseptic techniques and microbial culture)Low to Moderate (requires controlled environmental conditions)

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a highly standardized and widely accepted technique for determining the in vitro susceptibility of fungi to antimicrobial agents. The underlying principle is the exposure of a standardized fungal inoculum to serial dilutions of the test compound in a liquid growth medium.

Experimental Protocol
  • Preparation of Fungal Inoculum: A pure culture of the target fungus (e.g., Trichophyton asteroides) is grown on an appropriate agar medium. A suspension of fungal spores or conidia is then prepared in a sterile saline solution and adjusted to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL).

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium (e.g., RPMI-1640) to achieve a range of final concentrations.

  • Assay Setup: In a 96-well microtiter plate, each well is filled with the diluted compound. The standardized fungal inoculum is then added to each well. Positive (no compound) and negative (no inoculum) controls are included.

  • Incubation: The plate is incubated under conditions suitable for the growth of the test fungus (e.g., 28-35°C for 24-72 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Validation Data (Hypothetical)
Validation Parameter Result Acceptance Criteria
Sensitivity (MIC) 6.25 µg/mLN/A (Experimentally Determined)
Precision (RSD) < 1-fold dilution≤ 2-fold dilution variation
Accuracy (Recovery) 95-105%80-120%
Specificity High (active against specific fungi)N/A
Robustness Consistent results across different analysts and daysRSD < 15%
Workflow Diagram

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Dispense Compound and Inoculum into 96-well Plate A->C B Prepare Serial Dilutions of Compound B->C D Incubate Plate C->D E Read Plates for Fungal Growth D->E F Determine MIC E->F

Caption: Workflow for the antifungal broth microdilution assay.

Pre-emergent Herbicidal Activity Assay

This assay evaluates the effect of a compound on seed germination and early seedling growth, which is indicative of its pre-emergent herbicidal potential. It is a whole-organism assay that provides a holistic view of the compound's phytotoxicity.

Experimental Protocol
  • Preparation of Test System: Petri dishes or multi-well plates are lined with filter paper.

  • Preparation of Test Compound: A stock solution of this compound is prepared and serially diluted in water or a suitable solvent to achieve the desired test concentrations.

  • Assay Setup: An equal number of seeds of a model plant species (e.g., Arabidopsis thaliana or cress) are placed on the filter paper in each petri dish. The corresponding dilutions of the test compound are then added to each dish to saturate the filter paper. A solvent control (without the test compound) is included.

  • Incubation: The plates are sealed and incubated in a controlled environment (e.g., 22-25°C with a defined light/dark cycle) for a set period (e.g., 5-7 days).

  • Data Analysis: The percentage of seed germination is recorded, and the root and/or shoot length of the seedlings are measured. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the measured parameter compared to the control.

Validation Data (Hypothetical)
Validation Parameter Result Acceptance Criteria
Sensitivity (IC50) 15 µMN/A (Experimentally Determined)
Precision (RSD) < 10%≤ 20%
Accuracy (Recovery) 90-110%80-120%
Specificity Broad (affects plant growth generally)N/A
Robustness Consistent results under slight variations in temperature and lightRSD < 20%
Workflow Diagram

Herbicidal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Petri Dishes with Filter Paper C Add Seeds and Compound to Dishes A->C B Prepare Serial Dilutions of Compound B->C D Incubate in Controlled Environment C->D E Measure Germination and Seedling Growth D->E F Calculate IC50 E->F

Caption: Workflow for the pre-emergent herbicidal activity assay.

Conclusion and Recommendations

Both the antifungal broth microdilution assay and the pre-emergent herbicidal activity assay are valid and robust methods for assessing the biological activity of this compound. The choice between them is fundamentally driven by the intended application of the compound.

  • For pharmaceutical or medicinal chemistry applications focused on antifungal drug discovery, the broth microdilution assay is the recommended choice due to its direct relevance to antimicrobial efficacy and its high-throughput nature, which is amenable to screening large numbers of compounds.

  • For agrochemical research and development , the pre-emergent herbicidal activity assay is more appropriate as it provides a direct measure of phytotoxicity and its potential as a weed control agent.

Ultimately, a comprehensive understanding of this compound's bioactivity may necessitate the use of both types of assays, particularly in early-stage research where multiple potential applications are being explored. The methodologies and validation frameworks presented in this guide provide a solid foundation for researchers to confidently and accurately measure the activity of this and similar compounds.

References

  • Lamberth, C. (2018). Chloroacetamide Herbicides. In Bioactive Carboxylic Compound Classes (pp. 347-356). Wiley-VCH. [Link]

  • ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

  • Waters Corporation. (2007). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]

  • Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3273. [Link]

  • Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3273. [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1015–1018. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • El-Zemity, S. A., et al. (2022). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. Journal of the Saudi Society of Agricultural Sciences, 21(5), 313-319. [Link]

  • Jablonkai, I., & Hulesch, A. (1998). Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. Journal of Agricultural and Food Chemistry, 46(10), 4243–4248. [Link]

  • Wisconsin Department of Agriculture, Trade and Consumer Protection. (2000). CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. [Link]

Sources

comparative analysis of the cytotoxicity of 2-chloro-N-(4-chlorophenyl)acetamide on different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of the cytotoxic effects of 2-chloro-N-(4-chlorophenyl)acetamide on a panel of diverse human cell lines. Designed for researchers in oncology, pharmacology, and drug development, this document details the scientific rationale, experimental protocols, and data interpretation strategies necessary for a robust evaluation of this compound's therapeutic potential and selectivity.

Introduction: The Rationale for Comparative Cytotoxicity Analysis

N-aryl-2-chloroacetamide derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[1] The core structure, featuring a reactive α-chloro-substituted amide group, is believed to exert its cytotoxic effects through the alkylation of nucleophilic residues in key cellular proteins, disrupting critical signaling pathways essential for cancer cell survival and proliferation.[1] One of the primary proposed mechanisms involves the inhibition of pathways like the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer and plays a crucial role in promoting cell growth and survival while inhibiting apoptosis.[1][2][3][4]

Furthermore, chloroacetamide compounds have been shown to induce cytotoxicity by generating reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and the initiation of apoptosis.[5][6] This programmed cell death is often mediated through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.[7][8]

A critical aspect of preclinical drug development is to determine not only the potency of a compound but also its selectivity. An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. Therefore, a comparative analysis across multiple cell lines is not merely a screening exercise but a fundamental step in characterizing the therapeutic window of a novel compound. This guide outlines a multi-faceted approach to assess the cytotoxicity of this compound, providing the necessary protocols to generate a comprehensive cytotoxicity profile.

I. Strategic Selection of Cell Lines

The foundation of a meaningful comparative analysis lies in the judicious selection of cell lines. The goal is to create a panel that represents diverse cancer histologies and includes a non-malignant cell line to serve as a crucial control for selectivity.

Rationale for Selection:

  • Cancer Cell Line Panel: To assess the breadth of activity, we select cell lines from different origins. This allows for the identification of potential tissue-specific sensitivities.

    • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, widely used in anticancer drug screening.

    • A549 (Lung Carcinoma): A common model for non-small cell lung cancer, known for its resilience.

    • HepG2 (Hepatocellular Carcinoma): A liver cancer cell line suitable for studying hepatotoxicity and metabolism-related cytotoxic effects.[5]

    • Jurkat (T-cell Leukemia): A suspension cell line representing hematological malignancy, often used in apoptosis studies.

  • Normal Cell Line Control: To evaluate the selectivity of the compound, a non-cancerous cell line is essential.

    • hTERT-immortalized Human Foreskin Fibroblasts (HFF): These cells exhibit many characteristics of normal primary cells but have an extended lifespan, providing a reproducible and physiologically relevant model for assessing general cytotoxicity.[9] Using normal fibroblasts is a common practice to establish a baseline for toxicity against non-transformed cells.[5]

II. Experimental Workflow: A Multi-Assay Approach

A single assay provides only one perspective on cytotoxicity. To build a comprehensive and self-validating profile, we employ a suite of assays that measure distinct cellular events post-treatment. This workflow is designed to move from broad viability assessment to more specific mechanistic insights.

G cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Cell Seeding (Cancer & Normal Lines) B Treatment with This compound (Dose-Response & Time-Course) A->B C MTT Assay (Metabolic Viability) B->C D LDH Release Assay (Membrane Integrity) B->D E Determine IC50 Values C->E D->E F Select Key Cell Lines (e.g., Most Sensitive vs. Normal) E->F Inform Selection G Treat with IC50 Concentrations F->G H Apoptosis Assay (Annexin V / PI Staining) G->H I Cell Cycle Analysis (PI Staining) G->I J Data Interpretation H->J I->J

Caption: Overall experimental workflow for cytotoxicity analysis.

III. Detailed Experimental Protocols

Herein, we provide step-by-step protocols for the core assays. These protocols are designed to be self-validating by including appropriate controls at each stage.

A. Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells after correcting for background absorbance. Plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) value.

B. Assessment of Membrane Integrity (LDH Cytotoxicity Assay)

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[14] The LDH assay quantifies this released enzyme, providing a direct measure of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells (optional but recommended).[15]

  • Sample Transfer: Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well assay plate.[15][16]

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 30 minutes.

    • Background Control: Culture medium without cells.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[16]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100).

C. Quantification of Apoptosis (Annexin V-FITC/PI Flow Cytometry)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[1][17] Propidium iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or brief trypsinization.

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

D. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[21] Perturbations in the cell cycle distribution, such as arrest in a specific phase, are hallmarks of many cytotoxic compounds.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect all cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.[22]

  • Washing: Centrifuge the fixed cells and wash twice with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[23][24] The RNase A is crucial to prevent staining of double-stranded RNA.[21]

  • Incubation: Incubate for at least 30 minutes at room temperature or overnight at 4°C in the dark.[24]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the generation of a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

IV. Data Presentation and Interpretation

Clear and concise data presentation is paramount for comparative analysis.

A. Quantitative Data Summary

Summarize the calculated IC₅₀ values from the MTT and LDH assays in a table for easy comparison across cell lines and time points.

Table 1: Comparative IC₅₀ Values (µM) of this compound

Cell LineTypeMTT Assay (48h)LDH Assay (48h)
MCF-7 Breast Cancer[Data][Data]
A549 Lung Cancer[Data][Data]
HepG2 Liver Cancer[Data][Data]
Jurkat T-cell Leukemia[Data][Data]
HFF Normal Fibroblast[Data][Data]

A selectivity index (SI) can be calculated as: SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity.

B. Mechanistic Insights from Flow Cytometry

Present the results from the apoptosis and cell cycle assays in bar graphs, comparing the percentage of cells in each quadrant (apoptosis) or phase (cell cycle) between treated and untreated samples for the most sensitive cancer cell line and the normal HFF line.

V. Proposed Mechanism of Action and Signaling Pathways

Based on existing literature for chloroacetamide derivatives, this compound likely induces cytotoxicity through a combination of oxidative stress and inhibition of pro-survival signaling, culminating in apoptosis.[1][5][6]

A. Oxidative Stress-Induced Apoptosis

The compound may increase intracellular ROS levels, leading to cellular damage. This stress activates signaling cascades, such as the p38-MAPK pathway, which in turn modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][25] This shift promotes mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, leading to apoptosis.[8]

G Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Stress Cellular Stress (e.g., p38-MAPK activation) ROS->Stress Bax ↑ Bax (Pro-apoptotic) Stress->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Stress->Bcl2 Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed oxidative stress-induced apoptotic pathway.

B. Inhibition of Pro-Survival Signaling (PI3K/Akt Pathway)

The PI3K/Akt/mTOR pathway is a central regulator of cell survival.[3][4] Akt, a key kinase in this pathway, promotes survival by phosphorylating and inactivating pro-apoptotic proteins like BAD and inhibiting the activation of executioner caspases.[2] Chloroacetamides can inhibit this pathway, thereby lifting the brakes on apoptosis and promoting cell death.

G Compound This compound PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad BAD (Pro-apoptotic) Akt->Bad Phosphorylates & Inactivates Survival Cell Survival, Growth, Proliferation mTOR->Survival Apoptosis Apoptosis Bad->Apoptosis

Caption: Inhibition of the PI3K/Akt pro-survival pathway.

VI. Conclusion

This guide provides a robust, multi-tiered strategy for the comparative cytotoxic evaluation of this compound. By integrating viability and membrane integrity assays with mechanistic studies of apoptosis and cell cycle progression, researchers can generate a comprehensive, self-validating dataset. This approach not only quantifies the compound's potency across different cancer types but also provides crucial insights into its selectivity and mechanism of action, which are indispensable for its further development as a potential therapeutic agent.

References

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. [Link]

  • Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines? (2015). ResearchGate. [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2023). ACS Publications. [Link]

  • Cancer cell line selection made easy. (2017). University of Queensland. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace. [Link]

  • Comparison of primary human fibroblasts and keratinocytes with immortalized cell lines regarding their sensitivity to sodium dodecyl sulfate in a neutral red uptake cytotoxicity assay. (2007). PubMed. [Link]

  • Activation of the Proapoptotic Bcl-2 Protein Bax by a Small Molecule Induces Tumor Cell Apoptosis. (2007). PMC - NIH. [Link]

  • Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer. (2019). PubMed Central. [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). NIH. [Link]

  • Bax-induced apoptotic cell death. (2000). PNAS. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]

  • Comparison of Primary Human Fibroblasts and Keratinocytes with Immortalized Cell Lines Regarding their Sensitivity to Sodium Dodecyl Sulfate in a Neutral Red Uptake Cytotoxicity Assay. (2007). ResearchGate. [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (2023). MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture. (2018). PubMed Central. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. [Link]

  • Apoptosis Regulators Bcl-2 and Caspase-3. (2017). MDPI. [Link]

  • Role of PI3K/AKT/mTOR signaling in oxidative stress-induced apoptosis. (n.d.). Consensus. [Link]

  • Apoptosis-related signaling in GBA. a PI3k/Akt/mTOR pathway. (2023). ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. [Link]

  • ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induce. (2018). OTT. [Link]

  • The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. (2009). PMC - NIH. [Link]

  • PI3K/AKT/mTOR signaling. (n.d.). QIAGEN. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-chloro-N-(4-chlorophenyl)acetamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling potent chemical compounds such as 2-chloro-N-(4-chlorophenyl)acetamide, a robust understanding of its hazard profile and the corresponding safety protocols is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides essential, in-depth guidance on the personal protective equipment (PPE), operational plans, and disposal procedures required for the safe handling of this compound, ensuring the protection of both personnel and the research environment.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is a hazardous substance that necessitates careful handling. According to safety data sheets, it is classified as causing skin and eye irritation, and may lead to skin sensitization upon repeated contact. Ingestion of this compound is harmful, and there is limited evidence suggesting it may have carcinogenic effects. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, the selection and proper use of PPE are the first and most critical lines of defense.

Core Personal Protective Equipment (PPE) Requirements

The level of PPE required will depend on the scale of the operation and the potential for exposure. However, the following should be considered the minimum standard for any work involving this compound.

Eye and Face Protection: The First Barrier

Given its classification as an eye irritant, robust eye protection is mandatory.

  • Safety Glasses with Side Shields: For low-volume handling in a well-ventilated area, safety glasses conforming to EN166 (EU) or NIOSH (US) standards provide a basic level of protection against accidental splashes.

  • Splash Goggles: When there is a higher risk of splashes or when handling larger quantities, chemical splash goggles that provide a complete seal around the eyes are required.[1]

  • Face Shield: In situations with a significant splash hazard, a face shield should be worn in conjunction with splash goggles to protect the entire face.[1]

Skin and Body Protection: Preventing Dermal Exposure

Direct skin contact must be avoided to prevent irritation and potential sensitization.

    • Nitrile Gloves: Offer good resistance to a range of chemicals and are a suitable choice for incidental contact and splash protection.[2]

    • Neoprene Gloves: Provide excellent protection against a broad spectrum of chemicals and are a robust option for more extensive handling.[2]

    • Double Gloving: For enhanced protection, particularly when handling highly pure material or for prolonged periods, wearing two pairs of gloves is a recommended practice.[3]

Glove MaterialGeneral Recommendation for Chlorinated AcetamidesKey Considerations
Nitrile Recommended for splash protection and general handling.Good dexterity and comfort. Ensure adequate thickness.
Neoprene Highly Recommended for extended contact or immersion.Offers superior chemical resistance.
Latex Not Recommended due to potential for allergic reactions and variable chemical resistance.[2]Can cause allergic reactions in some individuals.
Vinyl Not Recommended as it offers limited protection against many chemicals.Poor resistance to many organic solvents.
  • Laboratory Coat: A fully fastened lab coat, preferably made of a flame-resistant material, should be worn to protect street clothing and skin from contamination.[4]

  • Chemical Apron: For tasks with a high risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[1]

  • Closed-Toe Shoes: Never wear open-toed shoes in a laboratory setting. Sturdy, closed-toe shoes are essential to protect against spills and falling objects.[4]

Respiratory Protection: Mitigating Inhalation Risks

As a powder, this compound can become airborne, creating an inhalation hazard.

  • Engineering Controls: The primary method for controlling dust exposure is through engineering controls such as a chemical fume hood or a powder containment hood.[1] All weighing and transfer of the solid material should be performed within these ventilated enclosures.

  • Respirators: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. The selection of the appropriate respirator depends on the airborne concentration of the dust.[5]

    • N95 or P95 Particulate Respirator: For low levels of dust, a NIOSH-approved N95 or P95 filtering facepiece respirator may be sufficient. The "P" series is oil-proof, which may be relevant depending on the solvents used in the procedure.[6]

    • Half-Mask or Full-Facepiece Respirator with HEPA Filters: For higher potential dust concentrations, a reusable half-mask or full-facepiece respirator equipped with N100 or P100 (HEPA) particulate filters is necessary.[6][7] A full-facepiece respirator also provides the added benefit of eye protection.

Respirator TypeProtection LevelTypical Application
N95/P95 Filtering Facepiece LowerWeighing small quantities in a ventilated enclosure.
Half-Mask with N100/P100 Cartridges ModerateHandling larger quantities or where dust generation is likely.
Full-Facepiece with N100/P100 Cartridges HighHigher concentrations, emergency response, and when eye protection is also critical.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is essential for minimizing risk. The following workflow provides a procedural guide for handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Review SDS & Procedure Weigh 4. Weigh & Transfer Prep->Weigh Proceed to handling Area 2. Designate & Prepare Work Area PPE_Don 3. Don Appropriate PPE Reaction 5. Perform Reaction/Procedure Weigh->Reaction Decon 6. Decontaminate Work Surfaces Reaction->Decon Procedure complete Waste 7. Segregate & Label Waste Decon->Waste PPE_Doff 8. Doff PPE Correctly Waste->PPE_Doff Dispose 9. Dispose of Waste PPE_Doff->Dispose DisposalPlan cluster_waste_gen Waste Generation cluster_waste_collection Collection & Segregation cluster_disposal_path Final Disposal SolidWaste Contaminated Solids (Gloves, Paper, etc.) SolidContainer Labeled Solid Waste Container SolidWaste->SolidContainer LiquidWaste Contaminated Liquids (Solvents, Rinsates) LiquidContainer Labeled Liquid Waste Container LiquidWaste->LiquidContainer ExcessChem Excess/Unused Chemical ExcessChem->SolidContainer As solid waste EHS Institutional EHS Office SolidContainer->EHS LiquidContainer->EHS LicensedFacility Licensed Disposal Facility EHS->LicensedFacility Arranges transport

Caption: Disposal Pathway for this compound Waste.

By adhering to these rigorous safety and handling protocols, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsible research.

References

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
  • Kimberly Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • OSHA. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • CDC/NIOSH. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. DHHS (NIOSH) Publication Number 96-101. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
  • CDC/NIOSH. (2020). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • Storemasta. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Glove Selection. Emergency and Safety Services.
  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • OSHA. (n.d.). Respiratory Protection eTool: Respirator Selection. Retrieved from [Link]

  • Thomasnet. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • University of Michigan. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • CHEM Safety. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]

  • CDC/NIOSH. (2022). Respirator Selection Guide for the Construction Industry. DHHS (NIOSH) Publication No. 2022-123. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2021). EHS-0026: Laboratory Cleaning, Decontaminating, and Decommissioning.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.